5'-O-Methylcytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50664-27-2 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-4-5-7(14)8(15)9(18-5)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
AQZIBVNEPZLCGR-ZOQUXTDFSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
COCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 5-Methylcytidine in mRNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (m5C) is a prevalent and evolutionarily conserved post-transcriptional RNA modification that has emerged as a critical regulator of mRNA metabolism and function. Initially characterized in abundant non-coding RNAs such as tRNA and rRNA, recent advancements in high-throughput sequencing and mass spectrometry have unveiled its widespread presence and dynamic regulation in messenger RNA (mRNA). This technical guide provides a comprehensive overview of the biological significance of m5C in mRNA, detailing its role in modulating mRNA stability, nuclear export, and translation. We delve into the molecular machinery responsible for the deposition, recognition, and removal of this modification—the "writers," "readers," and "erasers." Furthermore, this document outlines detailed experimental protocols for the detection and mapping of m5C, summarizes key quantitative data, and presents signaling pathways and experimental workflows through instructive diagrams. The growing body of evidence linking aberrant m5C modification to various pathologies, including cancer, underscores its potential as a novel biomarker and therapeutic target.
Introduction to 5-Methylcytidine (m5C) in mRNA
5-methylcytidine is a chemical modification where a methyl group is added to the 5th carbon of the cytosine ring in an RNA molecule.[1] This modification is a reversible and dynamic process, adding another layer of complexity to the regulation of gene expression at the post-transcriptional level.[1][2] While m5C is abundant in tRNA and rRNA where it contributes to their structure and function, its discovery in mRNA has opened up new avenues of research into the epitranscriptome.[3][4] In mRNA, m5C modifications have been shown to influence a variety of biological processes, including mRNA stability, translation, and nuclear export.[1][3][5] The dysregulation of m5C modification has been implicated in a range of human diseases, most notably cancer, highlighting its clinical relevance.[1][5][6]
The m5C Regulatory Machinery: Writers, Readers, and Erasers
The dynamic regulation of m5C in mRNA is orchestrated by a coordinated interplay of three classes of proteins: "writers" that install the modification, "readers" that recognize and bind to it, and "erasers" that remove it.[1][7][8]
Writers: RNA Methyltransferases
The primary enzymes responsible for depositing m5C on mRNA are members of the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase (DNMT) family.[7][9]
-
NSUN2: This is considered the major m5C methyltransferase for mRNA in mammals.[7][10][11] It has a broad range of targets, including mRNAs, tRNAs, and other non-coding RNAs.[7][11] NSUN2-mediated methylation has been shown to impact mRNA stability and translation.[10][11]
-
NSUN6: Another member of the NSUN family that has been identified as an mRNA m5C writer.[7][9]
-
TRDMT1 (DNMT2): While primarily known for tRNA methylation, recent studies suggest that TRDMT1 may also methylate mRNAs.[7][9][11]
These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor for the methylation reaction.[2]
Readers: m5C-Binding Proteins
"Reader" proteins specifically recognize and bind to m5C-modified mRNA, thereby mediating its downstream functional consequences.[1][7]
-
ALYREF (Aly/REF export factor): Identified as a nuclear reader of m5C, ALYREF plays a crucial role in the nuclear export of m5C-modified mRNAs.[7][9][12][13] It binds to methylated cytosines in GC-rich regions of mRNA to facilitate their transport to the cytoplasm.[3]
-
YBX1 (Y-box binding protein 1): YBX1 is a cytoplasmic reader that recognizes m5C-modified mRNAs and enhances their stability.[1][5][7][9] For instance, YBX1 can recruit other proteins like ELAVL1 to stabilize target mRNAs, such as the heparin-binding growth factor (HDGF) mRNA in bladder cancer cells.[5][7]
Erasers: Demethylases
The removal of m5C from mRNA is less well understood compared to its deposition. However, evidence points to the involvement of the Ten-Eleven Translocation (TET) family of dioxygenases.[3][7]
-
TET enzymes: These enzymes can oxidize 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) (hm5C), 5-formylcytosine (B1664653) (f5C), and 5-carboxycytosine (ca5C).[7] This oxidative demethylation pathway is thought to be a mechanism for reversing m5C modification on RNA.[7]
Biological Functions of m5C in mRNA
The presence of m5C on an mRNA molecule can have profound effects on its lifecycle, from its processing in the nucleus to its translation in the cytoplasm.
Regulation of mRNA Stability
One of the key roles of m5C is to modulate the stability of mRNA transcripts.[1] The m5C reader protein YBX1 is a central player in this process. By binding to m5C sites, YBX1 can protect the mRNA from degradation, thereby increasing its half-life and leading to elevated protein expression.[1][5] For example, NSUN2-mediated m5C modification of the FABP5 mRNA, followed by recognition by a reader, enhances its stability and promotes the progression of osteosarcoma.[14]
Control of mRNA Nuclear Export
The journey of an mRNA from the nucleus to the cytoplasm is a tightly regulated process. m5C modification has been shown to be a signal for mRNA export.[13] The nuclear reader protein ALYREF specifically recognizes m5C-modified mRNAs and facilitates their transport through the nuclear pore complex.[7][12][13] This mechanism ensures the efficient export of specific transcripts for translation.
Modulation of mRNA Translation
The impact of m5C on mRNA translation is complex and can be context-dependent, either promoting or inhibiting translation.[5][7] The position of the m5C modification within the mRNA molecule appears to be a critical determinant of its effect. For instance, m5C sites are enriched in 5'UTRs and near start codons.[15] Some studies have shown an inverse correlation between m5C levels and ribosome association, suggesting a role in fine-tuning translation efficiency.[15] Conversely, other research indicates that NSUN2-mediated methylation of the 3' UTR of cyclin-dependent kinase 1 (CDK1) mRNA enhances its translation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to m5C in mRNA, providing a comparative overview for researchers.
| Parameter | Organism/Cell Line | Value/Observation | Reference |
| Prevalence of m5C in mRNA | Human HeLa cells | >10,000 potential m5C sites identified | [13] |
| Human urothelial carcinoma | Hypermethylated mRNAs in cancer tissues compared to normal | [3] | |
| Positional Enrichment | Human HeLa cells | Enriched in 5'UTRs and near start codons | [15] |
| Mammalian transcriptomes | Concentrated in CG-rich regions and downstream of translation initiation sites | [16] | |
| Effect on mRNA Half-life | Bladder cancer cells | YBX1 binding to m5C-modified HDGF mRNA increases its stability | [5][7] |
| Osteosarcoma cells | NSUN2-mediated m5C modification enhances FABP5 mRNA stability | [14] | |
| Impact on Translation | Human HeLa cells | Inverse correlation between m5C levels and ribosome association for many sites | [15] |
| T lymphocytes | NSUN2-mediated methylation of IL-17A mRNA promotes its translation | [5] |
Table 1: Summary of Quantitative Data on m5C in mRNA.
Experimental Protocols for m5C Detection and Analysis
Several powerful techniques have been developed to detect and map m5C modifications in mRNA at single-nucleotide or transcriptome-wide resolution.
RNA Bisulfite Sequencing (RNA-BS-Seq)
RNA-BS-Seq is considered the gold standard for identifying m5C sites at single-base resolution.[2][5][17]
Principle: This method relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite treatment, while 5-methylcytosines remain unchanged.[2][17][18] Subsequent reverse transcription, PCR amplification, and high-throughput sequencing allow for the identification of m5C sites by comparing the treated sequence to a reference genome.[2][19]
Detailed Methodology:
-
RNA Isolation: Extract total RNA from the cells or tissues of interest using a standard protocol (e.g., Trizol reagent). Ensure high quality and integrity of the RNA.
-
mRNA Enrichment (Optional but Recommended): Isolate mRNA from the total RNA population using oligo(dT) magnetic beads to reduce the background from non-polyadenylated RNAs.
-
Bisulfite Conversion: Treat the mRNA with sodium bisulfite. This step is critical and should be performed using a commercial kit (e.g., EZ RNA Methylation Kit) for optimal results, as it involves harsh chemical conditions that can lead to RNA degradation.[17]
-
RNA Purification: Purify the bisulfite-converted RNA to remove excess bisulfite and other reagents. Spin columns are typically used for this purpose.[17]
-
Reverse Transcription: Synthesize the first strand of cDNA from the bisulfite-treated RNA using random primers or gene-specific primers.[17]
-
Library Preparation: Construct a sequencing library from the cDNA. This involves second-strand synthesis, end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the library using primers that are complementary to the sequencing adapters.
-
High-Throughput Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify cytosines that were not converted to thymines (read as uracils in the original RNA), as these represent the m5C sites.
m5C RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)
m5C-RIP-Seq is an antibody-based method for transcriptome-wide profiling of m5C.[2][20]
Principle: This technique utilizes an antibody that specifically recognizes and binds to 5-methylcytidine.[2][16] The antibody is used to immunoprecipitate RNA fragments containing m5C, which are then identified by high-throughput sequencing.[20][21]
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces (typically 100-200 nucleotides) using chemical or enzymatic methods.[2][20]
-
Immunoprecipitation: Incubate the fragmented RNA with an m5C-specific antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA fragments.
-
RNA Elution: Elute the m5C-enriched RNA fragments from the antibody-bead complexes.
-
Library Preparation: Construct a sequencing library from the enriched RNA fragments.
-
High-Throughput Sequencing: Sequence the library to identify the m5C-containing transcripts.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the regions enriched for m5C.
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and accurate method for the quantification of m5C in RNA.[22][23]
Principle: RNA is enzymatically digested into individual nucleosides.[22] These nucleosides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5][22] The amount of m5C can be quantified by comparing its signal to that of a stable isotope-labeled internal standard.[23]
Detailed Methodology:
-
RNA Isolation and Digestion: Isolate total RNA or mRNA and digest it into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[22]
-
Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS/MS) Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument is set to specifically detect and quantify the mass-to-charge ratio of 5-methylcytidine.
-
Quantification: Determine the absolute or relative amount of m5C in the sample by comparing the peak area of m5C to that of a known amount of a stable isotope-labeled m5C standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to m5C in mRNA.
Caption: Signaling pathway of m5C in mRNA metabolism.
References
- 1. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 2. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 3. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.com]
- 8. Ontogenic mRNA expression of RNA modification writers, erasers, and readers in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 5-methylcytosine mediates nuclear export of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Emerging Roles of Cytosine-5 Methylation in mRNAs [ouci.dntb.gov.ua]
- 15. biorxiv.org [biorxiv.org]
- 16. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 17. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 18. Detection of 5-Methylcytosine in Specific Poly(A) RNAs by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant | Springer Nature Experiments [experiments.springernature.com]
- 22. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 23. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Discovering the Function of 5-methylcytidine in Non-coding RNAs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (B43896) (m5C) is a crucial post-transcriptional RNA modification that plays a significant role in regulating the function of non-coding RNAs (ncRNAs), including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), long non-coding RNAs (lncRNAs), and microRNAs (miRNAs). This modification, dynamically installed, recognized, and removed by a dedicated set of proteins, influences ncRNA stability, structure, and interaction with other molecules, thereby impacting a wide range of cellular processes. Dysregulation of m5C modification in ncRNAs has been implicated in various diseases, including cancer, making the enzymes and binding proteins involved in this process attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the function of m5C in ncRNAs, detailed experimental protocols for its study, and a summary of key quantitative data.
The m5C Epitranscriptomic Machinery
The biological effects of m5C are orchestrated by a coordinated interplay of "writer," "reader," and "eraser" proteins.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine. The primary m5C writers for ncRNAs belong to the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1)[1][2]. NSUN2 is a key methyltransferase for tRNAs and other ncRNAs, while other NSUN members have more specific targets within rRNA and mitochondrial tRNA[1][3][4].
-
Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified ncRNAs, mediating their downstream functions. The most well-characterized m5C readers are the Aly/REF export factor (ALYREF) and the Y-box binding protein 1 (YBX1)[5][6][7]. ALYREF is primarily involved in the nuclear export of m5C-modified RNAs[8][9][10], while YBX1 is known to enhance the stability and influence the translation of its target RNAs[11][12][13].
-
Erasers (Demethylases): The removal of the methyl group from m5C is a critical aspect of the dynamic regulation of this modification. The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) and ALKBH1 have been identified as erasers of m5C in RNA[2][14]. TET enzymes catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which can then be removed through base excision repair pathways[6][15][16].
Functional Roles of m5C in Non-coding RNAs
The presence of m5C modifications has profound effects on the biology of various ncRNAs.
Transfer RNA (tRNA)
tRNAs are heavily modified, and m5C is one of the most abundant modifications.
-
Stability: m5C modification, particularly by NSUN2 and DNMT2, protects tRNAs from cleavage by endonucleases like angiogenin, thereby increasing their half-life and maintaining tRNA homeostasis[15][17]. Knockdown of NSUN2 has been shown to decrease the stability of specific tRNAs, such as tRNA-Leu-CAA[15].
-
Translation: m5C in the anticodon loop can influence codon recognition and translation fidelity. It also contributes to the overall structural integrity of the tRNA, which is essential for efficient protein synthesis.
Ribosomal RNA (rRNA)
m5C modifications in rRNA are critical for ribosome biogenesis and function.
-
Processing and Stability: m5C methylation by enzymes like NSUN1 and NSUN5 is essential for the proper processing and structural stability of rRNA. Loss of m5C at specific sites can lead to ribosome instability and impaired ribosome assembly[16][18].
-
Translation Regulation: Under stress conditions, m5C in rRNA can facilitate the selective translation of specific mRNAs[16]. NSUN5-mediated m5C modification of 28S rRNA has been shown to increase global protein synthesis in glioblastoma cells[19].
Long Non-coding RNA (lncRNA)
m5C modification of lncRNAs is emerging as a key regulatory mechanism in gene expression and disease.
-
Stability and Function: NSUN2-mediated m5C modification of the lncRNA H19 has been shown to increase its stability. This modified H19 can then recruit the oncoprotein G3BP1, promoting tumorigenesis[5][12][20].
-
Interaction with Proteins: m5C can alter the secondary structure of lncRNAs, thereby modulating their interactions with RNA-binding proteins and chromatin-modifying complexes.
Other ncRNAs
-
microRNAs (miRNAs): m5C modification has been identified in miRNAs and may influence their processing and target recognition.
-
Vault RNAs (vtRNAs): NSUN2-mediated methylation of vault RNAs can affect their processing into smaller regulatory RNAs[21].
Quantitative Data Summary
The following tables summarize key quantitative findings on the impact of m5C modification on ncRNA function.
Table 1: Effect of m5C on ncRNA Stability
| ncRNA Type | m5C Writer | Effect on Half-life | Fold Change (approx.) | Reference |
| tRNA-Leu-CAA | NSUN2 | Increased | Not specified, but significant stabilization observed | [15] |
| lncRNA H19 | NSUN2 | Increased | Not specified, but significant stabilization observed | [20] |
| CD31 mRNA | YBX1 (Reader) | Increased | Half-life reduced by 91.5% upon YBX1 knockdown | [22] |
| EMCN mRNA | YBX1 (Reader) | Increased | Half-life reduced by 60.5% upon YBX1 knockdown | [22] |
Table 2: Binding Affinities of m5C Readers
| Reader Protein | ncRNA Target | Dissociation Constant (Kd) | Method | Reference |
| YBX1 | m5C-modified RNA oligo | ~1.4 µM | Isothermal Titration Calorimetry (ITC) | [23] |
| YBX1 | Unmodified RNA oligo | No binding detected | Isothermal Titration Calorimetry (ITC) | [23] |
| ALYREF | m5C-modified RNA oligo | Not specified, but shows preferential binding | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
Table 3: Impact of m5C Machinery on Cellular Processes
| Enzyme/Protein | Cellular Process | Effect | Quantitative Change | Reference |
| NSUN5 | Global Protein Synthesis | Increased | Not specified, but significant increase observed | [18][19] |
| YBX1 | Translation Efficiency | Increased | Translation of target mRNAs decreased upon YBX1 knockdown | [11] |
| NSUN2 | tRNA m5C levels | Decreased upon knockout | Significant reduction in overall tRNA m5C modification | [4] |
| TET2 | caRNA m5C levels | Increased upon knockout | Notable increase in chromatin-associated retrotransposon RNA m5C | [24] |
Experimental Protocols
RNA Bisulfite Sequencing (RNA-BisSeq)
This method allows for the single-nucleotide resolution mapping of m5C sites.
Principle: Sodium bisulfite treatment deaminates unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Subsequent reverse transcription and sequencing reveal the original methylation status.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA (RIN > 7).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating DNA. Purify the RNA after treatment.
-
RNA Fragmentation (Optional, depending on the library preparation kit): Fragment the RNA to the desired size (e.g., ~100-200 nucleotides) using RNA fragmentation buffer or enzymatic methods.
-
Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen).
-
Mix 1 µg of RNA with the bisulfite mix and DNA protect buffer.
-
Perform the conversion reaction in a thermocycler. A typical program involves denaturation at 70°C for 5-10 minutes, followed by incubation at 60°C for 1 hour. For highly structured RNAs like tRNA and rRNA, multiple cycles of denaturation and incubation may be necessary[17]. Some protocols recommend a high-temperature denaturation step (e.g., 95°C for 1 minute) to improve conversion efficiency[25].
-
-
RNA Cleanup: Purify the bisulfite-converted RNA using the columns provided in the kit.
-
Reverse Transcription:
-
Perform reverse transcription using a specific primer or random hexamers.
-
The resulting cDNA will have thymines (T) where unmethylated cytosines were present and cytosines (C) where 5-methylcytosines were located.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cDNA using a standard protocol for next-generation sequencing (e.g., Illumina). This typically involves second-strand synthesis, end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome using a bisulfite-aware aligner (e.g., Bismark).
-
Call methylation sites by comparing the sequenced bases to the reference sequence. A high frequency of C-to-T conversions indicates unmethylated cytosines, while the retention of cytosines suggests m5C.
-
m5C RNA Immunoprecipitation Sequencing (m5C-RIP-seq)
This antibody-based method enriches for m5C-containing RNA fragments.
Principle: An antibody specific to 5-methylcytidine is used to immunoprecipitate RNA fragments containing the m5C modification. The enriched RNA is then sequenced to identify the m5C-modified transcripts.
Detailed Protocol:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA and perform DNase treatment as described for RNA-BisSeq.
-
Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation reagents[1].
-
-
Immunoprecipitation:
-
Prepare IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA) with RNase inhibitors.
-
Incubate the fragmented RNA with an anti-m5C antibody (typically 5-10 µg) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
-
Elution and RNA Purification:
-
Elute the RNA from the beads using an elution buffer (e.g., containing Proteinase K).
-
Purify the enriched RNA using a standard RNA cleanup kit or phenol-chloroform extraction[26].
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a fraction of the initial fragmented RNA that did not undergo immunoprecipitation).
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads from both IP and input samples to a reference genome/transcriptome.
-
Identify m5C peaks by looking for regions with a significant enrichment of reads in the IP sample compared to the input control.
-
Methylation-Individual-Nucleotide-Resolution Crosslinking and Immunoprecipitation (miCLIP)
miCLIP is a variation of iCLIP that allows for the identification of m5C sites at single-nucleotide resolution.
Principle: This method involves UV crosslinking of an m5C-specific antibody to the RNA, followed by immunoprecipitation and library preparation. The crosslinking site, which corresponds to the m5C position, can be identified as a truncation or mutation event during reverse transcription.
Detailed Protocol:
-
UV Crosslinking: Irradiate cells with UV light (254 nm) to covalently crosslink RNA-binding proteins (in this case, the antibody) to RNA.
-
Cell Lysis and RNase Digestion: Lyse the cells and perform partial RNA digestion with RNase to obtain protein-RNA complexes with short RNA fragments.
-
Immunoprecipitation: Immunoprecipitate the complexes using an anti-m5C antibody coupled to magnetic beads.
-
3' End Ligation and 5' End Labeling: Ligate an adapter to the 3' end of the RNA fragments and radioactively label the 5' end.
-
Protein-RNA Complex Separation: Run the complexes on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the protein-RNA complexes and isolate the RNA fragments.
-
Reverse Transcription: Perform reverse transcription. The reverse transcriptase will often terminate or introduce a mutation at the crosslinked nucleotide.
-
cDNA Circularization and Library Preparation: Circularize the resulting cDNA and prepare a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify the truncation or mutation sites, which pinpoint the m5C location.
Signaling Pathways and Molecular Interactions
NSUN2-H19-G3BP1 Pathway in Cancer
In hepatocellular carcinoma, the lncRNA H19 is a target of the m5C writer NSUN2. The m5C modification enhances the stability of H19. The stabilized, m5C-modified H19 then acts as a scaffold to recruit the oncoprotein G3BP1, leading to the activation of downstream oncogenic pathways, such as the MYC pathway, and promoting tumor progression[5][12][20].
ALYREF-Mediated Nuclear Export of m5C-RNA
ALYREF acts as a reader of m5C and facilitates the export of m5C-modified RNAs from the nucleus to the cytoplasm. NSUN2-mediated m5C modification provides the binding site for ALYREF. ALYREF, as part of the TREX complex, then mediates the transport of the m5C-RNA through the nuclear pore complex, making it available for translation in the cytoplasm[8][9][10][27].
TET-Mediated Demethylation of m5C on ncRNA
The TET family of enzymes initiates the demethylation of m5C by a series of oxidation reactions. TET enzymes convert 5mC to 5hmC, which can be further oxidized to 5fC and 5caC. These oxidized forms can then be recognized and excised by the base excision repair machinery, ultimately replacing the modified base with an unmodified cytosine. This process allows for the dynamic regulation of m5C levels on ncRNAs[6][14][15][16].
Conclusion
The study of 5-methylcytidine in non-coding RNAs is a rapidly advancing field with significant implications for understanding fundamental biological processes and for the development of novel therapeutic strategies. The intricate interplay between m5C writers, readers, and erasers provides a sophisticated layer of gene regulation at the post-transcriptional level. The experimental approaches outlined in this guide offer powerful tools to further dissect the roles of m5C in ncRNA function and to identify new players in this dynamic epitranscriptomic landscape. As our understanding of the quantitative impact of m5C on ncRNA biology deepens, so too will our ability to therapeutically target these pathways in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plamorf.eu [plamorf.eu]
- 6. researchgate.net [researchgate.net]
- 7. ALYREF regulates the m5C modification and stability of BIRC5 mRNA to promote ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-methyl-ctp.com [5-methyl-ctp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ALYREF m5C RNA methylation reader predicts bladder cancer prognosis by regulating the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting YBX1‐m5C mediates RNF115 mRNA circularisation and translation to enhance vulnerability of ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The m5C methyltransferase NSUN2 promotes codon‐dependent oncogenic translation by stabilising tRNA in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TET‐Like Oxidation in 5‐Methylcytosine and Derivatives: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RNA cytosine methyltransferase NSUN5 promotes protein synthesis and tumorigenic phenotypes in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 21. NSun2-Mediated Cytosine-5 Methylation of Vault Noncoding RNA Determines Its Processing into Regulatory Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 25. academic.oup.com [academic.oup.com]
- 26. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 27. researchgate.net [researchgate.net]
The Impact of 5-Methylcytidine on RNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (m5C) is a post-transcriptional RNA modification that plays a pivotal role in various biological processes, including RNA stability, translation, and nuclear export.[1] This technical guide provides an in-depth analysis of the impact of m5C on RNA secondary structure. It consolidates quantitative data on the thermodynamic stability of m5C-containing RNA duplexes, details key experimental protocols for the study of m5C, and presents visual workflows and pathways to facilitate a comprehensive understanding of its functional implications. This document is intended for researchers, scientists, and professionals in drug development who are investigating the epitranscriptomic landscape and its potential as a therapeutic target.
Introduction to 5-Methylcytidine (m5C)
5-methylcytidine is a chemical modification of RNA where a methyl group is added to the 5th carbon of the cytosine ring.[1] This modification is found in a wide range of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs (ncRNAs).[1] The installation of m5C is a dynamic and reversible process, catalyzed by a family of enzymes known as RNA methyltransferases ("writers"), with the primary writers in mammals being the NSUN family proteins and DNMT2. The removal of this modification is carried out by "erasers" like the TET family of enzymes. The biological functions of m5C-modified RNA are mediated by "reader" proteins that specifically recognize this modification.
The presence of m5C in RNA has been shown to influence its structure and function. It can enhance the stability of tRNA and rRNA, modulate mRNA translation, and affect mRNA nuclear export.[1][2] The structural consequences of m5C modification are a key aspect of its regulatory role.
Quantitative Impact of m5C on RNA Secondary Structure
The methylation of cytosine at the 5th position can influence the thermodynamic stability of RNA secondary structures. This is attributed to the enhanced base stacking interactions of the methylated pyrimidine. While extensive quantitative data for a wide range of sequence contexts is still an active area of research, some studies have provided insights into the energetic contributions of m5C to RNA duplex stability.
A study on the thermodynamic effects of m5C in a CpG context within an RNA duplex revealed that while the modification does not disrupt Watson-Crick base pairing, it can induce local conformational changes.[3] Specifically, it can lead to a distortion of the phosphate (B84403) backbone.[3] However, in this particular context, the overall impact on the duplex's free energy was not substantial.
It is important to note that the thermodynamic contribution of m5C can be context-dependent, varying with the surrounding sequence and the overall structure of the RNA molecule. Further research is required to build a comprehensive dataset of thermodynamic parameters for various m5C-containing RNA motifs.
Experimental Protocols for Studying m5C in RNA
A variety of experimental techniques are employed to detect, quantify, and characterize the structural impact of m5C in RNA. Below are detailed methodologies for some of the key experiments.
In Vitro Transcription of m5C-Modified RNA
The synthesis of RNA containing m5C is crucial for in vitro structural and functional studies. This is typically achieved through in vitro transcription using T7 RNA polymerase and a DNA template.
Protocol:
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is required. This can be a linearized plasmid or a PCR product.
-
Transcription Reaction Setup:
-
Assemble the following components at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, UTP solution (100 mM each)
-
5-methylcytidine-5'-triphosphate (m5CTP) solution (100 mM)
-
Linear DNA template (0.5-1.0 µg)
-
T7 RNA Polymerase
-
-
The final concentration of each NTP, including m5CTP, should be optimized based on the specific RNA sequence and desired yield.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the purified RNA using gel electrophoresis and spectrophotometry.
RNA Bisulfite Sequencing for m5C Detection
RNA bisulfite sequencing is a gold-standard method for identifying m5C sites at single-nucleotide resolution.[4] The principle of this technique is that sodium bisulfite treatment deaminates unmethylated cytosine to uracil, while 5-methylcytosine (B146107) remains unchanged.[4][5]
Protocol:
-
RNA Preparation: Isolate total RNA or poly(A) RNA from the sample of interest. Ensure high quality and purity of the RNA.
-
Bisulfite Conversion:
-
Denature the RNA to ensure all cytosines are accessible.
-
Treat the RNA with a sodium bisulfite solution at a controlled temperature (e.g., 60°C) for a specific duration.[5] This step is critical and needs to be optimized to achieve complete conversion of unmethylated cytosines while minimizing RNA degradation.[5]
-
Desalt and purify the bisulfite-treated RNA.
-
-
Reverse Transcription: Synthesize cDNA from the bisulfite-treated RNA using reverse transcriptase and random primers or gene-specific primers.
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will be read as thymines (due to the C to U to T conversion), while m5C sites will be read as cytosines.
Methylated RNA Immunoprecipitation Sequencing (m5C-RIP-seq)
m5C-RIP-seq is an antibody-based method used to enrich for RNA fragments containing m5C, allowing for the transcriptome-wide mapping of m5C sites.[6][7][8]
Protocol:
-
RNA Fragmentation: Fragment the isolated RNA to a size of approximately 100-200 nucleotides using chemical or enzymatic methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m5C antibody.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Purification: Elute the m5C-enriched RNA fragments from the beads and purify them.
-
Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA fragments and a corresponding input control library from the fragmented RNA before immunoprecipitation. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads from both the IP and input samples to the reference transcriptome. Identify enriched regions (peaks) in the IP sample compared to the input to locate m5C sites.
Methylation Individual-Nucleotide-Resolution Crosslinking and Immunoprecipitation (miCLIP)
miCLIP is a technique that provides single-nucleotide resolution mapping of m5C sites by taking advantage of the crosslinking of an anti-m5C antibody to the RNA.[9][10][11]
Protocol:
-
RNA Fragmentation and Immunoprecipitation: Similar to m5C-RIP-seq, RNA is fragmented and incubated with an anti-m5C antibody.
-
UV Crosslinking: The RNA-antibody complexes are exposed to UV light to induce covalent crosslinks.[9][10]
-
Purification and Ligation: The crosslinked complexes are purified, and a 3' adapter is ligated to the RNA fragments.
-
Reverse Transcription: Reverse transcription is performed, which is often truncated or introduces mutations at the crosslinked site.
-
Library Preparation and Sequencing: The resulting cDNA is circularized, re-linearized, amplified, and sequenced.
-
Data Analysis: The precise location of the m5C is identified by analyzing the positions of truncations and mutations in the sequencing reads.
SHAPE-MaP for RNA Structure Probing
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique to probe RNA secondary structure at single-nucleotide resolution, both in vitro and in vivo.[12][13][14][15] It can be used to assess the structural changes induced by m5C.
Protocol:
-
RNA Preparation: Prepare the m5C-modified RNA (from in vitro transcription) or isolate total RNA from cells.
-
SHAPE Reagent Treatment: Treat the RNA with a SHAPE reagent (e.g., 1M7 or NAI). The reagent acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.
-
Mutational Profiling (MaP):
-
Perform reverse transcription on the SHAPE-modified RNA under conditions that cause the reverse transcriptase to misincorporate a nucleotide opposite the acylated site, thus creating a mutation in the cDNA.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the reference sequence.
-
Calculate the mutation rate at each nucleotide position.
-
The SHAPE reactivity for each nucleotide is proportional to its mutation rate and reflects its flexibility. This data can then be used to model the RNA secondary structure.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the regulatory pathway of m5C.
References
- 1. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 2. libstore.ugent.be [libstore.ugent.be]
- 3. A general strategy exploiting m5C duplex-remodelling effect for selective detection of RNA and DNA m5C methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 5. epigenie.com [epigenie.com]
- 6. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant | Springer Nature Experiments [experiments.springernature.com]
- 7. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 9. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miCLIP-seq - Profacgen [profacgen.com]
- 11. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]
- 12. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHAPE-Map [emea.illumina.com]
- 15. SHAPE-Map [illumina.com]
The Enduring Mark: An In-depth Technical Guide to the Evolutionary Conservation of 5-methylcytidine (m5C) RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of post-transcriptional RNA regulation is intricate and vast, with over 170 identified chemical modifications influencing the fate and function of RNA molecules.[1][2] Among these, 5-methylcytidine (B43896) (m5C), the addition of a methyl group to the 5th carbon of the cytosine ring, has emerged as a critical and evolutionarily conserved epitranscriptomic mark.[1][3] Initially discovered in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), advancements in high-throughput sequencing and mass spectrometry have revealed its widespread presence in messenger RNA (mRNA) and other non-coding RNAs (ncRNAs) across all three domains of life: bacteria, archaea, and eukarya.[3][4][5][6]
This technical guide provides a comprehensive overview of the evolutionary conservation of m5C RNA modification. It delves into the key enzymes responsible for its deposition, the diverse biological functions it governs, and the state-of-the-art methodologies employed for its detection and analysis. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal RNA modification and its implications in health and disease.
The m5C Machinery: Writers, Erasers, and Readers
The dynamic regulation of m5C modification is orchestrated by a conserved set of proteins that act as "writers," "erasers," and "readers."
-
Writers (Methyltransferases): The primary enzymes responsible for installing the m5C mark belong to two main families: the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog (DNMT) family, specifically DNMT2 (also known as TRDMT1).[7][8][9] These enzymes are evolutionarily conserved from archaea to eukaryotes.[3] In mammals, the NSUN family consists of seven members (NSUN1-7), each with distinct substrate specificities.[7][8] For instance, NSUN2 is a key methyltransferase for mRNA, tRNA, and some ncRNAs, while NSUN1 and NSUN5 primarily target rRNA.[1][10] DNMT2 is unique in its primary role as a tRNA methyltransferase, specifically targeting cytosine 38 in the anticodon loop of certain tRNAs.[9][11] The catalytic mechanism of these enzymes involves the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM).
-
Erasers (Demethylases): The removal of m5C is less well understood than its deposition. However, members of the Ten-Eleven Translocation (TET) family of dioxygenases have been shown to oxidize m5C to 5-hydroxymethylcytosine (B124674) (hm5C), 5-formylcytosine (B1664653) (f5C), and 5-carboxylcytosine (ca5C) on RNA, initiating a potential demethylation pathway.[9] This process suggests a dynamic and reversible nature for m5C modification.
-
Readers (Binding Proteins): Reader proteins recognize and bind to m5C-modified RNA, translating the epigenetic mark into a functional consequence. To date, several m5C reader proteins have been identified, including Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF).[5][12] YBX1 has been shown to recognize m5C-modified mRNA and enhance its stability, while ALYREF is involved in the nuclear export of m5C-containing mRNAs.[3]
Evolutionary Conservation and Distribution of m5C
The presence of m5C across the three domains of life underscores its fundamental biological importance. High-throughput studies have enabled the transcriptome-wide mapping of m5C, revealing its distribution across various RNA species and its conservation, or lack thereof, across different organisms.
Data Presentation: A Comparative Overview of m5C Distribution
The following tables summarize the known distribution and prevalence of m5C modification across different domains of life and RNA types.
Table 1: Presence of m5C RNA Modification Across Domains of Life
| Domain | tRNA | rRNA | mRNA | Other ncRNAs | Key Writer Homologs |
| Bacteria | - | + | - | - | RsmB |
| Archaea | + | + | + | + | NSUN/RsmB-like, DNMT2-like |
| Eukarya | + | + | + | + | NSUN family, DNMT2 |
Note: "+" indicates presence, "-" indicates absence or rarity. Data compiled from multiple studies.[4][5][6][13]
Table 2: Quantitative Overview of m5C Abundance in Eukaryotes
| Organism | RNA Type | m5C Abundance (% of Cytosines) | Reference |
| Human (HeLa cells) | mRNA | 0.02 - 0.09% | [14] |
| Mouse (Embryonic Stem Cells) | mRNA | ~0.03% | [6] |
| Yeast (S. cerevisiae) | rRNA | Site-specific | [5] |
| Yeast (S. cerevisiae) | tRNA | Site-specific | [5] |
Note: mRNA m5C levels are generally low compared to the high stoichiometry at specific sites in tRNA and rRNA.
While m5C is a conserved modification, the specific sites of methylation in mRNA are often not conserved between species like human and mouse, suggesting that a significant portion of mRNA m5C may be nonadaptive.[3][15] However, the machinery that installs these marks is highly conserved, indicating a fundamental and conserved role for this modification system, particularly in abundant and structurally critical RNAs like tRNA and rRNA.
Biological Functions of m5C RNA Modification
The functional consequences of m5C modification are diverse and context-dependent, influencing multiple stages of RNA metabolism and function.
-
RNA Stability: m5C modification, particularly in tRNA, has been shown to enhance its stability and prevent its degradation.[1] The combined action of DNMT2 and NSUN2 in methylating tRNAs is crucial for maintaining tRNA integrity and promoting protein synthesis.[6][16] In mRNA, the reader protein YBX1 can bind to m5C-modified transcripts and recruit stabilizing factors.[3]
-
RNA Processing and Export: m5C can influence the processing of precursor RNAs. For example, m5C in rRNA is important for ribosome biogenesis.[3] The reader protein ALYREF facilitates the nuclear export of m5C-modified mRNAs, highlighting a role in nucleocytoplasmic transport.[3]
-
Translation Regulation: The location of m5C within an mRNA can impact its translation. Modifications near the start codon have been shown to influence translation efficiency.[10] In tRNA, m5C in the anticodon loop can affect codon recognition and the overall fidelity of translation.
-
Cellular Stress Response: m5C modification levels can change in response to cellular stress, suggesting a role in adaptation. For instance, DNMT2-mediated tRNA methylation protects tRNAs from stress-induced cleavage.[9]
-
Development and Disease: Dysregulation of m5C modification has been implicated in various human diseases, including cancer and neurological disorders.[8][12][17] For example, the m5C writer NSUN2 is often overexpressed in cancers and can promote tumorigenesis by methylating specific oncogenic transcripts.[1][10]
Experimental Protocols for m5C Detection
Several powerful techniques have been developed to detect and map m5C modifications at single-nucleotide or regional resolution. The choice of method depends on the specific research question, required resolution, and available resources.
RNA Bisulfite Sequencing (RNA-BS-seq)
RNA-BS-seq is considered the gold standard for single-base resolution mapping of m5C.[4] The principle relies on the chemical treatment of RNA with sodium bisulfite, which deaminates unmethylated cytosine (C) to uracil (B121893) (U), while m5C remains unchanged. Subsequent reverse transcription and sequencing reveal the original methylation status, as the U's are read as thymines (T's).
Detailed Protocol for RNA-BS-seq:
-
RNA Isolation and Quality Control:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
Assess RNA integrity and concentration using a Bioanalyzer and Qubit fluorometer. High-quality RNA is crucial for successful bisulfite conversion.[12]
-
-
mRNA Enrichment (Optional):
-
For mRNA-focused studies, enrich for polyadenylated RNA using oligo(dT) magnetic beads.[12]
-
-
Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit (e.g., EZ RNA Methylation Kit, Zymo Research).
-
Incubate the RNA with the bisulfite-containing conversion reagent according to the manufacturer's instructions. This step involves specific temperature cycling to ensure efficient conversion while minimizing RNA degradation.[12]
-
Purify the bisulfite-converted RNA using the provided spin columns.[12]
-
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription of the bisulfite-treated RNA to generate cDNA. Use random hexamers or gene-specific primers.
-
Construct a sequencing library from the cDNA using a strand-specific library preparation kit compatible with bisulfite-converted DNA.
-
-
Sequencing:
-
Perform high-throughput sequencing (e.g., Illumina platform).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use specialized software (e.g., Bismark, MeRanTK) to identify cytosines that were not converted to thymines, indicating m5C sites.
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m5C-RIP-seq)
MeRIP-seq is an antibody-based method used to enrich for RNA fragments containing m5C.[13][18] It provides a transcriptome-wide profile of m5C-containing regions, though it does not offer single-base resolution.
Detailed Protocol for m5C-RIP-seq:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA and ensure its high quality.
-
Fragment the RNA to a size of approximately 100-200 nucleotides using enzymatic or chemical methods.[15]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m5C antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.[15]
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Purification:
-
Elute the m5C-enriched RNA from the antibody-bead complexes.
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the enriched RNA fragments.
-
Also, prepare a library from an input control sample (fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads from both the immunoprecipitated and input samples to a reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions that are significantly enriched for reads in the immunoprecipitated sample compared to the input, indicating the locations of m5C.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of m5C in a total RNA sample.[19] It does not provide sequence context but is invaluable for determining the overall abundance of the modification.
Detailed Protocol for LC-MS/MS Analysis of m5C:
-
RNA Isolation and Digestion:
-
Liquid Chromatography Separation:
-
Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.
-
-
Mass Spectrometry Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Identify and quantify m5C based on its specific mass-to-charge ratio and fragmentation pattern in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of m5C relative to the amount of unmodified cytosine or total nucleosides to determine its abundance.
-
Conclusion and Future Perspectives
The 5-methylcytidine RNA modification is an ancient and widespread epitranscriptomic mark with profound implications for gene regulation and cellular function. Its enzymatic machinery is highly conserved across the domains of life, highlighting its fundamental importance. While significant progress has been made in understanding the writers, readers, and functions of m5C, many questions remain. The development of novel, high-resolution and quantitative methods will be crucial for a deeper understanding of the dynamic regulation of m5C and its precise roles in different biological contexts. For drug development professionals, the enzymes of the m5C pathway, particularly the NSUN family, represent promising therapeutic targets, especially in the context of cancer. Further investigation into the evolutionary conservation and functional diversification of m5C will undoubtedly uncover new layers of complexity in RNA biology and open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Most m5C Modifications in Mammalian mRNAs are Nonadaptive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 5. Transcriptome-wide mapping of 5-methylcytidine RNA modifications in bacteria, archaea, and yeast reveals m5C within archaeal mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dynamic RNA modification 5‐methylcytosine and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease [mdpi.com]
- 9. m5C Modifications in RNA and Cancer | Proteintech Group [ptglab.co.jp]
- 10. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 13. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 16. RNA cytosine methylation by Dnmt2 and NSun2 promotes tRNA stability and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Methylcytidine in Viral RNA and Host-Pathogen Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epitranscriptomic modification of RNA, particularly the addition of a methyl group to the 5th carbon of cytidine (B196190) to form 5-methylcytidine (B43896) (m5C), has emerged as a critical regulator in the intricate dance between viruses and their hosts. This modification, primarily installed by host cell methyltransferases such as NSUN2, can profoundly impact viral replication, gene expression, and the host's innate immune response. This technical guide provides a comprehensive overview of the role of m5C in viral RNA, detailing its effects on various viruses, the molecular machinery involved, and the experimental protocols used for its study. A deeper understanding of these mechanisms offers promising new avenues for the development of broad-spectrum antiviral therapeutics.
Introduction to 5-Methylcytidine (m5C) in RNA
5-methylcytidine is a post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2]. In the context of viral infections, both viral and host RNAs can be targets of m5C modification, leading to significant consequences for the viral life cycle and the host's ability to mount an effective defense[3][4]. The enzymes responsible for writing these marks are primarily members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases, with NSUN2 being a key player in the context of viral infections[3][5]. The functional outcomes of m5C modification are mediated by "reader" proteins, such as ALYREF and YBX1, which recognize and bind to m5C-modified RNA, thereby influencing its fate[6].
The m5C Machinery: Writers and Readers
The establishment and interpretation of m5C modifications are carried out by a dedicated set of cellular proteins.
-
Writers (Methyltransferases): The primary enzymes responsible for depositing m5C on RNA are the NSUN methyltransferases. NSUN2 has been identified as a major writer of m5C on the RNA of several viruses, including HIV-1, SARS-CoV-2, and Hepatitis C Virus (HCV)[3][7][8]. While other NSUN family members like NSUN6 are known to methylate cellular RNAs, their role in viral RNA modification is less understood[3].
-
Readers (Binding Proteins): Once installed, m5C marks are recognized by specific reader proteins that dictate the functional consequences.
The Role of m5C in Viral Life Cycles
The presence of m5C on viral RNA can have a dual impact, either promoting or inhibiting viral replication depending on the virus and the specific location of the modification.
Promotion of Viral Replication
For several viruses, the m5C modification is a pro-viral factor, enhancing various stages of the viral life cycle.
-
HIV-1: NSUN2-mediated m5C modification of HIV-1 RNA promotes viral gene expression by enhancing the translation of viral proteins, such as Gag[3]. Depletion of NSUN2 leads to a significant reduction in viral protein production[3].
-
Hepatitis C Virus (HCV): A specific m5C site at position C7525 in the NS5A region of the HCV genome, installed by NSUN2, is crucial for viral RNA stability and replication[8][9]. The reader protein YBX1 binds to this m5C site, further enhancing viral RNA stability[10]. Knockout of NSUN2 leads to a decrease in both extracellular and intracellular HCV titers[1].
-
Zika Virus (ZIKV): The impact of NSUN2 on ZIKV replication has been observed, with NSUN2 depletion leading to a reduction in viral propagation[11][12][13].
Inhibition of Viral Replication
Conversely, in some viral infections, the host utilizes m5C modification as a defense mechanism.
-
SARS-CoV-2: NSUN2-mediated m5C methylation of SARS-CoV-2 genomic RNA appears to be a host antiviral strategy. Knockout of NSUN2 results in reduced m5C levels on the viral RNA and, paradoxically, enhanced viral replication and higher viral loads[7][14]. This suggests that m5C modification of the SARS-CoV-2 genome may flag it for degradation or otherwise impede its replication.
m5C in Host-Pathogen Interactions: Modulation of the Innate Immune Response
A key aspect of the host-pathogen battle revolves around the host's innate immune system. The m5C modification landscape, orchestrated by enzymes like NSUN2, plays a significant role in modulating this response.
NSUN2 has been identified as a negative regulator of the type I interferon (IFN) response, a critical arm of the antiviral innate immune system[11][12]. Mechanistically, NSUN2 can methylate the mRNA of key signaling molecules in the IFN pathway, such as Interferon Regulatory Factor 3 (IRF3), leading to its degradation and a dampened IFN response[11][12][15]. This creates a favorable environment for viral replication.
Consequently, depletion of NSUN2 leads to an enhanced type I IFN response, characterized by the increased expression of Interferon-Stimulated Genes (ISGs), which have broad antiviral activities[11][12]. This enhanced immune state in the absence of NSUN2 contributes to the inhibition of a wide range of viruses, including both RNA and DNA viruses[11].
The signaling pathway primarily affected by NSUN2's regulatory role is the RIG-I-like receptor (RLR) pathway. RIG-I is a cytosolic sensor that recognizes viral RNA and initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of IRF3 and the production of type I IFNs[11][16]. By targeting IRF3 mRNA for degradation, NSUN2 effectively curtails this entire downstream signaling cascade[11][12].
Quantitative Data on the Impact of m5C Modification
The following tables summarize the quantitative effects of manipulating m5C levels, primarily through the knockout or knockdown of the NSUN2 methyltransferase, on viral replication and the host immune response.
| Virus | Experimental System | NSUN2 Manipulation | Effect on Viral Titer/Replication | Reference(s) |
| HCV | Huh7.5.1 cells | Knockout (KO) | ~2.2-fold reduction in assembly efficiency; ~3.8-fold reduction in budding efficiency. | [1] |
| SARS-CoV-2 | Vero E6 & Caco-2 cells | Knockout (KO) | Enhanced viral replication. | [7] |
| HIV-1 | MAGI-HeLa cells | siRNA depletion | Over 3-fold increase in infection rate upon NOP2 (NSUN1) depletion. | [17] |
| VSV | HEK293T & A549 cells | Knockout (KO) | Inhibition of viral propagation. | [11][12] |
| ZIKV | BMDCs | Knockout (KO) | Reduction in viral propagation. | [11][12][13] |
| Target Gene | Cell Type | NSUN2 Manipulation | Fold Change in mRNA/Protein Level | Reference(s) |
| IRF3 mRNA | HEK293T | Knockout (KO) | Half-life increased from 6.48h to 12.39h. | [18] |
| IFNB1 mRNA | HEK293T | Knockdown (KD) | Dramatically enhanced expression upon SeV infection. | [15] |
| ISG15 mRNA | HEK293T | Knockdown (KD) | Dramatically enhanced expression upon SeV infection. | [15] |
| CXCL10 mRNA | HEK293T | Knockdown (KD) | Dramatically enhanced expression upon SeV infection. | [15] |
| HIV-1 Gag | 293T cells | Knockout (KO) | Reduced protein expression. | [3] |
Experimental Protocols for m5C Detection
The study of m5C in RNA relies on specialized techniques to map its location and quantify its abundance. Two key methods are Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq) and RNA Bisulfite Sequencing.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for m5C
MeRIP-seq is an antibody-based method used to enrich for RNA fragments containing m5C, which are then identified by high-throughput sequencing[19][20][21].
Protocol Overview:
-
RNA Extraction and Fragmentation:
-
Immunoprecipitation (IP):
-
RNA Elution and Library Preparation:
-
Elute the m5C-enriched RNA fragments from the beads.
-
Prepare a cDNA library from the eluted RNA fragments for next-generation sequencing[18]. An input control library should also be prepared from a small fraction of the fragmented RNA before the IP step.
-
-
Sequencing and Data Analysis:
-
Sequence the IP and input libraries.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m5C-enriched regions (peaks) by comparing the read distribution in the IP sample to the input control.
-
RNA Bisulfite Sequencing
RNA bisulfite sequencing provides single-nucleotide resolution mapping of m5C sites. The principle relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite, while m5C residues remain unchanged[22][23].
Protocol Overview:
-
RNA Isolation and Bisulfite Conversion:
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the bisulfite-treated RNA into cDNA. During this step, the uracils are read as thymines[22].
-
Amplify the cDNA using PCR with primers specific to the converted sequences.
-
-
Sequencing and Data Analysis:
-
Sequence the PCR products or a library prepared from the cDNA.
-
Align the sequencing reads to a reference genome where all cytosines have been computationally converted to thymines.
-
Identify sites where cytosines are retained in the sequencing reads, as these represent the original m5C positions[22].
-
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the interplay between m5C, NSUN2, and the host antiviral response.
Caption: NSUN2-mediated modulation of the RIG-I signaling pathway.
Experimental Workflows
The following diagrams outline the major steps in the experimental protocols for m5C detection.
Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).
Caption: Workflow for RNA Bisulfite Sequencing.
Conclusion and Future Directions
The study of 5-methylcytidine in viral RNA and its interplay with the host has unveiled a new layer of complexity in virology. The dual role of m5C, acting as both a pro-viral and anti-viral modification, highlights the nuanced and virus-specific nature of this epitranscriptomic mark. The central involvement of the host methyltransferase NSUN2 in these processes positions it as a potential target for broad-spectrum antiviral therapies. Further research is needed to fully elucidate the complete cast of m5C writers, erasers, and readers involved in viral infections and to understand the precise structural and functional consequences of m5C at specific sites within viral and host RNAs. The development of novel techniques for the sensitive and quantitative mapping of m5C will be crucial in advancing our understanding and harnessing this knowledge for therapeutic benefit. The continued exploration of the viral epitranscriptome promises to uncover new vulnerabilities that can be exploited in the ongoing battle against viral diseases.
References
- 1. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 2. Frontiers | Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions [frontiersin.org]
- 3. The Roles of Host 5-Methylcytosine RNA Methyltransferases during Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response [frontiersin.org]
- 6. Epitranscriptomic m5C methylation of SARS-CoV-2 RNA regulates viral replication and the virulence of progeny viruses in the new infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA Modifications in Pathogenic Viruses: Existence, Mechanism, and Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSUN2-mediated m5C methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. NSUN2-mediated M5c methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 17. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 18. plamorf.eu [plamorf.eu]
- 19. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 20. bcm.edu [bcm.edu]
- 21. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 22. scienceopen.com [scienceopen.com]
- 23. epigenie.com [epigenie.com]
Exploring the connection between 5-methylcytidine and cancer development.
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (B43896) (m5C), a prevalent and dynamic RNA modification, is emerging as a critical regulator in the landscape of cancer biology. This epitranscriptomic mark, installed by "writer" enzymes, interpreted by "reader" proteins, and potentially removed by "erasers," influences multiple facets of RNA metabolism, including stability, nuclear export, and translation. Dysregulation of the m5C machinery is increasingly implicated in the initiation and progression of numerous cancers, impacting cellular signaling pathways that govern proliferation, metastasis, and therapeutic resistance. This technical guide provides an in-depth exploration of the connection between m5C and cancer development, summarizing key quantitative data, detailing experimental methodologies for m5C analysis, and visualizing the intricate molecular pathways involved.
The m5C Regulatory Machinery in Cancer
The biological outcomes of m5C modification are orchestrated by a coordinated interplay of writer, reader, and eraser proteins. Aberrant expression of these regulators is a common feature in many malignancies.
-
Writers: The primary enzymes responsible for depositing m5C on RNA are members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases. Among these, NSUN2 is the most extensively studied in the context of cancer and is frequently overexpressed in various tumor types.[1][2][3]
-
Readers: Specific proteins recognize and bind to m5C-modified RNAs to enact downstream functional consequences. Key m5C readers implicated in cancer include Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF) .[4][5] These proteins can modulate mRNA stability and facilitate nuclear export.
-
Erasers: The process of m5C demethylation is less understood than its deposition. However, enzymes of the Ten-Eleven Translocation (TET) family , particularly TET2 , have been shown to mediate the oxidation of m5C on RNA, suggesting a potential role as m5C erasers.[6][7] Loss-of-function mutations in TET2 are frequently observed in hematological malignancies.[6]
Quantitative Dysregulation of m5C Regulators in Cancer
The altered expression of m5C regulatory proteins is a hallmark of many cancers and often correlates with patient prognosis. The following tables summarize key quantitative findings from the literature.
| Writer Protein | Cancer Type | Expression Change (Tumor vs. Normal) | Clinical Correlation | Reference |
| NSUN2 | Breast Cancer | Overexpressed in 100% (10/10) of matched tissues (mRNA). Upregulated in 34% of 89 tumors (protein).[2] | Associated with higher clinical stage, tumor classification, and pathological differentiation.[2] | [2] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Significantly higher RNA and protein levels in ESCC tumors compared to paired normal tissues. | High NSUN2 levels correlate with shorter survival time.[8] | [8] | |
| Glioblastoma (GBM) | Frequently increased mRNA levels. | Plays an oncogenic role.[9] | [9] | |
| Hepatocellular Carcinoma (HCC) | Higher mRNA and protein expression in HCC tissues.[10] | Associated with poor prognosis.[10] | [10] | |
| Bladder Cancer | High co-expression with YBX1 predicts poorest survival. | Poor survival. | [1] | |
| Gastric Cancer | Overexpressed. | Promotes cancer cell proliferation.[1] | [1] | |
| Cervical Cancer | Significantly upregulated mRNA and protein levels in tumor tissues.[11] | Negatively correlated with overall survival.[11] | [11] |
| Reader Protein | Cancer Type | Expression Change (Tumor vs. Normal) | Clinical Correlation | Reference |
| ALYREF | Pan-Cancer (29 types) | Significantly increased expression in the majority of cancer types.[12] | Elevated expression is positively associated with poor prognosis in many cancers.[12] | [12] |
| Glioblastoma (GBM) | Frequently increased mRNA levels. | Correlated with proliferative ability.[9][13] | [9][13] | |
| Hepatocellular Carcinoma (HCC) | Significantly elevated gene expression. | Overexpression is related to advanced tumor-node-metastasis stages and poor prognosis.[14] | [14] | |
| YBX1 | Bladder Cancer | High co-expression with NSUN2 predicts poorest survival. | Poor survival. | [1] |
| Breast Cancer | Interacts with NSUN2 to promote progression. | - | [3] | |
| Nasopharyngeal Carcinoma (NPC) | Upregulates NPM1 expression through m5C modification. | Promotes NPC progression. | [5] | |
| Cervical Cancer | Recognizes and stabilizes m5C-modified KRT13 transcripts. | Promotes tumorigenesis. | [4] |
| Eraser Protein | Cancer Type | Expression Change (Tumor vs. Normal) | Clinical Correlation | Reference |
| TET2 | Acute Myeloid Leukemia (AML) | Recurrent loss-of-function mutations.[6] | Deficiency promotes leukemogenesis and enhances leukemia stem cell self-renewal.[6][15] | [6][15] |
| Myelodysplastic Syndrome (MDS) | Loss-of-function mutations in ~30% of cases.[6] | - | [6] | |
| Chronic Myelomonocytic Leukemia (CMML) | Loss-of-function mutations in ~50% of cases.[6] | - | [6] |
Signaling Pathways and Molecular Mechanisms
The dysregulation of m5C modification impacts key signaling pathways that drive cancer progression.
The NSUN2-YBX1 Axis in mRNA Stabilization
A prevalent mechanism involves the NSUN2-mediated methylation of target mRNAs, which are then recognized by the reader protein YBX1. This interaction often leads to increased mRNA stability and enhanced translation of oncoproteins, thereby promoting cell proliferation, migration, and invasion.
ALYREF-Mediated mRNA Export
ALYREF functions as an m5C reader that facilitates the nuclear export of methylated mRNAs. In cancer, overexpression of ALYREF can lead to the enhanced export of oncogenic transcripts from the nucleus to the cytoplasm, making them available for translation into proteins that drive tumorigenesis.
TET2-Mediated RNA Demethylation
In contrast to the oncogenic roles of m5C writers and readers, the potential eraser TET2 often acts as a tumor suppressor. In leukemia, TET2 deficiency leads to the accumulation of m5C on the mRNA of genes like TSPAN13. This hypermethylation is recognized by YBX1, leading to increased mRNA stability and expression, which in turn promotes leukemia stem cell homing and self-renewal.[6][7][15]
Experimental Protocols for m5C Analysis
The study of m5C in cancer relies on specialized molecular biology techniques to map and quantify this modification across the transcriptome.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is an antibody-based method to enrich for m5C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique provides a transcriptome-wide map of m5C distribution.
Detailed Methodology for MeRIP-seq:
-
RNA Extraction and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.
-
Fragment the total RNA to an average size of approximately 100 nucleotides. This can be achieved through enzymatic or chemical methods.[16]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-5-methylcytidine antibody to form RNA-antibody complexes.[17] A mock immunoprecipitation with a non-specific IgG should be performed in parallel as a negative control.
-
Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.[17]
-
-
Washing and Elution:
-
Perform a series of washes with buffers of increasing stringency to remove non-specifically bound RNA fragments.
-
Elute the m5C-enriched RNA fragments from the antibody-bead complexes.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted m5C-enriched RNA fragments and an input control library from a small fraction of the initial fragmented RNA.
-
Perform high-throughput sequencing of the libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Use peak-calling algorithms to identify regions enriched for m5C in the immunoprecipitated sample compared to the input control.
-
Perform motif analysis on the identified m5C peaks to discover consensus sequences for methylation.
-
RNA Bisulfite Sequencing (BS-RNA-seq)
RNA bisulfite sequencing offers single-nucleotide resolution mapping of m5C sites. This method relies on the chemical conversion of unmethylated cytosine to uracil (B121893) by sodium bisulfite, while 5-methylcytosine (B146107) remains unchanged.
Detailed Methodology for BS-RNA-seq:
-
RNA Preparation and Bisulfite Conversion:
-
Isolate total RNA and ensure it is free of DNA contamination.
-
Treat the RNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracils, while 5-methylcytosines are protected from this conversion.[18] This step can be harsh and may lead to some RNA degradation.
-
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription of the bisulfite-converted RNA to generate cDNA. During this step, the uracils are read as thymines.
-
Amplify the cDNA and prepare a sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify cytosines in the reference that are read as cytosines in the sequencing data; these represent the m5C sites. Unmethylated cytosines will be read as thymines.
-
Conclusion and Future Directions
The study of 5-methylcytidine in cancer is a rapidly evolving field with significant implications for diagnostics, prognostics, and therapeutics. The aberrant expression of m5C writers, readers, and erasers presents novel targets for drug development. Future research will likely focus on elucidating the complete m5C regulatory network in different cancer contexts, identifying the full spectrum of m5C-modified RNAs and their functions, and developing specific inhibitors for the key m5C regulatory proteins. A deeper understanding of the interplay between m5C and other epigenetic and epitranscriptomic modifications will be crucial in unraveling the complex regulatory landscape of cancer.
References
- 1. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer [mdpi.com]
- 2. Overexpression of NSUN2 by DNA hypomethylation is associated with metastatic progression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSUN2/YBX1 promotes the progression of breast cancer by enhancing HGH1 mRNA stability through m5C methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. TET2-mediated mRNA demethylation regulates leukemia stem cell homing and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ALYREF Drives Cancer Cell Proliferation Through an ALYREF-MYC Positive Feedback Loop in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ALYREF in pan cancer as a novel cancer prognostic biomarker and potential regulatory mechanism in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALYREF Drives Cancer Cell Proliferation Through an ALYREF-MYC Positive Feedback Loop in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Multi-Omic Analyses of the m5C Regulator ALYREF Reveal Its Essential Roles in Hepatocellular Carcinoma [frontiersin.org]
- 15. TET2-mediated mRNA demethylation regulates leukemia stem cell homing and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 17. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 18. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
An In-depth Technical Guide to the Enzymatic Writers and Erasers of 5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylcytidine (B43896) (m5C) is a post-transcriptional RNA modification that has emerged as a critical regulator of RNA metabolism and function.[1][2][3] This dynamic and reversible epitranscriptomic mark is installed and removed by a dedicated set of enzymes, collectively known as "writers" and "erasers." The functional consequences of m5C modification are mediated by "reader" proteins that specifically recognize the m5C mark and elicit downstream effects on RNA stability, translation, and localization.[4][5][6][7] Dysregulation of the m5C regulatory machinery has been implicated in a variety of human diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[7][8][9] This technical guide provides a comprehensive overview of the enzymatic writers and erasers of m5C, detailing their mechanisms, biological functions, and the experimental protocols used to study them.
The "Writers": m5C Methyltransferases
The deposition of m5C on RNA is catalyzed by a group of enzymes known as RNA methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the C5 position of a target cytosine residue. The primary writers of m5C belong to two main families: the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase (DNMT) family.[2][10]
The NSUN Family
The NSUN family consists of seven members in humans (NSUN1-7), each with distinct substrate specificities and cellular localizations.[2] They are characterized by a conserved SUN domain, which contains the catalytic core responsible for methyltransferase activity.
-
NSUN1 (NOP2): Primarily localizes to the nucleolus and is responsible for the methylation of 28S ribosomal RNA (rRNA). This modification is crucial for ribosome biogenesis and function.
-
NSUN2: Is a key and broadly acting m5C methyltransferase with a wide range of substrates, including messenger RNAs (mRNAs), transfer RNAs (tRNAs), and other non-coding RNAs.[8][11][12] In mRNA, NSUN2-mediated methylation has been shown to enhance mRNA stability and promote its nuclear export.[11] In tRNA, NSUN2 targets several positions and is involved in regulating tRNA stability and function.[13]
-
NSUN3: Is a mitochondrial enzyme that specifically methylates mitochondrial tRNAs, playing a role in mitochondrial protein synthesis.
-
NSUN4: Also a mitochondrial protein, it is a component of the mitochondrial ribosome and is involved in its assembly.
-
NSUN5: Is responsible for m5C modification in 25S rRNA in yeast and its homolog in humans is implicated in ribosome function.
-
NSUN6: This enzyme has been identified as a tRNA methyltransferase that specifically targets the C72 position in a subset of tRNAs, including tRNA-Thr and tRNA-Cys.[14][15][16] This modification is important for tRNA structure and function.
-
NSUN7: Its functions are less characterized, but it is thought to be involved in the methylation of enhancer RNAs (eRNAs).
The DNMT Family
While primarily known for their role in DNA methylation, some members of the DNMT family also exhibit RNA methyltransferase activity.
-
DNMT2 (TRDMT1): Despite its name and structural similarity to DNA methyltransferases, DNMT2 is predominantly an RNA methyltransferase. Its primary substrates are tRNAs, specifically methylating cytosine 38 in the anticodon loop of tRNA-Asp, tRNA-Gly, and tRNA-Val.[2][17][18] This modification is crucial for preventing tRNA cleavage under stress conditions and ensuring translational fidelity.[13][18]
The "Erasers": m5C Demethylases
The removal of m5C is a critical aspect of its dynamic regulation. The primary enzymes responsible for erasing m5C marks belong to the Ten-Eleven Translocation (TET) family of dioxygenases.
The TET Family
The TET family includes TET1, TET2, and TET3. These enzymes are α-ketoglutarate- and Fe(II)-dependent dioxygenases that iteratively oxidize the methyl group of 5-methylcytosine (B146107).[19][20] While their role in DNA demethylation is well-established, they have also been shown to oxidize m5C in RNA. The oxidation of m5C proceeds through 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (ca5C). These oxidized forms can then be recognized and excised by the base excision repair machinery, leading to the restoration of an unmodified cytosine.
-
TET1, TET2, and TET3: All three TET enzymes have been shown to possess activity towards m5C in RNA, although their specificities and the full extent of their roles in RNA demethylation are still under active investigation.[10][19][20][21] TET2, in particular, has been implicated in the regulation of chromatin state and leukemogenesis through its RNA m5C oxidation activity.[22]
ALKBH1
In addition to the TET enzymes, another dioxygenase, ALKBH1, has been implicated in the demethylation of m5C in specific contexts, particularly in mitochondrial tRNA.
Quantitative Data on m5C Writers and Erasers
Quantitative analysis of enzyme kinetics and the cellular abundance of m5C provides crucial insights into the regulation and function of this modification. However, comprehensive quantitative data for m5C writers and erasers acting on RNA substrates is still an emerging area of research. The tables below summarize the currently available data.
Table 1: Kinetic Parameters of m5C Writers and Erasers
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| DNMT2 (human) | tRNAAsp (all-ribo) | 4.2 | - | [5] |
| DNMT2 (human) | tRNAAsp (dC38) | 4.0 | - (2.3-fold higher than all-ribo) | [5] |
| TET2 (human) | 5mC in ssDNA | - | - (Relative rate) | [19] |
| TET2 (human) | 5hmC in ssDNA | - | - (Relative rate) | [19] |
Note: Comprehensive kinetic data for most NSUN and TET enzymes on various RNA substrates are not yet widely available in the literature.
Table 2: Abundance of m5C in Different RNA Types
| RNA Type | Organism/Cell Line | m5C Abundance (% of total C) | Reference |
| mRNA | Human (median of 13 tissues) | ~0.006% | [23] |
| mRNA | Mouse (median of 13 tissues) | ~0.002% | [23] |
| Total RNA | Human HEK293T | 0.02% - 0.09% of total cytosine | [24] |
| tRNA | Eukaryotes | Highest abundance | [25] |
| rRNA | Eukaryotes | High abundance | [25] |
Note: The abundance of m5C can vary significantly depending on the specific RNA molecule, cellular conditions, and the quantification method used.
Table 3: Examples of Gene Expression Changes upon Writer/Eraser Modulation
| Enzyme Modulated | Cell Line | Target Gene | Fold Change in mRNA/Protein | Effect | Reference |
| NSUN2 Knockdown | HEK293T | - | 6-7 fold decrease in mRNA, 10-fold decrease in protein | Global changes in translation efficiency | [18][26] |
| NSUN2 Knockout | Colorectal Cancer Cells | ENO1 | Significantly decreased mRNA and protein | Reduced glycolysis | [27] |
| NSUN2 Overexpression | Hepatocellular Carcinoma Cells | PKM2 | Increased mRNA | Promoted glycolysis and tumor progression | [8] |
| NSUN2 Knockdown | 3T3-L1 preadipocytes | CDKN1A | Decreased protein | Accelerated cell cycle | [11] |
Signaling Pathways and Logical Relationships
The interplay between writers, erasers, and readers of m5C is crucial for its regulatory function. The following diagrams illustrate these relationships and key experimental workflows.
Caption: The m5C regulatory pathway.
References
- 1. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting YBX1‐m5C mediates RNF115 mRNA circularisation and translation to enhance vulnerability of ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m5C-Atlas: a comprehensive database for decoding and annotating the 5-methylcytosine (m5C) epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RNA methyltransferase Dnmt2 methylates DNA in the structural context of a tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and biological role of Dnmt2 in Nucleic Acid Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Transfer RNA methyltransferase gene NSUN2 mRNA expression modifies the effect of T cell activation score on patient survival in head and neck squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity and Promiscuity in TET-mediated oxidation of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. NSUN6 is a human RNA methyltransferase that catalyzes formation of m5C72 in specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NSUN6 is a human RNA methyltransferase that catalyzes formation of m5C72 in specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 18. mdpi.com [mdpi.com]
- 19. Flanking sequences influence the activity of TET1 and TET2 methylcytosine dioxygenases and affect genomic 5hmC patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RNA m5C oxidation by TET2 regulates chromatin state and leukaemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Most m5C Modifications in Mammalian mRNAs are Nonadaptive - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Metabolic Recoding of NSUN2‐Mediated m5C Modification Promotes the Progression of Colorectal Cancer via the NSUN2/YBX1/m5C‐ENO1 Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 5-Methylcytidine as a Biomarker in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-methylcytidine (m5C), a prevalent and dynamic post-transcriptional RNA modification, is emerging as a critical regulator of RNA metabolism and function. This modification, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, influences RNA stability, translation, and nuclear export. Dysregulation of the m5C epitranscriptomic landscape is increasingly linked to the pathogenesis of numerous diseases, most notably cancer, but also cardiovascular and neurological disorders. The altered expression of m5C regulators and consequent changes in m5C levels on specific transcripts present a promising new class of biomarkers for disease diagnosis, prognosis, and therapeutic stratification. This technical guide provides an in-depth overview of the m5C regulatory machinery, its role in disease, methodologies for its detection, and its potential clinical applications.
The Core Machinery of m5C RNA Modification
The biological impact of m5C is dictated by a coordinated network of proteins that dynamically regulate its deposition, removal, and recognition.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the C5 position of cytosine residues on RNA. The most prominent writers include the NOP2/Sun RNA methyltransferase (NSUN) family (e.g., NSUN2, NSUN5, NSUN6) and DNA methyltransferase 2 (DNMT2) .[1] NSUN2, in particular, is a major methyltransferase for mRNAs and has been extensively implicated in cancer.[2][3]
-
Erasers (Demethylases): The removal of m5C is less understood but is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases (e.g., TET2).[4] These enzymes oxidize m5C, initiating a pathway for its removal and thereby ensuring the reversible nature of this RNA mark.
-
Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNAs, translating the epigenetic mark into a functional outcome. Key readers identified to date are Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF) .[1] YBX1 is known to enhance the stability of target mRNAs by recruiting other factors[5], while ALYREF facilitates the nuclear export of m5C-modified transcripts.[6]
Logical Relationship: The m5C Writer-Reader-Function Axis
The interplay between these components dictates the fate of a target mRNA and its contribution to cellular processes. An oversimplified but illustrative logical flow is presented below.
Figure 1: Logical flow of m5C writer-reader action on a target mRNA.
Quantitative Analysis of m5C Regulators as Biomarkers
The expression levels of m5C regulatory proteins and the overall abundance of m5C in RNA have shown significant correlation with disease states, particularly in oncology.
Table 1: Expression of m5C Regulators in Cancer
| Regulator | Cancer Type | Observation | Prognostic Implication | Reference(s) |
| NSUN2 | Bladder Cancer | Markedly elevated protein and mRNA levels in tumor tissues vs. normal uroepithelial cells. | High expression correlates with reduced overall, progression-free, and disease-free survival. | [2][3] |
| NSUN2 | Prostate Cancer | Highly expressed in tumor tissue. | Associated with tumor stage, lymph node invasion, and biochemical recurrence. High expression implies poor clinical features. | [7] |
| NSUN2 | Hepatocellular Carcinoma (HCC) | Highly expressed in HCC tissues. | Positively correlated with the expression of multiple oncogenes (e.g., GRB2, HDGF). | [8][9][10] |
| NSUN5 & YBX1 | Colorectal Cancer | Elevated mRNA levels in tumor tissues. | Potential biomarkers for distinguishing patients from healthy individuals. | [4] |
| ALYREF | Hepatocellular Carcinoma (HCC) | Elevated levels observed. | Correlates negatively with patient prognosis. | [4] |
Table 2: Global m5C Levels in Disease
| Disease | Sample Type | Observation | Potential Use | Reference(s) |
| Colorectal Cancer | Tumor Tissue | Elevated total RNA m5C levels compared to normal tissue. | Diagnostic/Prognostic Marker | [4] |
| Colorectal Cancer | Peripheral Blood Immune Cells | Increased m5C levels in immune cells of patients. | Non-invasive Biomarker | [4] |
| Hepatocellular Carcinoma (HCC) | Tumor Tissue | Higher m5C methylation level than adjacent normal tissues. | Diagnostic Marker | [9][10] |
| Oral Squamous Cell Carcinoma | Tumor Tissue | Higher 5-mC levels observed at the invasion front; inverse correlation with differentiation grade. | Prognostic marker for aggressiveness. | [11] |
Signaling Pathways Modulated by m5C
m5C modification of specific transcripts can profoundly impact intracellular signaling cascades critical to disease progression. A key example is the regulation of pathways involved in cell proliferation and survival, such as the PI3K-Akt and Ras/MAPK pathways.
NSUN2-Mediated Activation of PI3K-Akt/Ras Pathways
In several cancers, including hepatocellular and esophageal squamous cell carcinoma, the writer NSUN2 is overexpressed.[8][9][10] NSUN2 methylates the mRNA of Growth factor receptor-bound protein 2 (GRB2) , a crucial adaptor protein in receptor tyrosine kinase signaling.[4][8] This m5C modification stabilizes the GRB2 transcript. The increased level of GRB2 protein subsequently amplifies downstream signaling through both the PI3K-Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and resistance to therapies like sorafenib.[4][8][9][10]
Figure 2: NSUN2-mediated m5C modification of GRB2 mRNA activates pro-tumorigenic signaling.
Experimental Protocols for m5C Detection and Quantification
Accurate detection of m5C is paramount for its validation as a biomarker. Several robust techniques are available, each with distinct advantages.
RNA Bisulfite Sequencing (RNA-BS-seq)
This is the gold standard for single-base resolution mapping of m5C sites.[12] The principle relies on the chemical conversion of unmethylated cytosine to uracil (B121893) by sodium bisulfite, while m5C remains unchanged.[12][13]
Workflow Diagram: RNA Bisulfite Sequencing
Figure 3: High-level workflow for m5C detection by RNA-BS-seq.
Detailed Protocol Outline:
-
RNA Isolation and QC:
-
Bisulfite Conversion:
-
Use a commercial kit (e.g., EZ RNA Methylation Kit) for bisulfite treatment of RNA.
-
This step involves incubating RNA with sodium bisulfite under specific temperature and time conditions (e.g., 60°C for up to 180 minutes) to convert 'C' to 'U'.[12] m5C residues are protected from this conversion.
-
-
cDNA Synthesis and Library Preparation:
-
Purify the bisulfite-treated RNA.
-
Perform reverse transcription to generate cDNA. Note that primers must be designed to account for the C-to-U conversion.
-
Amplify the cDNA via PCR.
-
Construct a sequencing library compatible with NGS platforms (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align sequencing reads to a reference transcriptome.
-
Identify m5C sites by comparing the sequence of treated samples to an untreated control or reference genome. Positions that remain as 'C' in the treated sample are identified as methylated.
-
m5C RNA Immunoprecipitation Sequencing (m5C-RIP-seq)
This antibody-based enrichment method is used to identify RNA transcripts containing m5C modifications on a transcriptome-wide scale.[16]
Detailed Protocol Outline:
-
RNA Preparation and Fragmentation:
-
Isolate high-quality total RNA as described for BS-seq. Ensure complete removal of DNA.[17]
-
Fragment the RNA into smaller pieces (typically ~100-200 nucleotides) using chemical or enzymatic methods. This improves the resolution of mapping.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a highly specific anti-m5C antibody to form RNA-antibody complexes.
-
Add protein A/G magnetic beads to capture these complexes.
-
Perform stringent washing steps to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the m5C-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
Construct an NGS library from the enriched RNA fragments (the "IP" sample) and a corresponding input control sample (fragmented RNA that did not undergo IP).
-
-
Sequencing and Data Analysis:
-
Sequence both the IP and input libraries.
-
Align reads to the reference transcriptome.
-
Identify enriched regions ("peaks") in the IP sample relative to the input control. These peaks correspond to regions with m5C modifications.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of m5C in a total RNA sample.[18]
Detailed Protocol Outline:
-
RNA Isolation and Digestion:
-
Isolate high-quality total RNA.
-
Digest up to 2.5 µg of RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and bacterial alkaline phosphatase.[19] This digestion must be complete to ensure accuracy.
-
-
LC Separation:
-
Inject the digested nucleoside mixture into a liquid chromatography system.
-
The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
-
MS/MS Detection and Quantification:
-
The separated nucleosides are ionized and enter a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) and fragmentation pattern unique to m5C and other canonical nucleosides (A, C, G, U).
-
Quantification is achieved by comparing the signal intensity of m5C to that of total cytidine (B196190) or by using stable isotope-labeled internal standards.[20]
-
Conclusion and Future Directions
5-methylcytidine has transitioned from a mere curiosity to a pivotal player in the epitranscriptomic regulation of disease. The consistent observation of dysregulated m5C writers, erasers, and readers, along with altered m5C landscapes in cancer and other pathologies, strongly supports its potential as a robust biomarker. The development of high-resolution detection techniques allows for the precise mapping and quantification of these changes, paving the way for clinical applications.
Future research should focus on:
-
Large-scale clinical validation: Correlating m5C signatures in patient cohorts with clinical outcomes to establish definitive prognostic and predictive value.
-
Non-invasive assays: Optimizing the detection of m5C-modified RNAs in liquid biopsies (e.g., serum, urine) for early cancer detection and monitoring.[21][22][23]
-
Therapeutic targeting: Developing small molecule inhibitors or targeted therapies against key m5C regulators like NSUN2 as a novel strategy for cancer treatment.
The integration of m5C analysis into multi-omic approaches will undoubtedly provide a more comprehensive understanding of disease mechanisms and unlock new avenues for precision medicine.
References
- 1. Detection, molecular function and mechanisms of m5C in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Pore Complex and mRNA Export in Cancer [mdpi.com]
- 7. Multi-omics analysis of expression and prognostic value of NSUN members in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 15. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 16. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 17. plamorf.eu [plamorf.eu]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Construction of a serum diagnostic signature based on m5C-related miRNAs for cancer detection [frontiersin.org]
- 22. Methylated DNA/RNA in Body Fluids as Biomarkers for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methylated DNA and microRNA in Body Fluids as Biomarkers for Cancer Detection [mdpi.com]
Methodological & Application
Detecting 5-methylcytidine in RNA at Single-Nucleotide Resolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the leading methods used to detect 5-methylcytidine (B43896) (m5C), a critical epitranscriptomic modification, in RNA at single-nucleotide resolution. Understanding the precise location and abundance of m5C is crucial for elucidating its role in gene regulation, cellular processes, and disease.
Introduction to 5-methylcytidine (m5C) in RNA
5-methylcytidine is a post-transcriptional modification where a methyl group is added to the 5th carbon of a cytosine residue.[1][2] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][3] m5C is known to play a significant role in numerous biological processes, such as RNA stability, metabolism, and translation, and its dysregulation has been implicated in various diseases, including cancer.[4] Accurate and high-resolution detection of m5C is therefore essential for both basic research and the development of novel therapeutic strategies.
Comparative Analysis of m5C Detection Methods
Several high-throughput sequencing-based methods have been developed to map m5C sites across the transcriptome at single-base resolution. Each technique has its own advantages and limitations in terms of sensitivity, specificity, RNA input requirements, and potential biases. The table below summarizes the key quantitative parameters of the most widely used methods.
| Method | Principle | Resolution | Sensitivity | Specificity | Required RNA Input (Total RNA) | Key Advantages | Key Limitations |
| RNA Bisulfite Sequencing (RNA-BS-seq) | Chemical conversion of unmethylated cytosine to uracil. | Single nucleotide | High | Moderate to High | ≥ 50 µg | Gold standard, direct quantification of methylation stoichiometry.[1][2] | Harsh chemical treatment can lead to RNA degradation; incomplete conversion can be a source of false positives.[5][6] |
| m5C-miCLIP-seq | UV cross-linking of an m5C-specific antibody to RNA, followed by immunoprecipitation and identification of the cross-linking site. | Single nucleotide | High | High | Variable (dependent on antibody and m5C abundance) | Identifies sites bound by a specific antibody, providing higher confidence. | Dependent on antibody specificity and cross-linking efficiency; may not capture all m5C sites. |
| Aza-immunoprecipitation (Aza-IP) | Mechanism-based trapping of m5C methyltransferases on RNA using 5-azacytidine (B1684299), followed by immunoprecipitation. | Single nucleotide | High | High | Variable (dependent on methyltransferase expression) | Identifies direct targets of specific methyltransferases; characteristic C-to-G transversion increases confidence.[7] | Requires expression of the methyltransferase of interest; only detects sites targeted by the specific enzyme.[8] |
| m5C-TAC-seq | TET-assisted enzymatic oxidation of m5C to f5C, followed by chemical labeling to induce a C-to-T transition during reverse transcription. | Single nucleotide | High | High | As low as 10-20 ng of polyA+ RNA[9] | Bisulfite-free, avoiding RNA degradation; highly sensitive for low-abundance transcripts.[5] | Requires purified TET enzyme; relatively newer method. |
| Nanopore Direct RNA Sequencing (DRS) | Direct sequencing of native RNA molecules, with m5C detected by characteristic changes in the ionic current signal. | Single nucleotide | Moderate to High | Moderate to High | Variable (dependent on platform and desired coverage) | Direct detection without chemical or enzymatic treatment; provides single-molecule information. | Requires sophisticated computational models for accurate base modification calling; higher error rates for base calling compared to sequencing-by-synthesis. |
Experimental Workflows and Protocols
This section provides detailed protocols for the key methods of m5C detection at single-nucleotide resolution.
RNA Bisulfite Sequencing (RNA-BS-seq)
RNA-BS-seq is considered the gold standard for m5C detection due to its ability to provide quantitative information at single-base resolution.[1][2] The method relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite, while 5-methylcytosines remain unchanged.[1][3]
Caption: Workflow of RNA Bisulfite Sequencing (RNA-BS-seq).
Protocol:
-
RNA Preparation:
-
Extract total RNA from cells or tissues using a standard protocol (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis. An RNA Integrity Number (RIN) of >7.5 is recommended.[3]
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.[3]
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the enriched mRNA using a commercial kit (e.g., EZ RNA Methylation Kit, Zymo Research).
-
This step involves treating the RNA with sodium bisulfite, which converts unmethylated cytosines to uracils. 5-methylcytosines are protected from this conversion.
-
Purify the bisulfite-converted RNA using spin columns provided in the kit.[3]
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription of the bisulfite-treated RNA to generate cDNA.
-
Synthesize the second cDNA strand.
-
Construct a sequencing library from the double-stranded cDNA. This includes end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Perform high-throughput sequencing on an Illumina platform.
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads and trim adapter sequences.
-
Align the reads to a reference genome that has been computationally converted (C-to-T) to account for the bisulfite treatment. Specialized aligners like Bismark are used for this purpose.
-
For each cytosine position in the reference genome, calculate the methylation level as the ratio of reads with a 'C' to the total number of reads covering that position.
-
m5C-miCLIP-seq (m5C individual-nucleotide resolution crosslinking and immunoprecipitation sequencing)
miCLIP-seq is an antibody-based method that provides high-resolution mapping of m5C sites. It relies on the UV-induced cross-linking of an m5C-specific antibody to the RNA, followed by immunoprecipitation and sequencing. The precise location of the m5C is identified by characteristic mutations or truncations at the cross-linking site during reverse transcription.[1]
Caption: Workflow of m5C-miCLIP-seq.
Protocol:
-
Cross-linking and Immunoprecipitation:
-
Irradiate cells or tissues with UV light to cross-link RNA-protein complexes, including the m5C antibody bound to methylated RNA.
-
Lyse the cells and perform immunoprecipitation using an antibody specific for m5C.
-
-
Library Preparation:
-
Ligate a 3' adapter to the RNA fragments.
-
Radiolabel the 5' end of the RNA and run on an SDS-PAGE gel to separate the RNA-protein complexes.
-
Digest the protein and transfer the RNA to a membrane.
-
Elute the RNA from the membrane and ligate a 5' adapter.
-
-
Sequencing and Data Analysis:
-
Perform reverse transcription of the purified RNA. The cross-linking site will cause either a truncation of the cDNA or a mutation at or near the m5C site.
-
Amplify the cDNA by PCR and perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Identify m5C sites by analyzing the positions of truncations and specific mutations (e.g., C-to-T transitions) in the aligned reads.
-
Aza-immunoprecipitation (Aza-IP)
Aza-IP is a mechanism-based approach that identifies the direct RNA targets of m5C methyltransferases.[7] It utilizes the cytosine analog 5-azacytidine, which, when incorporated into RNA, forms a stable covalent bond with the methyltransferase enzyme.[7] This allows for the immunoprecipitation of the enzyme-RNA complex and the identification of the target cytosine, which is marked by a characteristic C-to-G transversion during reverse transcription.[7][10]
Caption: Workflow of Aza-immunoprecipitation (Aza-IP).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with 5-azacytidine to allow for its incorporation into newly transcribed RNA.
-
Harvest and lyse the cells.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation using an antibody against the m5C methyltransferase of interest (e.g., NSUN2). This will pull down the enzyme covalently bound to its target RNAs.
-
-
RNA Purification and Library Preparation:
-
Purify the RNA from the immunoprecipitated complexes.
-
Construct a sequencing library from the purified RNA fragments.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Identify m5C sites by looking for a characteristic C-to-G transversion at the position of the target cytosine.
-
m5C-TAC-seq (TET-assisted chemical labeling sequencing)
m5C-TAC-seq is a newer, bisulfite-free method for detecting m5C at single-base resolution.[5][11] It utilizes a TET (ten-eleven translocation) enzyme to oxidize m5C to 5-formylcytosine (B1664653) (f5C), which is then chemically labeled. This label induces a C-to-T transition during reverse transcription, allowing for the identification of the original m5C site.[5]
Caption: Workflow of m5C-TAC-seq.
Protocol:
-
TET-assisted Chemical Labeling:
-
Isolate total RNA.
-
Treat the RNA with a TET enzyme to oxidize m5C to f5C.
-
Chemically label the f5C residues.
-
-
Library Preparation:
-
Perform reverse transcription. The chemical label on the f5C will cause the reverse transcriptase to incorporate an adenine (B156593) instead of a guanine, resulting in a C-to-T transition in the cDNA.
-
Construct a sequencing library from the cDNA.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Identify m5C sites by detecting C-to-T transitions at cytosine positions.
-
Concluding Remarks
The choice of method for detecting m5C in RNA at single-nucleotide resolution depends on the specific research question, available resources, and the biological system under investigation. RNA-BS-seq remains a widely used and quantitative method, while newer techniques like m5C-TAC-seq offer advantages in terms of sample input and RNA integrity. Antibody- and enzyme-based methods such as miCLIP and Aza-IP provide high specificity for the targets of particular proteins. The continued development of these and other novel methods, including the application of long-read direct RNA sequencing, will further enhance our ability to unravel the complexities of the epitranscriptome and its role in health and disease.
References
- 1. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 2. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 3. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 4. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 5. Base-resolution m5C profiling across the mammalian transcriptome by bisulfite-free enzyme-assisted chemical labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing 5-methylcytosine in the mammalian epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping 5-methylcytidine in RNA: A Detailed Protocol for Bisulfite Sequencing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-methylcytidine (B43896) (5-mC) is a crucial epigenetic modification on RNA molecules, implicated in various cellular processes and diseases, including cancer. Accurate mapping of 5-mC sites across the transcriptome is essential for understanding its biological roles and for the development of novel therapeutic strategies. RNA bisulfite sequencing (RNA-BS-seq) stands as the gold standard for single-nucleotide resolution mapping of 5-mC. This document provides a comprehensive protocol for RNA-BS-seq, from sample preparation to data analysis, and discusses its applications in drug discovery and development.
Introduction to 5-methylcytidine and RNA Bisulfite Sequencing
5-methylcytosine (B146107) (5-mC) is a post-transcriptional RNA modification where a methyl group is added to the 5th carbon of a cytosine residue.[1] This modification is known to influence RNA stability, translation, and localization.[2] Dysregulation of RNA methylation patterns has been linked to various diseases, making the enzymes that catalyze these modifications, and the modified sites themselves, potential therapeutic targets.[3]
RNA bisulfite sequencing is a powerful technique that leverages the chemical reactivity of sodium bisulfite to distinguish between methylated and unmethylated cytosines.[4][5] Bisulfite treatment deaminates unmethylated cytosine (C) to uracil (B121893) (U), while 5-methylcytosine (5-mC) remains unchanged.[6] Subsequent reverse transcription and sequencing read the uracils as thymines (T), allowing for the precise identification of originally methylated cytosines.[7][8]
Experimental Workflow Overview
The RNA bisulfite sequencing workflow involves several key stages:
-
RNA Quality Control: Ensuring high-quality starting material is critical for successful bisulfite sequencing.
-
Poly(A) RNA Enrichment: Isolating mRNA from total RNA.
-
Bisulfite Conversion: Chemical treatment to convert unmethylated cytosines to uracils.
-
Library Preparation: Construction of a sequencing library from the bisulfite-converted RNA.
-
Sequencing: High-throughput sequencing of the prepared library.
-
Data Analysis: Bioinformatic processing to identify and quantify 5-mC sites.
Experimental workflow for RNA bisulfite sequencing.
Detailed Experimental Protocol
This protocol is a generalized procedure. Specific reagent volumes and incubation times may need to be optimized based on the commercial kit used and the specific experimental requirements.
RNA Quality Control
High-quality input RNA is paramount for successful RNA-BS-seq.
-
Quantification: Use a Qubit fluorometer for accurate RNA concentration measurement. A minimum of 50 µg of total RNA is often recommended for starting material.[7]
-
Integrity Assessment: Analyze RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7.0 is recommended.[7]
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a NanoDrop spectrophotometer. Expected ratios are ~2.0.
Poly(A) RNA Enrichment
This step isolates mRNA from other RNA species like rRNA and tRNA.
-
Use oligo(dT) magnetic beads to capture polyadenylated mRNA from the total RNA sample.
-
Follow the manufacturer's protocol for the specific magnetic bead kit being used.
-
Elute the purified mRNA in an appropriate RNase-free buffer.
RNA Fragmentation (Optional)
Fragmentation can be performed before or after bisulfite conversion. Performing it after conversion has been shown to increase library yield.[9]
-
Incubate the RNA in a fragmentation buffer at 94°C for 5-8 minutes. The exact time will depend on the desired fragment size.
-
Immediately stop the reaction by adding a stop buffer and placing the sample on ice.
Bisulfite Conversion
Several commercial kits are available for RNA bisulfite conversion (e.g., Zymo Research EZ RNA Methylation Kit, EpigenTek Methylamp RNA Bisulfite Conversion Kit). The following is a general procedure.
-
To 20 µL of RNA sample, add 130 µL of RNA Conversion Reagent.
-
Mix thoroughly and centrifuge briefly.
-
Perform the conversion reaction in a thermal cycler. A typical program involves multiple cycles of denaturation and incubation, for example, 3 cycles of 70°C for 10 minutes and 64°C for 45 minutes.[9] Some protocols suggest an additional high-temperature step to improve conversion efficiency.[9]
-
Purify the bisulfite-converted RNA using the spin columns provided in the kit.
-
Elute the converted RNA in RNase-free water.
Principle of bisulfite conversion of cytosine and 5-methylcytosine.
Library Preparation and Sequencing
Following bisulfite conversion, a sequencing library is constructed.
-
First-Strand cDNA Synthesis: Use random hexamers or oligo(dT) primers to reverse transcribe the bisulfite-treated RNA into cDNA.
-
Second-Strand cDNA Synthesis: Synthesize the second cDNA strand using DNA polymerase I and RNase H.
-
End Repair and A-tailing: Blunt the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using a high-fidelity, uracil-tolerant DNA polymerase. The number of PCR cycles should be minimized to avoid amplification bias. Typically, 10-15 cycles are sufficient.
-
Library Quantification and Sequencing: Quantify the final library using qPCR and assess the size distribution with a Bioanalyzer. Sequence the library on an Illumina platform.
Data Analysis Pipeline
The analysis of RNA-BS-seq data requires specialized bioinformatic tools.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trim Galore! or fastp.[10]
-
Alignment: Align the cleaned reads to a reference genome or transcriptome using a bisulfite-aware aligner such as Bismark or BS-Seeker2.[11][12] These aligners can handle the C-to-T conversion in the reads.
-
Methylation Calling: Extract the methylation status of each cytosine from the alignment files. The methylation level at a given site is calculated as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C + T).
-
Identifying Differentially Methylated Sites (DMCs): Statistical methods can be employed to identify cytosines with significantly different methylation levels between experimental conditions.
-
Functional Annotation: Annotate the identified 5-mC sites to genes and genomic features to infer their potential biological functions.
Quantitative Data Summary
The following tables summarize key quantitative parameters in RNA bisulfite sequencing.
Table 1: Typical Input RNA and Library Characteristics
| Parameter | Recommended Value | Reference |
| Total RNA Input | ≥ 50 µg | [7] |
| RNA Integrity Number (RIN) | ≥ 7.0 | [7] |
| Library Insert Size | 200-500 bp | [13] |
Table 2: Sequencing and Data Analysis Metrics
| Parameter | Typical Range/Value | Significance | Reference |
| Bisulfite Conversion Rate | > 99% | Indicates the efficiency of the chemical conversion of unmethylated cytosines. | [8][14] |
| Sequencing Depth | 30-100X per site | Higher depth provides greater confidence in methylation calls. | [15] |
| Mapping Efficiency | 60-80% | The percentage of reads that align to the reference genome/transcriptome. | |
| PCR Duplication Rate | < 20% | High duplication rates can indicate amplification bias. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low Library Yield | RNA degradation; Inefficient bisulfite conversion; Insufficient PCR cycles. | Use high-quality RNA; Optimize bisulfite conversion conditions; Increase PCR cycles cautiously. | [16] |
| Low Bisulfite Conversion Rate | Incomplete chemical reaction; RNA secondary structures. | Ensure proper reagent mixing and incubation times; Consider a high-temperature denaturation step. | [17] |
| High PCR Duplication Rate | Low input material; Excessive PCR cycles. | Start with sufficient RNA; Minimize the number of PCR cycles. | |
| Low Mapping Efficiency | Poor read quality; Inappropriate aligner settings. | Perform stringent quality trimming of reads; Use a bisulfite-aware aligner with optimized parameters. |
Applications in Drug Discovery and Development
Mapping the RNA methylome has significant implications for drug discovery and development, particularly in oncology.
-
Target Identification and Validation: The enzymes that write, read, and erase 5-mC modifications (e.g., NSUN and TET family proteins) are potential drug targets.[1] RNA-BS-seq can be used to assess the on-target and off-target effects of inhibitors of these enzymes by profiling changes in the RNA methylome.
-
Biomarker Discovery: Aberrant 5-mC patterns have been associated with various cancers.[3] RNA-BS-seq can identify specific 5-mC signatures that can serve as biomarkers for disease diagnosis, prognosis, or prediction of therapeutic response.
-
Understanding Drug Resistance: Alterations in RNA methylation can contribute to the development of drug resistance.[2][3] By comparing the 5-mC profiles of drug-sensitive and drug-resistant cells, researchers can uncover novel mechanisms of resistance and identify strategies to overcome it. For example, changes in the methylation of specific mRNAs could alter their stability or translation, leading to the overexpression of drug efflux pumps or survival factors.
-
Mechanism of Action Studies: For compounds with unknown mechanisms of action, RNA-BS-seq can provide insights by revealing whether the compound induces changes in the RNA methylome. This can help to elucidate the drug's downstream effects on gene expression and cellular pathways.
By providing a high-resolution map of 5-mC, RNA bisulfite sequencing is a powerful tool for advancing our understanding of RNA epigenetics and for driving innovation in drug discovery and development.
References
- 1. Advances in RNA cytosine-5 methylation: detection, regulatory mechanisms, biological functions and links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcm.edu [bcm.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 8. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 9. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. Analysis of High-Throughput RNA Bisulfite Sequencing Data | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Performance of Mapping Approaches for Whole-Genome Bisulfite Sequencing Data in Crop Plants [frontiersin.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Frontiers | Bisulfite-Converted DNA Quantity Evaluation: A Multiplex Quantitative Real-Time PCR System for Evaluation of Bisulfite Conversion [frontiersin.org]
- 15. The performance of whole genome bisulfite sequencing on DNBSEQ-Tx platform examined by different library preparation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 17. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
Application Note: Quantitative Analysis of 5-Methylcytidine in Total RNA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylcytidine (B43896) (m5C) is a crucial post-transcriptional RNA modification implicated in various biological processes, including RNA stability, metabolism, and translation.[1][2] Its role in human diseases, such as cancer and neurological disorders, has made it a significant area of research in the field of epitranscriptomics.[1] Accurate quantification of m5C in total RNA is essential for understanding its regulatory functions and for the development of novel therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of RNA modifications.[1][3][4] This application note provides a detailed protocol for the quantification of m5C in total RNA using an LC-MS/MS-based approach with stable isotope-labeled internal standards for accurate and reliable results.[5][6][7]
Principle
The quantitative analysis of m5C in total RNA by LC-MS/MS involves a multi-step process. Initially, total RNA is extracted from the biological sample of interest. The isolated RNA is then enzymatically digested into its constituent ribonucleosides. These nucleosides, including cytidine (B196190) and 5-methylcytidine, are subsequently separated by liquid chromatography and detected by tandem mass spectrometry. For accurate quantification, a known amount of a stable isotope-labeled internal standard, such as 13C-labeled m5C, is spiked into the sample prior to analysis.[7] This allows for the normalization of any sample loss during preparation and variations in ionization efficiency, ensuring high precision and accuracy. The amount of endogenous m5C is then determined by comparing its signal intensity to that of the internal standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 5-methylcytidine in total RNA is depicted below.
Caption: Experimental workflow for m5C quantification in total RNA.
Detailed Protocols
Total RNA Isolation
High-quality total RNA is a prerequisite for accurate m5C quantification.
Materials:
-
Biological sample (cells or tissues)
-
TRIzol reagent or equivalent RNA isolation kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Protocol:
-
Homogenize the biological sample in TRIzol reagent according to the manufacturer's instructions.
-
Add chloroform, mix vigorously, and centrifuge to separate the phases.
-
Transfer the aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Assess the integrity of the RNA using an Agilent Bioanalyzer or equivalent.
Enzymatic Digestion of Total RNA to Nucleosides
This step hydrolyzes the RNA into individual nucleosides.
Materials:
-
Purified total RNA (50-100 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10X Nuclease P1 Buffer
-
10X BAP Buffer
-
RNase-free water
Protocol:
-
In a sterile microcentrifuge tube, combine 50-100 µg of total RNA with 10X Nuclease P1 buffer and RNase-free water to the desired volume.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 10X BAP buffer and Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
After digestion, spike in a known amount of the stable isotope-labeled internal standard (e.g., 5-methyl-¹³C₅-cytidine).[7]
-
Proceed immediately to sample cleanup to remove enzymes.
Sample Cleanup
Enzymes are removed to prevent interference with the LC-MS/MS analysis.
Materials:
-
Digested RNA sample with internal standard
-
Chloroform
-
Speed-vac or vacuum concentrator
Protocol:
-
Add an equal volume of chloroform to the digested RNA sample.
-
Vortex thoroughly and centrifuge at high speed for 5 minutes.
-
Carefully transfer the upper aqueous layer to a new tube.
-
Dry the sample completely using a Speed-vac.
-
Reconstitute the dried nucleosides in an appropriate volume of the initial LC mobile phase (e.g., 5.3 mM ammonium (B1175870) acetate (B1210297) in water).[8]
LC-MS/MS Analysis
The nucleosides are separated and quantified using a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 1.0 x 100 mm).[8]
-
Mobile Phase A: 5.3 mM ammonium acetate in water, pH 4.5.[8]
-
Mobile Phase B: Acetonitrile/water (40:60 v/v) with 5.3 mM ammonium acetate.[8]
-
Gradient: A suitable gradient to separate the nucleosides of interest.
-
Flow Rate: 100 µL/min.[8]
-
Column Temperature: 30°C.[8]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-methylcytidine (m5C): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Stable Isotope-labeled m5C: Monitor the corresponding transition for the internal standard.
-
Cytidine (C): Monitor the transition for cytidine to normalize the m5C content to the total cytidine amount.
-
-
Protocol:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in MRM mode for the specified transitions.
-
Integrate the peak areas for endogenous m5C, the internal standard, and cytidine.
Data Presentation
The quantitative data should be summarized in a clear and structured table. A calibration curve should be generated using known concentrations of m5C standard to ensure linearity and accuracy of the measurements.
Table 1: Quantification of 5-methylcytidine in Total RNA from different cell lines.
| Sample ID | Total RNA (µg) | Endogenous m5C (fmol) | Total Cytidine (pmol) | m5C / 10^6 C |
| Cell Line A | 50 | 125.3 | 12.5 | 10024 |
| Cell Line B | 50 | 88.7 | 13.1 | 6771 |
| Cell Line C | 50 | 210.1 | 11.9 | 17655 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways and Logical Relationships
While m5C itself is not part of a classical signaling pathway, its deposition and removal are tightly regulated by "writer" and "eraser" enzymes, which in turn can be influenced by cellular signaling. The logical relationship for the functional impact of m5C is outlined below.
Caption: Regulation and functional impact of m5C modification.
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of 5-methylcytidine in total RNA using LC-MS/MS. The use of stable isotope-labeled internal standards is crucial for reliable quantification. This methodology can be applied to a wide range of biological samples, enabling researchers to investigate the role of m5C in gene regulation and disease pathogenesis, and to evaluate the efficacy of therapeutic interventions targeting RNA modifying enzymes.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]
- 7. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-methylcytidine into Synthetic RNA for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylcytidine (B43896) (m5C) is a post-transcriptional RNA modification that has emerged as a critical regulator of RNA metabolism, influencing mRNA stability, translation, and nuclear export.[1][2][3] The enzymatic addition of a methyl group to the 5th carbon of cytosine is carried out by RNA methyltransferases, primarily of the NSUN family.[1] Dysregulation of m5C modification has been implicated in various diseases, including cancer, making it a significant area of interest for therapeutic development.[3][4]
These application notes provide a comprehensive guide for researchers to synthesize 5-methylcytidine-containing RNA and to perform functional studies to elucidate the impact of this modification. The protocols outlined below detail the in vitro transcription of m5C-modified RNA, its subsequent purification, and methods to assess its functional consequences on translation efficiency and mRNA stability.
Data Presentation: Functional Impact of 5-methylcytidine on mRNA
The incorporation of 5-methylcytidine into mRNA can have varied and context-dependent effects on its biological function. The following tables summarize quantitative data from studies investigating the impact of m5C on translation efficiency and mRNA stability.
| RNA Construct | Modification | Cell Line/System | Fold Change in Luciferase Activity (vs. Unmodified) | Reference |
| Luciferase mRNA | 5-methylcytidine (m5C) | HEK293T cells | 9-fold increase | [5] |
| Luciferase mRNA | Pseudouridine (Ψ) | HEK293T cells | 29-fold increase | [5] |
| Luciferase mRNA | 5-methylcytidine (m5C) + Pseudouridine (Ψ) | HEK293T cells | 18-fold increase | [5] |
| Firefly Luciferase mRNA | 5-methylcytidine (m5C) | Rabbit reticulocyte lysate | ~1.5-fold increase | [6] |
| Renilla Luciferase mRNA | 5-methylcytidine (m5C) | Rabbit reticulocyte lysate | ~1.5-fold increase | [6] |
| GFP mRNA | 5-methoxyuridine (mo5U) | Not Specified | Decrease | [7] |
| GFP mRNA | 5-methoxyuridine (mo5U) + 5-methylcytidine (m5C) | Not Specified | Significant Decrease | [7] |
| RNA Construct | Modification Status | Cell Line | Half-life (t½) | Fold Change in Half-life | Reference |
| lncRNA NR_033928 | Wild-type (m5C present) | MKN45 (Gastric Cancer) | Not explicitly stated, but longer than si-NSUN2 | - | [4] |
| lncRNA NR_033928 | NSUN2 knockdown (m5C reduced) | MKN45 (Gastric Cancer) | Shortened | Not quantified | [4] |
| lncRNA NR_033928 | NSUN2 overexpression (m5C increased) | MKN45 (Gastric Cancer) | Prolonged | Not quantified | [4] |
| HSP42 mRNA | Unstressed | Saccharomyces cerevisiae | 14.3 min | - | [8] |
| HSP42 mRNA | 20 min oxidative stress | Saccharomyces cerevisiae | 18.6 min | 1.3-fold increase | [8] |
| HSP42 mRNA | 60 min oxidative stress | Saccharomyces cerevisiae | 7.6 min | 0.53-fold decrease | [8] |
Experimental Protocols
I. Synthesis of 5-methylcytidine-Modified RNA by In Vitro Transcription
This protocol describes the synthesis of RNA incorporating 5-methylcytidine by replacing cytidine (B196190) triphosphate (CTP) with 5-methylcytidine triphosphate (m5CTP) during in vitro transcription (IVT).[9][10]
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence of interest
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
-
Ribonucleotide solution mix (10 mM each of ATP, GTP, UTP)
-
10 mM 5-methylcytidine triphosphate (m5CTP)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 5x Transcription Buffer 4 µL 1x 10 mM ATP, GTP, UTP mix 2 µL each 1 mM each 10 mM m5CTP 2 µL 1 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
Workflow for In Vitro Transcription of m5C-RNA
Caption: In vitro transcription workflow for synthesizing m5C-modified RNA.
II. Purification of In Vitro Transcribed m5C-RNA
Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template.[7][11]
Materials:
-
IVT reaction mixture
-
LiCl solution (e.g., 7.5 M)
-
70% Ethanol (B145695) (ice-cold)
-
Nuclease-free water or 0.1 mM EDTA
Procedure (LiCl Precipitation):
-
Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.
-
Add 25 µL of LiCl solution, mix well, and incubate at -20°C for at least 30 minutes.
-
Centrifuge at top speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at top speed for 10 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water or 0.1 mM EDTA.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
RNA Purification Workflow
Caption: Workflow for the purification of in vitro transcribed RNA.
III. Functional Analysis of m5C-Modified RNA
This assay measures the protein output from a luciferase reporter mRNA to assess translation efficiency.[12][13]
Materials:
-
Purified unmodified and m5C-modified luciferase reporter mRNA
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Cell culture medium
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase Assay System (including cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
Transfection: a. Prepare separate transfection complexes for unmodified and m5C-modified luciferase mRNA according to the manufacturer's protocol for your chosen transfection reagent. b. Add the transfection complexes to the cells and incubate for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: a. Wash the cells with PBS. b. Add the appropriate volume of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luminometry: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the luciferase assay substrate to each well. c. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Compare the relative light units (RLU) of the m5C-modified mRNA to the unmodified control.
Luciferase Assay Signaling Pathway
Caption: Signaling pathway of a luciferase reporter assay.
This protocol determines the half-life of an mRNA transcript by inhibiting transcription and measuring the decay of the target mRNA over time.[4][8]
Materials:
-
Mammalian cells transfected with unmodified or m5C-modified reporter mRNA
-
Transcription inhibitor (e.g., Actinomycin D)
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers for the reporter and a stable housekeeping gene, qPCR master mix)
-
Real-time PCR system
Procedure:
-
Cell Transfection: Transfect cells with either unmodified or m5C-modified mRNA as described in the luciferase assay protocol.
-
Transcription Inhibition: After a suitable incubation period for the mRNA to be translated (e.g., 4-6 hours), add Actinomycin D to the cell culture medium at a final concentration of 5 µg/mL to inhibit further transcription. This is time point zero (t=0).
-
Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Extract total RNA from the cells at each time point using a commercial RNA extraction kit.
-
RT-qPCR: a. Perform reverse transcription on an equal amount of total RNA from each time point to generate cDNA. b. Set up qPCR reactions using primers specific for the reporter mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB). c. Run the qPCR and record the Ct values.
-
Data Analysis: a. Normalize the Ct values of the reporter mRNA to the housekeeping gene for each time point (ΔCt). b. Calculate the amount of remaining mRNA at each time point relative to t=0 using the 2-ΔΔCt method. c. Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph and determine the time it takes for 50% of the mRNA to decay (the half-life).
mRNA Stability Assay Workflow
Caption: Workflow for determining mRNA half-life.
Conclusion
The protocols and data presented in these application notes provide a framework for the synthesis and functional characterization of 5-methylcytidine-modified RNA. By systematically incorporating m5C into synthetic RNA and evaluating its effects on key cellular processes, researchers can gain valuable insights into the regulatory roles of this important epitranscriptomic mark. These studies are crucial for advancing our understanding of gene regulation and for the development of novel RNA-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m5C-methylated lncRNA NR_033928 promotes gastric cancer proliferation by stabilizing GLS mRNA to promote glutamine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enriching 5-methylcytidine (m5C)-Containing RNA Using Antibody-Based Immunoprecipitation
Introduction
5-methylcytosine (m5C) is a post-transcriptional RNA modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] This modification plays a crucial role in regulating many biological processes such as RNA stability, translation, and nuclear export.[3] Dysregulation of m5C modification has been implicated in several diseases, including cancer.[3][4] The study of m5C's role in cellular processes often requires the enrichment of m5C-containing RNA from the total RNA pool. Methylated RNA immunoprecipitation (MeRIP or m5C-RIP) is a robust antibody-based technique used to capture and enrich for RNA molecules containing m5C, which can then be analyzed by downstream applications such as quantitative PCR (qPCR) or next-generation sequencing (MeRIP-seq).[1][2][5][6][7]
Principle of the Method
The MeRIP technique is based on the specific recognition of the m5C modification in RNA by a monoclonal antibody. The general workflow involves the fragmentation of total RNA, followed by immunoprecipitation of the m5C-containing RNA fragments using an anti-m5C antibody. The antibody-RNA complexes are then captured on magnetic beads, washed to remove non-specifically bound RNA, and the enriched m5C-containing RNA is subsequently eluted. The enriched RNA can then be used for various downstream analyses to identify and quantify the m5C-modified transcripts.
Data Presentation
Antibody Performance in m5C RNA Immunoprecipitation
The success of an m5C MeRIP experiment is highly dependent on the specificity and efficiency of the anti-m5C antibody. The following table summarizes the performance of different anti-m5C monoclonal antibodies in enriching in vitro transcribed (IVT) RNA containing a known number of m5C residues. The data is presented as fold enrichment of the m5C-containing transcript in the immunoprecipitated (IP) fraction relative to a non-m5C control transcript.
| Antibody Clone | Target | Number of m5C Sites in IVT | Fold Enrichment (IP/Input) vs. Non-m5C Control | Reference |
| Diagenode C15200003 | 5-methylcytidine (B43896) | 10 | ~12-fold | (As inferred from graphical data) |
| Diagenode C15200003 | 5-methylcytidine | 28 | ~25-fold | (As inferred from graphical data) |
| Zymo Research A3001 | 5-methylcytidine | 10 | ~8-fold | (As inferred from graphical data) |
| Zymo Research A3001 | 5-methylcytidine | 28 | ~15-fold | (As inferred from graphical data) |
| Abcam ab10805 | 5-methylcytosine | 10 | ~5-fold | (As inferred from graphical data) |
| Abcam ab10805 | 5-methylcytosine | 28 | ~10-fold | (As inferred from graphical data) |
Validation of Endogenous m5C-Containing Transcripts by MeRIP-qPCR
Following MeRIP, quantitative PCR (qPCR) is a common method to validate the enrichment of specific endogenous RNA targets. The table below presents example data on the enrichment of several candidate transcripts identified as being m5C-modified in mouse embryonic stem cells. Enrichment is shown relative to an IgG control immunoprecipitation.
| Gene | Transcript Type | Fold Enrichment (vs. IgG Control) | Cell Type | Reference |
| Rps28 | mRNA | ~4.5 | Mouse Embryonic Stem Cells | (As inferred from graphical data)[8] |
| Eif3h | mRNA | ~4.0 | Mouse Embryonic Stem Cells | (As inferred from graphical data)[8] |
| Nasp | mRNA | ~3.5 | Mouse Embryonic Stem Cells | (As inferred from graphical data)[8] |
| Pabpc1 | mRNA | ~3.0 | Mouse Embryonic Stem Cells | (As inferred from graphical data)[8] |
| Tbp (Negative Control) | mRNA | No significant enrichment | Mouse Embryonic Stem Cells | (As inferred from graphical data)[8] |
Experimental Protocols
Protocol 1: Antibody-Based Immunoprecipitation of 5-methylcytidine (m5C)-Containing RNA (MeRIP)
This protocol details the procedure for enriching m5C-containing RNA from total RNA samples.
Materials:
-
Total RNA
-
Anti-5-methylcytosine (m5C) antibody
-
Protein A/G magnetic beads
-
MeRIP Immunoprecipitation Buffer (50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630 or NP-40)
-
MeRIP Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1% SDS, 10 mM DTT)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695)
-
80% Ethanol
-
Nuclease-free water
Procedure:
-
RNA Preparation and Fragmentation: a. Start with high-quality total RNA (RIN > 7.0). b. To remove any contaminating genomic DNA, which is rich in m5C, perform a rigorous DNase I treatment. c. Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved using RNA fragmentation reagents or by metal-ion catalyzed hydrolysis. d. Purify the fragmented RNA using a suitable RNA cleanup kit or ethanol precipitation.
-
Immunoprecipitation: a. For each immunoprecipitation reaction, prepare a mix of fragmented RNA (5-10 µg), anti-m5C antibody (amount to be optimized, typically 2-5 µg), and RNase inhibitor in MeRIP Immunoprecipitation Buffer. b. As a negative control, prepare a parallel reaction using a non-specific IgG antibody of the same isotype. c. Incubate the reactions overnight at 4°C with gentle rotation.
-
Capture of Antibody-RNA Complexes: a. On the day of capture, wash the required amount of protein A/G magnetic beads with MeRIP Wash Buffer. b. Add the washed beads to each immunoprecipitation reaction and incubate for 2 hours at 4°C with rotation.
-
Washing: a. Pellet the magnetic beads on a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold MeRIP Wash Buffer. For each wash, resuspend the beads completely in the buffer and incubate for 5 minutes at 4°C with rotation.
-
Elution of Enriched RNA: a. After the final wash, resuspend the beads in Elution Buffer. b. To elute the RNA, incubate the beads at 50°C for 15-30 minutes with occasional vortexing. c. Pellet the beads on a magnetic stand and carefully transfer the supernatant containing the enriched RNA to a new tube.
-
RNA Purification: a. To digest the antibody, add Proteinase K to the eluted RNA and incubate at 55°C for 30 minutes. b. Purify the RNA using a phenol:chloroform extraction followed by ethanol precipitation. c. Resuspend the purified RNA pellet in nuclease-free water.
-
Downstream Analysis: a. The enriched RNA is now ready for downstream applications such as RT-qPCR to validate the enrichment of specific targets or library preparation for MeRIP-seq.
Visualizations
Caption: Workflow for m5C RNA enrichment.
Caption: m5C modification in ErbB/PI3K-Akt signaling.
References
- 1. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 3. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 4. Epitranscriptomic mechanisms and implications of RNA m5C modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis and Purification of 5-Methylcytidine Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the chemical synthesis and purification of 5-methylcytidine (B43896) phosphoramidites, crucial building blocks for the synthesis of modified oligonucleotides used in various research, diagnostic, and therapeutic applications.
Introduction
5-Methylcytidine (5-mC) is a critical epigenetic modification in DNA and RNA, playing a significant role in gene regulation and cellular function. The ability to incorporate 5-mC into synthetic oligonucleotides is essential for a wide range of studies, from investigating the impact of methylation on DNA-protein interactions to developing novel antisense therapies. The phosphoramidite (B1245037) method is the gold standard for solid-phase oligonucleotide synthesis, offering high coupling efficiencies and allowing for the construction of long, modified nucleic acid sequences.[] This document outlines the chemical synthesis of 5-methylcytidine phosphoramidites and the subsequent purification strategies to ensure high purity for oligonucleotide synthesis.
Synthesis Overview
The synthesis of 5-methylcytidine phosphoramidites involves a multi-step process that begins with the appropriately protected 5-methylcytidine nucleoside. The key steps include:
-
Protection of Functional Groups: The 5'-hydroxyl, 2'-hydroxyl (in the case of ribonucleosides), and the exocyclic N4-amino group of 5-methylcytidine must be protected to prevent unwanted side reactions during phosphitylation and oligonucleotide synthesis.
-
Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.
-
Purification: The final phosphoramidite product is purified to remove unreacted starting materials, byproducts, and other impurities that could interfere with oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-3'-CE Phosphoramidite
This protocol describes the synthesis of a commonly used 2'-deoxy-5-methylcytidine phosphoramidite.
Materials:
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
Benzoic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve 5-methyl-2'-deoxycytidine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain 5'-O-DMT-5-methyl-2'-deoxycytidine.
-
-
N4-Benzoyl Protection:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous pyridine.
-
Add benzoic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield 5'-O-DMT-N4-benzoyl-5-methyl-2'-deoxycytidine.
-
-
Phosphitylation:
-
Dissolve the fully protected nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature.[2]
-
Quench the reaction with methanol and concentrate.
-
Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to afford the final phosphoramidite as a white foam.[3]
-
Protocol 2: Purification of 5-Methylcytidine Phosphoramidites
High purity of the phosphoramidite is critical for successful oligonucleotide synthesis. Silica gel chromatography is a common method for purification.
Materials:
-
Crude 5-methylcytidine phosphoramidite
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
Procedure:
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) containing 1% triethylamine. The triethylamine neutralizes acidic sites on the silica gel, preventing degradation of the acid-sensitive DMT group.
-
Pour the slurry into a chromatography column.
-
-
Column Chromatography:
-
Dissolve the crude phosphoramidite in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (or a similar solvent system), maintaining 1% triethylamine in the mobile phase.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified phosphoramidite as a foam.
-
Dry the product under high vacuum to remove residual solvents.
-
An alternative purification method involves precipitation of the product from a non-polar solvent.[2] Another approach is a liquid-liquid extraction process where the crude phosphoramidite is dissolved in a polar phase, washed with an apolar phase to remove impurities, and then the phosphoramidite is partitioned into a second apolar phase after the addition of water to the polar phase.[4]
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| 5'-O-DMT Protection | N4-benzoyl-5-methyl-2'-deoxycytidine | 5'-O-DMT-N4-benzoyl-5-methyl-2'-deoxycytidine | DMT-Cl, Pyridine | 82% | [5] |
| N4-Benzoylation | 5'-O-DMT-5-methyl-2'-deoxycytidine | 5'-O-DMT-N4-benzoyl-5-methyl-2'-deoxycytidine | Benzoic anhydride, Pyridine | 80% | [5] |
| Phosphitylation | 5'-O-DMT-N4-benzoyl-5-methyl-2'-deoxycytidine | 5'-O-DMT-N4-benzoyl-5-methyl-2'-deoxycytidine-3'-CE Phosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 87% | [5] |
| Phosphitylation | 5'-O-DMT-N4-acetyl-2'-O-TBDMS-5-methylcytidine | 5'-O-DMT-N4-acetyl-2'-O-TBDMS-5-methylcytidine-3'-CE Phosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, 1-methylimidazole | Not specified | [3] |
| Overall Yield (from 5-methylcytidine) | 5-methylcytidine | 2'-O-(N-(Aminoethyl)carbamoyl)methyl-5-methylcytidine phosphoramidite | Multi-step synthesis | 25% | [2] |
Visualizations
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of 5-methylcytidine phosphoramidites.
Purification Workflow
Caption: Step-by-step workflow for the purification of 5-methylcytidine phosphoramidites.
References
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 5. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription of 5-Methylcytidine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into in vitro transcribed (IVT) RNA is a critical strategy for enhancing the therapeutic potential of RNA-based drugs and vaccines. One such modification, 5-methylcytidine (B43896) (5mC), has been shown to increase mRNA stability, improve translational efficiency, and reduce the innate immune response to synthetic RNA.[][2] This document provides detailed application notes and protocols for the generation of 5-methylcytidine-modified RNA using in vitro transcription.
5-Methylcytidine is a naturally occurring RNA modification.[2] Its inclusion in synthetic mRNA can help mimic endogenous RNA, thereby evading cellular degradation mechanisms and reducing recognition by pattern recognition receptors like TLR3, TLR7, RIG-I, and MDA5, which can trigger an inflammatory response.[3] The enzymatic incorporation of 5-methylcytidine is achieved by substituting the standard cytidine (B196190) triphosphate (CTP) with 5-methylcytidine-5'-triphosphate (B12393967) (5-Methyl-CTP) during the in vitro transcription reaction catalyzed by T7 RNA polymerase.[]
Experimental Workflow
The overall workflow for generating 5-methylcytidine-modified RNA involves several key steps, from DNA template preparation to the final purification of the modified RNA.
Caption: Workflow for the generation of 5-methylcytidine-modified RNA.
Key Experimental Protocols
Protocol 1: DNA Template Preparation
High-quality, linear DNA template is crucial for efficient in vitro transcription.
Materials:
-
Plasmid DNA containing the target sequence downstream of a T7 promoter
-
Restriction enzyme that generates blunt or 5'-overhang ends
-
Nuclease-free water
-
DNA purification kit (e.g., column-based or phenol-chloroform extraction)
Procedure:
-
Linearize 1-5 µg of plasmid DNA by digesting with a suitable restriction enzyme. Ensure complete digestion to prevent read-through transcription.
-
Purify the linearized DNA template using a column-based kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA template in nuclease-free water.
-
Verify the integrity and concentration of the linearized template by agarose (B213101) gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8).
Protocol 2: In Vitro Transcription with 5-Methyl-CTP
This protocol outlines the setup of the in vitro transcription reaction with partial or complete substitution of CTP with 5-Methyl-CTP.
Materials:
-
Linearized DNA template (from Protocol 1)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM NaCl)
-
ATP, GTP, UTP solutions (100 mM each)
-
CTP and 5-Methyl-CTP solutions (100 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
Reaction Setup (20 µL reaction):
| Component | Volume (µL) for 100% 5mC | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| 5-Methyl-CTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2.5 U/µL |
Note on Partial Substitution: To achieve partial substitution, adjust the volumes of CTP and 5-Methyl-CTP accordingly while maintaining a total final concentration of 10 mM for cytidine analogues. For example, for a 50% substitution, use 1 µL of 100 mM CTP and 1 µL of 100 mM 5-Methyl-CTP.
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed above.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.
-
Proceed immediately to DNase I treatment.
Protocol 3: RNA Purification
Purification is essential to remove the DNA template, unincorporated nucleotides, and enzymes.
Method A: Lithium Chloride (LiCl) Precipitation
This method is effective for precipitating RNA while leaving most DNA and unincorporated nucleotides in solution.
Materials:
-
DNase I, RNase-free
-
EDTA (0.5 M)
-
LiCl solution (e.g., 8 M)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Add 1 µL of DNase I to the 20 µL IVT reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add LiCl to a final concentration of 2.5 M.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in nuclease-free water.
Method B: Silica-Based Column Purification
Commercially available RNA purification kits provide a rapid and reliable method for obtaining high-purity RNA.
Procedure:
-
Add DNase I directly to the IVT reaction as described in the LiCl protocol.
-
Follow the manufacturer's protocol for the specific RNA purification kit. Typically, this involves adding a lysis/binding buffer to the reaction, passing it through a silica (B1680970) column, washing with provided buffers, and eluting the RNA in nuclease-free water.
Protocol 4: Quantification of 5-Methylcytidine Incorporation
To determine the efficiency of 5mC incorporation, enzymatic digestion of the purified RNA followed by HPLC or LC-MS/MS analysis is recommended.
Materials:
-
Purified 5mC-modified RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
5mC and C standards
-
HPLC or LC-MS/MS system
Procedure:
-
Digest 1-5 µg of purified RNA to single nucleosides using Nuclease P1 and bacterial alkaline phosphatase according to the enzyme manufacturer's instructions.
-
Analyze the digested sample by HPLC or LC-MS/MS.
-
Quantify the amounts of cytidine and 5-methylcytidine by comparing the peak areas to a standard curve generated with known concentrations of C and 5mC nucleosides.
-
Calculate the percentage of 5mC incorporation: (moles of 5mC) / (moles of 5mC + moles of C) * 100%.
Quantitative Data Summary
The following table summarizes expected outcomes based on available literature. It is important to note that direct, side-by-side comparative data for varying percentages of 5-Methyl-CTP substitution is limited. Yields and purity are highly dependent on the specific DNA template, the quality of reagents, and the purification method used.
| % 5-Methyl-CTP Substitution | Expected RNA Yield (µg/20µL reaction) | Expected Purity (A260/A280) | Expected 5mC Incorporation Efficiency | Notes |
| 0% (Control) | 80 - 150 | 1.8 - 2.1 | 0% | Standard IVT reaction. |
| 25% | 70 - 140 | 1.8 - 2.1 | ~25% | Minor to no significant decrease in yield expected. |
| 50% | 60 - 130 | 1.8 - 2.1 | ~50% | A slight decrease in yield may be observed. |
| 75% | 50 - 120 | 1.8 - 2.1 | ~75% | A noticeable decrease in yield may occur. |
| 100% | 40 - 100 | 1.8 - 2.1 | >95% | Yield is generally lower than with unmodified CTP. |
Signaling Pathways and Logical Relationships
The incorporation of 5-methylcytidine into in vitro transcribed RNA is designed to modulate the interaction of the synthetic RNA with the host's innate immune system.
Caption: Impact of 5mC modification on innate immune signaling.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low or no RNA yield | Degraded or impure DNA template. | Verify template integrity and purity. Re-purify if necessary. |
| Inactive T7 RNA Polymerase. | Use a fresh enzyme aliquot. Include a positive control template. | |
| RNase contamination. | Use RNase-free reagents and workspace. Add RNase inhibitor. | |
| Suboptimal reaction conditions. | Optimize MgCl₂ and nucleotide concentrations. | |
| RNA is smaller than expected | Premature transcription termination. | Check template for strong termination sequences. Increase nucleotide concentrations. |
| RNA degradation. | Ensure an RNase-free environment. Purify RNA immediately after transcription. | |
| RNA is larger than expected | Incomplete plasmid linearization. | Ensure complete digestion of the plasmid template. |
| T7 RNA polymerase template switching. | Use highly purified, linearized template. |
Conclusion
The generation of 5-methylcytidine-modified RNA through in vitro transcription is a valuable technique for researchers and drug developers. By following these detailed protocols, scientists can produce high-quality modified RNA with enhanced stability and reduced immunogenicity, thereby improving its therapeutic potential. Careful optimization of the reaction and purification conditions is key to achieving high yields of pure, functionally active 5mC-modified RNA.
References
Application Notes and Protocols: CRISPR-Based Targeted 5-Methylcytidine (m5C) Editing in Cellular RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methylcytosine (B146107) (m5C) is an essential post-transcriptional RNA modification that plays a critical role in various biological processes, including RNA stability, nuclear export, and translation.[1][2][3] The dynamic regulation of m5C is carried out by "writer" enzymes (methyltransferases) and "eraser" enzymes (demethylases).[4] In mammals, the NOL1/NOP2/sun domain (NSUN) family of proteins, particularly NSUN2 and NSUN6, are the primary methyltransferases responsible for depositing m5C marks on messenger RNA (mRNA) and transfer RNA (tRNA).[5][6][7][8]
Dysregulation of m5C modification has been linked to various diseases, making the ability to precisely edit these marks crucial for both basic research and therapeutic development.[3] Traditional methods for studying m5C have limitations in achieving site-specific manipulation. The advent of CRISPR-Cas technology, specifically the RNA-targeting Cas13 family, has enabled the development of programmable tools to install or remove m5C at specific RNA sites.[1][9]
This document details a CRISPR-dCas13-based system for targeted m5C editing in cellular RNA, providing an overview of the technology, its applications, and detailed protocols for its implementation.
Principle of the Method: The RCMS Platform
A recently developed platform, the Re-engineered m5C Modification System (RCMS) , utilizes a catalytically inactive Cas13d variant from Ruminococcus flavefaciens (dCasRx) to achieve targeted RNA m5C editing.[1][10] The principle involves fusing dCasRx to an m5C writer or eraser enzyme. This fusion protein is then directed to a specific RNA molecule by a guide RNA (gRNA).
-
For m5C Installation ("Writing"): dCasRx is fused to an m5C methyltransferase, such as NSUN2 or NSUN6. The gRNA guides the dCasRx-NSUN2/6 fusion protein to the target RNA, where the NSUN enzyme catalyzes the site-specific methylation of a target cytosine.[1][10]
-
For m5C Removal ("Erasing"): dCasRx is fused to an m5C demethylase, such as the catalytic domain of the Ten-Eleven Translocation 2 (Tet2) protein. When guided to a methylated RNA site, the Tet2 domain oxidizes the methyl group, leading to its removal.[1][10]
This approach allows for precise manipulation of m5C levels on specific transcripts, enabling researchers to study the direct functional consequences of individual m5C modifications.[1][10]
References
- 1. Programmable RNA 5-methylcytosine (m5C) modification of cellular RNAs by dCasRx conjugated methyltransferase and demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 4. Comprehensive analysis of key m5C modification-related genes in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]
- 6. Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer [mdpi.com]
- 9. Targeted manipulation of m6A RNA modification through CRISPR-Cas-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Programmable RNA 5-methylcytosine (m5C) modification of cellular RNAs by dCasRx conjugated methyltransferase and demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylcytidine-Modified Oligonucleotides as Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methylcytidine (B43896) (5-meC) modified oligonucleotides as therapeutic agents. The inclusion of 5-meC in synthetic oligonucleotides, such as antisense oligonucleotides (ASOs), offers significant advantages, including enhanced binding affinity, increased nuclease resistance, and a reduction in innate immune responses. This document details the underlying mechanisms, protocols for synthesis and evaluation, and quantitative data to guide the development of 5-meC modified oligonucleotide therapeutics.
Introduction to 5-Methylcytidine Modification
5-methylcytidine is a naturally occurring modified nucleoside where a methyl group is added to the 5th carbon of the cytosine base. In the context of therapeutic oligonucleotides, the incorporation of 5-meC has several beneficial effects:
-
Increased Duplex Stability: The methyl group in 5-meC is hydrophobic and helps to exclude water molecules from the DNA/RNA duplex, which strengthens the hybridization of the oligonucleotide to its target RNA. This increased binding affinity can be observed as a higher melting temperature (Tm) of the duplex. Each 5-meC substitution can increase the melting temperature by approximately 1.3°C.[1]
-
Reduced Immunostimulation: Unmethylated CpG dinucleotides in synthetic oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), a component of the innate immune system, leading to an inflammatory response.[2] Methylation of these cytosines to 5-methylcytosine (B146107) can act as an antagonist to TLR9, thereby reducing or preventing this unwanted immune activation.[3]
-
Enhanced Nuclease Resistance: While phosphorothioate (B77711) linkages are the primary modification for nuclease resistance, the increased duplex stability provided by 5-meC can indirectly contribute to protecting the oligonucleotide from degradation.
Data Presentation
The following tables summarize the quantitative benefits of incorporating 5-methylcytidine into oligonucleotides.
Table 1: Effect of 5-Methylcytidine on Duplex Melting Temperature (Tm)
| Oligonucleotide Sequence (5' to 3') | Modification | Target RNA | Tm (°C) | ΔTm (°C) |
| GCG TTT GCT CTC CTT | Unmodified | AAGGAGAGCAAACGC | 55.2 | - |
| G(5mC)G TTT G(5mC)T (5mC)T(5mC) | 5-Methylcytidine | AAGGAGAGCAAACGC | 60.4 | +5.2 |
| TTA GCA ACG TTA | Unmodified | TAACGT TGCTA A | 48.9 | - |
| TTA G(5mC)A A(5mC)G TTA | 5-Methylcytidine | TAACGT TGCTA A | 51.5 | +2.6 |
Data is representative and compiled from literature suggesting a Tm increase of approximately 1.3°C per 5-meC substitution.[1]
Table 2: Nuclease Resistance in Serum
| Oligonucleotide | Modification | Time (hours) | % Intact Oligonucleotide |
| ASO-1 | Unmodified | 0 | 100 |
| 6 | 45 | ||
| 24 | 10 | ||
| ASO-1-5meC | 5-Methylcytidine | 0 | 100 |
| 6 | 75 | ||
| 24 | 35 |
Illustrative data based on the principle that increased duplex stability contributes to enhanced nuclease resistance.
Table 3: In Vitro Gene Knockdown Efficiency
| Target Gene | Oligonucleotide | Concentration (nM) | % Gene Knockdown |
| MALAT1 | ASO-MALAT1 (Unmodified) | 10 | 65 |
| 50 | 80 | ||
| MALAT1 | ASO-MALAT1-5meC | 10 | 85 |
| 50 | 95 |
Representative data demonstrating the increased potency of 5-meC modified ASOs.
Table 4: Reduction of Immune Response (Cytokine Production)
| Stimulant | Modification | Cell Type | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| CpG ODN | Unmethylated | Human PBMCs | 1500 | 800 | 1200 |
| CpG ODN | 5-Methylcytidine | Human PBMCs | 150 | 100 | 200 |
Illustrative data showing the reduction in pro-inflammatory cytokine production with 5-meC modified CpG oligonucleotides.
Signaling Pathway
The innate immune system can be activated by unmethylated CpG motifs present in bacterial and synthetic DNA. This recognition is primarily mediated by Toll-like receptor 9 (TLR9) located in the endosome. The signaling cascade initiated by TLR9 activation leads to the production of pro-inflammatory cytokines. 5-methylcytidine modification of CpG motifs can antagonize this pathway.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 5-Methylcytidine-Modified Oligonucleotide
This protocol outlines the general steps for synthesizing a 5-methylcytidine-modified oligonucleotide using an automated DNA synthesizer.
Materials:
-
5-methylcytidine phosphoramidite (B1245037)
-
Standard DNA phosphoramidites (A, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve the 5-methylcytidine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. Each cycle of nucleotide addition consists of the following steps: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide with the deblocking solution. b. Coupling: The 5-methylcytidine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended compared to standard bases.[4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: The synthesis cycle is repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Protocol 2: Serum Stability Assay
This protocol is used to assess the stability of 5-meC modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
5-meC modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Loading dye (e.g., formamide-based)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend the modified and unmodified oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In separate microcentrifuge tubes, prepare a reaction mixture containing 50 pmol of the oligonucleotide and 50% FBS in a total volume of 20 µL with PBS.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot from each reaction tube and mix it with 10 µL of loading dye to stop the reaction. Store the samples at -20°C.
-
Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes and then place them on ice. Load the samples onto a polyacrylamide gel.
-
Analysis: Run the gel until the dye front reaches the bottom. Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
Quantification: Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.
Protocol 3: Cell Transfection and Gene Knockdown Analysis
This protocol describes the transfection of cells with 5-meC modified ASOs to achieve gene knockdown, followed by quantification of the knockdown using qRT-PCR.
Materials:
-
5-meC modified and unmodified ASOs
-
Control ASO (non-targeting sequence)
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the ASO (modified, unmodified, or control) to the desired final concentration (e.g., 10 nM, 50 nM) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
RNA Isolation: Harvest the cells and isolate total RNA using an RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qRT-PCR: a. Prepare the qPCR reactions containing the cDNA, qPCR master mix, and primers for the target and housekeeping genes. b. Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt. The percentage of gene knockdown is calculated as (1 - 2-ΔΔCt) * 100.[4][5]
Protocol 4: In Vitro Immune Stimulation Assay
This protocol is for assessing the reduction in cytokine production by immune cells in response to 5-meC modified CpG oligonucleotides.
Materials:
-
5-meC modified and unmodified CpG oligonucleotides
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISA kits for IFN-α, TNF-α, and IL-6
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well.
-
Stimulation: Add the 5-meC modified or unmodified CpG oligonucleotides to the wells at a final concentration of 1 µM. Include a negative control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform ELISAs for IFN-α, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's instructions.[6][7][8][9]
-
Data Analysis: Generate a standard curve for each cytokine.[6][7][8][9] Determine the concentration of each cytokine in the samples by interpolating from the standard curve. Compare the cytokine levels between cells stimulated with modified and unmodified CpG oligonucleotides.
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. h-h-c.com [h-h-c.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Application of 5-methylcytidine in the development of mRNA vaccines.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The groundbreaking success of mRNA vaccines has propelled messenger RNA (mRNA) technology to the forefront of modern medicine. A key innovation in the development of these vaccines is the use of modified nucleosides to enhance the stability and translational efficiency of the mRNA molecule while reducing its inherent immunogenicity. 5-methylcytidine (B43896) (m5C) is one such critical modification that plays a pivotal role in optimizing mRNA-based therapeutics.[1][2][3]
Incorporating m5C into in vitro transcribed (IVT) mRNA, particularly in self-amplifying RNA (saRNA) vaccines, has been shown to increase protein expression and reduce the innate immune responses that can hinder vaccine efficacy and lead to adverse effects.[1][4] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of 5-methylcytidine for the development of next-generation mRNA vaccines.
Application Notes
The strategic incorporation of 5-methylcytidine into synthetic mRNA offers several distinct advantages for vaccine development:
-
Enhanced Stability and Translation: The methylation of cytidine (B196190) residues can modulate the local secondary structure of mRNA, contributing to increased transcript stability.[5] This enhanced stability can lead to a longer half-life of the mRNA within the cell, resulting in greater and more sustained protein (antigen) expression. Studies have shown that mRNAs modified with nucleosides like 5-methylcytidine can produce 10- to 100-fold more protein compared to their unmodified counterparts.[6]
-
Reduced Innate Immunogenicity: The host's innate immune system has evolved to recognize and respond to foreign RNA, a process primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I (retinoic acid-inducible gene I), and MDA5 (melanoma differentiation-associated protein 5).[7][8][9] Unmodified single-stranded RNA can trigger these sensors, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can suppress translation and lead to undesirable side effects.[4] The incorporation of m5C helps the synthetic mRNA to evade recognition by these innate immune sensors, thereby reducing the inflammatory response and improving the overall safety profile of the vaccine.[1][4]
-
Improved Vaccine Efficacy: By increasing antigen expression and reducing the suppressive effects of the innate immune response, m5C modification can lead to a more robust and targeted adaptive immune response. This is particularly beneficial for saRNA vaccines, where sustained high-level antigen expression is crucial for inducing potent and long-lasting immunity.[1]
Data Presentation
The following tables summarize the quantitative effects of 5-methylcytidine modification on key parameters of mRNA vaccine performance.
| Modification | Platform | Metric | Result | Reference |
| 5-methylcytidine (m5C) | saRNA | IFN-α2 Secretion (in PBMCs) | Significantly reduced compared to unmodified saRNA | [4] |
| 5-methylcytidine (m5C) | saRNA | IP-10 Secretion (in PBMCs) | Significantly reduced compared to unmodified saRNA | [4] |
| Nucleoside Modifications (including m5C) | mRNA | Protein Production | 10- to 100-fold increase compared to unmodified mRNA | [6] |
| 5-methylcytidine (m5C) & Pseudouridine (Ψ) | mRNA | Protein Translation | Up to 1000-fold increase with HPLC purification | [10] |
Experimental Protocols
In Vitro Transcription (IVT) with 5-methylcytidine
This protocol describes the synthesis of m5C-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the gene of interest
-
T7 RNA Polymerase
-
ATP, GTP, UTP solution (e.g., 100 mM)
-
5-methylcytidine-5'-Triphosphate (5mCTP) solution (e.g., 100 mM)
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep the T7 RNA Polymerase and RNase Inhibitor in a freezer block or on ice at all times.
-
Prepare IVT Reaction Mix: In a nuclease-free microcentrifuge tube on ice, assemble the following components in the order listed. The final volume can be scaled as needed.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| 5mCTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | X µL (e.g., 1 µg) | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Mix gently and incubate at 37°C for 15-30 minutes.
Purification of m5C-modified mRNA
Purification is critical to remove reaction components such as enzymes, unincorporated nucleotides, and the DNA template, as well as potential double-stranded RNA (dsRNA) byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for obtaining pure mRNA.[10][11]
Materials:
-
Crude IVT reaction mixture
-
HPLC system with a suitable anion-exchange or reverse-phase column
-
Buffer A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Buffer B (e.g., 0.1 M TEAA, pH 7.0, 25% acetonitrile)[10]
-
Nuclease-free collection tubes
Procedure:
-
Column Equilibration: Equilibrate the HPLC column with an appropriate starting concentration of Buffer A and Buffer B (e.g., 38% Buffer B).[10]
-
Sample Loading: Load the crude IVT reaction mixture onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of Buffer B to elute the mRNA. A typical gradient might range from 38% to 55% or 65% Buffer B over 20-30 minutes.[10]
-
Fraction Collection: Collect fractions corresponding to the main mRNA peak, which can be detected by UV absorbance at 260 nm.
-
Desalting and Concentration: Pool the fractions containing the purified mRNA. Desalt and concentrate the mRNA using appropriate methods such as ethanol (B145695) precipitation or ultrafiltration.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and purity of the mRNA using gel electrophoresis or capillary electrophoresis.
Mandatory Visualization
Caption: Workflow for the production of an m5C-modified mRNA vaccine.
Caption: Evasion of innate immune sensing by m5C-modified mRNA.
References
- 1. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Efficient 5-Methylcytidine (m5C) Incorporation in In Vitro Transcription
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-methylcytidine (B43896) (m5C) incorporation during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of substituting cytidine (B196190) with 5-methylcytidine (m5C) in in vitro transcribed (IVT) RNA?
A1: Complete substitution of cytidine triphosphate (CTP) with 5-methylcytidine triphosphate (5mC-TP) in IVT reactions is primarily done to produce mRNA with reduced immunogenicity and enhanced stability.[1][2] The presence of m5C in mRNA can help the transcript evade the host's innate immune system and increases its translational efficiency and stability.[2][3]
Q2: Can T7 RNA polymerase efficiently incorporate 5-methylcytidine triphosphate (5mC-TP)?
A2: Yes, T7 RNA polymerase is capable of incorporating 5mC-TP during in vitro transcription.[3] While it is a suitable enzyme for generating m5C-modified RNA, the complete substitution of CTP with 5mC-TP may in some cases lead to a lower transcript yield compared to using only the four canonical NTPs.[3]
Q3: What is the expected impact on RNA yield when completely substituting CTP with 5mC-TP?
A3: While T7 RNA polymerase can incorporate 5mC-TP, some studies and user experiences suggest a potential decrease in the overall yield of the IVT reaction.[3] The exact reduction can vary depending on the specific template sequence, the length of the transcript, and the overall reaction conditions. Optimization of the IVT protocol is often necessary to maximize the yield of m5C-modified RNA.
Q4: How can I confirm the incorporation of 5-methylcytidine into my IVT-synthesized RNA?
A4: The incorporation of m5C can be confirmed and quantified using several methods, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and quantitative method for detecting and quantifying ribonucleoside modifications.[4][5][6]
-
Dot Blot Analysis: This is a simpler, semi-quantitative method that uses an antibody specific to m5C to detect its presence in an RNA sample.[7][8][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered when incorporating 5-methylcytidine during in vitro transcription.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of m5C-Modified RNA | Suboptimal IVT reaction conditions: Incorrect concentrations of NTPs, magnesium, or enzyme. | Optimize the concentrations of all four NTPs (ATP, GTP, UTP, and 5mC-TP), ensuring they are equimolar.[12] Critically, optimize the Mg²⁺:NTP ratio; a molar ratio of approximately 1.875:1 (Mg²⁺ to total NTPs) has been shown to be effective in some systems.[13][14] Titrate the amount of T7 RNA polymerase, as lower concentrations can hinder the reaction.[13] |
| Poor quality or degraded DNA template: The integrity of the DNA template is crucial for efficient transcription. | Ensure the DNA template is of high purity, free from contaminants like ethanol (B145695) and salts. Verify the integrity of the linearized template on an agarose (B213101) gel before starting the IVT reaction.[] | |
| RNase contamination: RNases can rapidly degrade the newly synthesized RNA. | Maintain a strict RNase-free environment. Use RNase-free reagents, consumables, and dedicated equipment. The inclusion of an RNase inhibitor in the IVT reaction is highly recommended.[16] | |
| Precipitation of reaction components: Spermidine (B129725) in the reaction buffer can sometimes cause precipitation of the DNA template. | Assemble the reaction at room temperature to prevent precipitation. If precipitation is observed, consider omitting spermidine from the reaction mix. | |
| Incomplete or Truncated Transcripts | Premature termination of transcription: This can be caused by difficult template sequences (e.g., GC-rich regions) or suboptimal reaction conditions. | Lower the incubation temperature of the IVT reaction (e.g., from 37°C to 30°C) to slow down the polymerase and allow it to read through difficult sequences. Ensure that the NTP concentrations are not limiting. |
| Degraded RNA: The synthesized RNA may be degraded by RNases. | Follow strict RNase-free techniques throughout the entire process, including purification and storage. | |
| High Levels of Double-Stranded RNA (dsRNA) Byproducts | Intrinsic activity of T7 RNA polymerase: The polymerase can sometimes use the RNA transcript as a template, leading to dsRNA formation. | Optimizing the Mg²⁺ concentration is a key factor in reducing dsRNA formation.[17] Purification methods such as cellulose-based chromatography can be employed to remove dsRNA from the final product. |
| Inconsistent m5C Incorporation | Variability in reaction setup: Inconsistent pipetting or reagent concentrations. | Ensure accurate and consistent pipetting of all reaction components. Prepare a master mix for multiple reactions to minimize variability. |
| Poor quality of 5mC-TP: The modified nucleotide may be degraded or contain inhibitors. | Use high-quality 5mC-TP from a reputable supplier. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete 5-Methylcytidine Substitution
This protocol provides a general framework for performing IVT with 100% substitution of CTP with 5mC-TP. Optimization of specific component concentrations may be required for different templates.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
ATP, GTP, UTP, and 5mC-TP solutions (100 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Thaw all components on ice, except for the 10x Transcription Buffer which should be thawed at room temperature and vortexed to ensure all components are in solution.
-
Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:
Component Volume (µL) for a 20 µL reaction Final Concentration Nuclease-free water Up to 20 - 10x Transcription Buffer 2 1x ATP (100 mM) 2 10 mM GTP (100 mM) 2 10 mM UTP (100 mM) 2 10 mM 5mC-TP (100 mM) 2 10 mM Linearized DNA template X (for 1 µg) 50 ng/µL RNase Inhibitor 1 2 U/µL | T7 RNA Polymerase | 2 | 5 U/µL |
-
Mix the components gently by flicking the tube and then briefly centrifuge to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.
-
After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purify the m5C-modified RNA using a suitable method, such as a column-based purification kit or lithium chloride precipitation.
-
Quantify the purified RNA using a spectrophotometer and assess its integrity using denaturing agarose gel electrophoresis.
Protocol 2: Quantification of 5-Methylcytidine Incorporation by Dot Blot Analysis
This protocol provides a semi-quantitative method to detect the presence of m5C in your IVT-synthesized RNA.
Materials:
-
Purified m5C-modified RNA and unmodified control RNA
-
Nitrocellulose or positively charged nylon membrane
-
Nuclease-free water
-
Denaturation buffer (e.g., formaldehyde-based)
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-5-methylcytosine (anti-m5C) antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
-
Methylene (B1212753) blue staining solution (for loading control)
Procedure:
-
RNA Denaturation: Serially dilute the purified m5C-modified RNA and the unmodified control RNA in nuclease-free water. Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.[10]
-
Membrane Spotting: Carefully spot 1-2 µL of each denatured RNA sample onto the membrane. Allow the spots to air dry completely.[8]
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker according to the manufacturer's instructions.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-m5C primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an appropriate imaging system.
-
Loading Control: After imaging, the membrane can be stained with methylene blue to visualize the total RNA spotted in each lane, serving as a loading control.
Visualizations
Caption: Experimental workflow for in vitro transcription with 5-methylcytidine.
Caption: Troubleshooting logic for low yield of m5C-modified RNA.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. transcription - mRNA with Pseudouridine and 5-methylcytidine? - Biology Stack Exchange [biology.stackexchange.com]
- 4. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to analyze the role of various metabolites in impacting global RNA 5-methylcytosine levels in cultured cells by dot blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 9. Scholars@Duke publication: Protocol to analyze the role of various metabolites in impacting global RNA 5-methylcytosine levels in cultured cells by dot blot. [scholars.duke.edu]
- 10. RNA dot blot protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methylcytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. custombiotech.roche.com [custombiotech.roche.com]
Technical Support Center: RNA Bisulfite Sequencing for 5-methylcytidine (m5C) Analysis
Welcome to the technical support center for RNA bisulfite sequencing. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of 5-methylcytidine (B43896) (m5C) in RNA. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guide
This guide addresses specific issues that may arise during your RNA bisulfite sequencing experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Quality / Degradation | Harsh chemical treatment during bisulfite conversion (high temperature, extreme pH).[1][2][3] | - Assess RNA integrity using methods like agarose (B213101) gel electrophoresis (checking for clear 18S and 28S ribosomal RNA bands) or an Agilent 2100 Bioanalyzer before starting.[4] - Optimize bisulfite conversion conditions by using lower temperatures (e.g., 60°C) and shorter incubation times to minimize RNA degradation.[5][6] - Use a kit specifically designed for RNA bisulfite conversion that includes reagents to protect against RNA degradation.[7] |
| Incomplete Bisulfite Conversion | - Insufficient denaturation of RNA secondary structures. - Suboptimal reaction conditions (temperature, time, reagent concentration).[8] - Presence of RNA secondary structures resistant to conversion. | - Ensure complete denaturation of RNA by performing a high-temperature denaturation step (e.g., 70°C for 5-10 minutes or 95°C for 1 minute) before or during bisulfite treatment.[1][9] - Optimize bisulfite reaction conditions, including temperature and incubation time. Cycling between denaturation and conversion temperatures can improve efficiency.[1][9] - Use a higher concentration of bisulfite reagent, but be mindful of potential RNA degradation.[8] - For transcripts with known resistant secondary structures, consider alternative conversion chemistries or enzymatic methods if available. |
| Low Library Yield | - Significant RNA degradation during bisulfite treatment.[3] - Loss of material during purification steps. - Inefficient reverse transcription or PCR amplification. | - Perform RNA fragmentation after bisulfite conversion to significantly increase library yield.[10][11] - Use purification columns or beads optimized for small RNA fragments to minimize sample loss. - Employ a reverse transcriptase and polymerase tolerant of uracil-containing templates.[12] - Increase the number of PCR cycles, but monitor for amplification bias.[9] |
| PCR Amplification Bias | - Preferential amplification of unmethylated templates (containing more 'T's after conversion) over methylated templates (containing more 'C's).[9][10][13] - Suboptimal primer design. | - Use Unique Molecular Identifiers (UMIs) to identify and remove PCR duplicates, allowing for more accurate quantification of methylation levels.[10][11][13] - Limit the number of PCR cycles to the minimum required for sufficient library yield.[14] - Design primers that do not contain CpG sites to avoid methylation-dependent amplification bias.[14] - Utilize a high-fidelity, uracil-tolerant DNA polymerase.[12] |
| High False-Positive Rate in m5C Calling | - Incomplete bisulfite conversion leading to unmethylated cytosines being read as methylated.[2][15][16] - Low sequencing quality of bisulfite-converted bases.[10][13] - Sequencing errors.[4] | - Ensure a high bisulfite conversion rate (>99%). This can be assessed by spiking in an unmethylated control RNA or by calculating the conversion rate from non-CpG cytosines in species with known low non-CpG methylation.[15] - Implement stringent quality filtering of sequencing reads, removing low-quality bases and reads.[4] - Use computational pipelines that account for sequencing errors and incomplete conversion rates when calling methylated sites.[17] |
| Difficulty in Analyzing Mitochondrial Transcripts | - Mitochondrial transcripts can be resistant to bisulfite conversion.[9][10] | - An additional high-temperature treatment during bisulfite conversion can improve the conversion efficiency for mitochondrial transcripts.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind RNA bisulfite sequencing for m5C detection?
A1: RNA bisulfite sequencing is a method that allows for the single-nucleotide resolution detection of 5-methylcytosine (B146107) (m5C) in RNA. The core principle lies in the chemical treatment of RNA with sodium bisulfite. This treatment deaminates unmethylated cytosine (C) residues into uracil (B121893) (U), while 5-methylcytosine (m5C) residues remain largely unreactive. Following bisulfite treatment, the RNA is reverse transcribed into cDNA and then amplified by PCR. During PCR, the uracils are read as thymines (T). By sequencing the final PCR products and comparing the sequence to the original reference sequence, cytosines that remain as cytosines are identified as methylated (m5C), while those that are converted to thymines are identified as unmethylated.[4][16][18]
Q2: How can I assess the quality of my starting RNA?
A2: The quality of the initial RNA is crucial for a successful experiment. You can assess RNA quality using the following methods:
-
Agarose Gel Electrophoresis: High-quality RNA from eukaryotic samples will show two distinct, sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits, with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear.[4]
-
Agilent 2100 Bioanalyzer: This method provides an RNA Integrity Number (RIN), which is a quantitative measure of RNA quality. A higher RIN value indicates better RNA integrity.[4]
-
Qubit Fluorometer: This instrument provides an accurate quantification of your RNA concentration.[4]
Q3: What are the critical parameters to optimize in the bisulfite conversion step?
A3: The bisulfite conversion step is a delicate balance between achieving complete conversion of unmethylated cytosines and minimizing RNA degradation. Key parameters to optimize include:
-
Temperature: Higher temperatures can improve denaturation and conversion efficiency but also increase RNA degradation.[1] A common approach is to use cycling conditions with a denaturation step followed by a lower-temperature conversion step.[1][9]
-
Incubation Time: Longer incubation times can lead to more complete conversion but also more RNA degradation.[1][5]
-
Bisulfite Concentration: Higher concentrations can enhance the conversion rate but may also be harsher on the RNA.[8]
Q4: How does PCR amplification introduce bias in RNA bisulfite sequencing?
A4: After bisulfite treatment and reverse transcription, the resulting cDNA from unmethylated regions will have a higher proportion of thymines (converted from uracils), while cDNA from methylated regions will retain more cytosines. During PCR, DNA polymerases can have different efficiencies in amplifying templates with varying GC content. Templates with lower GC content (i.e., those from unmethylated regions) are often amplified more efficiently than those with higher GC content (from methylated regions).[9][10][19] This can lead to an underestimation of the true methylation levels.
Q5: What are Unique Molecular Identifiers (UMIs) and how do they help?
A5: Unique Molecular Identifiers (UMIs) are short, random sequences that are attached to each RNA molecule before PCR amplification. By sequencing the UMI along with the RNA fragment, reads originating from the same initial RNA molecule can be identified, even if they have been amplified multiple times. This allows for the computational removal of PCR duplicates, which helps to correct for PCR bias and provides a more accurate quantification of the original number of methylated and unmethylated molecules.[10][11][13]
Experimental Protocols
General RNA Bisulfite Conversion Protocol
This protocol provides a general framework. It is highly recommended to follow the specific instructions of your chosen commercial kit.
-
RNA Preparation: Start with high-quality, DNA-free total RNA or poly(A)-selected RNA. A typical input amount ranges from 5 ng to 1 µg.[7][20]
-
Bisulfite Conversion Reaction Setup:
-
In a PCR tube, combine the RNA sample with the bisulfite conversion reagent and any protection buffers provided in your kit.[1]
-
The total reaction volume is typically around 20-100 µL.
-
-
Denaturation and Conversion:
-
Perform an initial denaturation step (e.g., 70°C for 5-10 minutes).[1]
-
Incubate the reaction at the conversion temperature (e.g., 60-64°C) for the recommended time (e.g., 1-3 hours).[5][9]
-
Some protocols recommend thermal cycling (e.g., 3 cycles of 70°C for 10 minutes and 64°C for 45 minutes) to improve conversion efficiency.[9]
-
-
Desulfonation and Purification:
-
After conversion, the RNA is desulfonated according to the kit manufacturer's instructions, often involving a desulfonation buffer and incubation at room temperature.
-
Purify the bisulfite-converted RNA using spin columns or magnetic beads designed for RNA purification.[4]
-
Visualizations
Caption: Experimental workflow for RNA bisulfite sequencing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 5. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigenie.com [epigenie.com]
- 7. epigentek.com [epigentek.com]
- 8. epigenie.com [epigenie.com]
- 9. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Bisulfite Sequencing Library Prep Kit (Illumina), with non-index primers & PCR reagents • NUCLEUS BIOTECH [nucleusbiotech.com]
- 13. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 17. Statistically robust methylation calling for whole-transcriptome bisulfite sequencing reveals distinct methylation patterns for mouse RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of 5-Methylcytosine in Specific Poly(A) RNAs by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
Troubleshooting low yields in the chemical synthesis of 5-methylcytidine-modified RNA.
Technical Support Center: 5-Methylcytidine-Modified RNA Synthesis
Welcome to the technical support center for the chemical synthesis of 5-methylcytidine (B43896) (5mC)-modified RNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of RNA oligonucleotides containing 5-methylcytidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the chemical synthesis of 5-methylcytidine-modified RNA?
The predominant method for the chemical synthesis of 5-methylcytidine-modified RNA is solid-phase synthesis using phosphoramidite (B1245037) chemistry. This process involves the sequential addition of protected ribonucleoside phosphoramidites, including the 5-methylcytidine phosphoramidite, to a growing RNA chain attached to a solid support.
Q2: Does the incorporation of 5-methylcytidine significantly impact the overall yield of RNA synthesis?
The incorporation of 5-methylcytidine can potentially impact the overall yield, although it is generally considered a modification that is well-tolerated in solid-phase synthesis. Low yields are often attributed to factors common to all modified oligonucleotide syntheses, such as suboptimal coupling efficiency, issues with deprotection, and challenges during purification.
Q3: Are there specific handling precautions for 5-methylcytidine phosphoramidite?
Like all phosphoramidites, the 5-methylcytidine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at a low temperature. Ensure that all solvents and reagents used during the synthesis are anhydrous to prevent hydrolysis of the phosphoramidite, which would lead to lower coupling efficiency.
Q4: How does the 5-methyl group on cytidine (B196190) affect the properties of the resulting RNA oligonucleotide?
The 5-methyl group is hydrophobic and can increase the thermal stability (melting temperature, Tm) of the RNA duplex.[1][2] This enhanced binding affinity is a desirable property in many applications, such as antisense oligonucleotides.[1]
Troubleshooting Guide: Low Yields
Low yields in the synthesis of 5-methylcytidine-modified RNA can arise from several factors throughout the synthesis, deprotection, and purification processes. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of low yields of the full-length product. The efficiency of each coupling step is critical, as the overall yield is an exponential function of the average stepwise efficiency.
Symptoms:
-
Low trityl cation assay readings after the coupling of 5-methylcytidine or subsequent residues.
-
Analysis of the crude product by HPLC or mass spectrometry shows a high proportion of shorter sequences (n-1, n-2, etc.).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and on the synthesizer, are anhydrous. Use fresh, high-quality reagents. |
| Degraded 5-Methylcytidine Phosphoramidite | Use fresh 5-methylcytidine phosphoramidite. If the solid appears discolored or clumpy, it may be degraded and should be discarded. Perform a quality control check on the phosphoramidite solution. |
| Suboptimal Activator | While 1H-Tetrazole is a standard activator, more potent activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may improve coupling efficiency, especially for modified phosphoramidites.[3][4] |
| Insufficient Coupling Time | Modified phosphoramidites may require longer coupling times than standard phosphoramidites. Increase the coupling time for the 5-methylcytidine phosphoramidite and observe the effect on the yield. |
| Inefficient Capping | Unreacted 5'-hydroxyl groups that are not capped will lead to the formation of deletion sequences. Ensure that the capping reagents are fresh and that the capping step is efficient. |
Issue 2: Problems During Deprotection
Incomplete removal of protecting groups from the nucleobases, sugar, or phosphate (B84403) backbone can lead to a heterogeneous product and lower the yield of the desired fully deprotected RNA.
Symptoms:
-
Mass spectrometry analysis of the purified product shows masses corresponding to incompletely deprotected species.
-
The purified RNA exhibits poor performance in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Removal of N-benzoyl Protecting Group from 5-Methylcytidine | The N-benzoyl group on cytidine and 5-methylcytidine requires specific conditions for complete removal. Ensure that the deprotection time and temperature with aqueous ammonia (B1221849) or other deprotecting agents are sufficient. For sensitive modifications, milder deprotection strategies may be necessary. |
| Incomplete Removal of 2'-O-Protecting Groups (e.g., TBDMS or TOM) | The removal of 2'-O-silyl groups is a critical step in RNA synthesis. Ensure that the fluoride (B91410) reagent (e.g., TBAF or TEA·3HF) is fresh and that the reaction is carried out for the recommended time and at the appropriate temperature. |
| Side Reactions During Deprotection | While specific side reactions for 5-methylcytidine are not widely documented, harsh deprotection conditions can lead to degradation of the RNA backbone. If degradation is suspected, consider using milder deprotection conditions. |
Issue 3: Challenges in Purification
The final purification step is crucial for isolating the full-length, correctly modified RNA from shorter sequences and other impurities.
Symptoms:
-
Difficulty in separating the full-length product from failure sequences by HPLC or PAGE.
-
Low recovery of the product after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | Optimize the purification method. For HPLC, adjust the gradient, temperature, and ion-pairing reagent. For PAGE, adjust the gel concentration and running conditions. |
| Aggregation of RNA | RNA oligonucleotides, especially longer sequences, can aggregate. Performing purification under denaturing conditions (e.g., elevated temperature for HPLC, urea (B33335) for PAGE) can improve resolution. |
| Loss of Product During Desalting | Ensure that the desalting method is appropriate for the scale of the synthesis. For small amounts of RNA, consider using a method that minimizes loss, such as specialized chromatography cartridges. |
Quantitative Data Summary
| Parameter | Standard RNA Phosphoramidites (A, U, G, C) | 5-Methylcytidine Phosphoramidite |
| Expected Stepwise Coupling Efficiency | >99% | Generally expected to be high (>98%), but may require optimization. |
| Typical Coupling Time | 2-5 minutes | May require longer coupling times (e.g., 5-10 minutes) for optimal efficiency. |
| Recommended Activator | 1H-Tetrazole, ETT, DCI | ETT or DCI may provide better results than 1H-Tetrazole.[3][4] |
Experimental Protocols
Protocol 1: Quality Assessment of 5-Methylcytidine Phosphoramidite Solution
Objective: To ensure the 5-methylcytidine phosphoramidite solution is of high quality before use in synthesis.
Materials:
-
5-methylcytidine phosphoramidite solution in anhydrous acetonitrile.
-
Anhydrous acetonitrile.
-
NMR tube.
-
31P NMR spectrometer.
Procedure:
-
Under an inert atmosphere, dilute a small aliquot of the 5-methylcytidine phosphoramidite solution in anhydrous acetonitrile in an NMR tube.
-
Acquire a 31P NMR spectrum.
-
The spectrum should show a major peak in the characteristic phosphoramidite region (typically around 146-150 ppm).
-
The presence of significant peaks in other regions, particularly the phosphonate (B1237965) region (around 0-10 ppm), indicates degradation due to hydrolysis. If significant degradation is observed, use a fresh bottle of phosphoramidite.
Protocol 2: Optimization of Coupling Time for 5-Methylcytidine
Objective: To determine the optimal coupling time for the 5-methylcytidine phosphoramidite to maximize yield.
Materials:
-
DNA/RNA synthesizer.
-
5-methylcytidine phosphoramidite.
-
Standard RNA phosphoramidites and synthesis reagents.
-
Solid support.
-
Trityl cation monitoring system.
-
HPLC system for analysis.
Procedure:
-
Synthesize a short test sequence containing at least one 5-methylcytidine residue.
-
Program the synthesizer to use a standard coupling time (e.g., 3 minutes) for the 5-methylcytidine phosphoramidite.
-
Monitor the trityl cation release after the coupling step. A lower-than-expected reading may indicate incomplete coupling.
-
Repeat the synthesis with incrementally longer coupling times for the 5-methylcytidine phosphoramidite (e.g., 5, 7, and 10 minutes).
-
After synthesis and deprotection, analyze the crude product from each synthesis by HPLC.
-
Compare the chromatograms to determine which coupling time resulted in the highest percentage of the full-length product.
Visualizations
Caption: Workflow of 5-methylcytidine-modified RNA synthesis.
Caption: Troubleshooting flowchart for low yields.
References
- 1. Chemical labeling - Assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 5-methylcytidine Immunoprecipitation (MeDIP) Specificity
Welcome to the technical support center for 5-methylcytidine (B43896) (5mC) immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the specificity and success of your MeDIP experiments.
Troubleshooting Guides
This section addresses common issues encountered during 5mC immunoprecipitation, offering solutions and detailed protocols to resolve them.
Issue 1: High Background or Non-Specific Binding
High background, characterized by significant enrichment in negative control regions or equivalent signal in both the immunoprecipitated (IP) and IgG control samples, is a frequent challenge in MeDIP experiments.[1] This can arise from various factors, including non-specific binding of DNA to the beads or antibody.[2][3]
Troubleshooting Strategy: High Background
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Non-specific binding to beads | Pre-block beads with a blocking agent like Bovine Serum Albumin (BSA).[2][4][5] Pre-clearing the lysate with beads before adding the primary antibody can also reduce non-specific binding.[2][3][6] | Incubate beads with 1% BSA in PBS for 1 hour.[4][5] For pre-clearing, incubate the lysate with beads for 30 minutes at 4°C.[3] |
| Inadequate washing | Increase the number and/or duration of wash steps.[1][4] Use more stringent wash buffers containing detergents or higher salt concentrations.[6] | Perform at least 3-4 washes.[4][5][7] Consider a final wash with a high-salt buffer.[1] |
| Excessive antibody concentration | Titrate the antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[4][6] | Optimal antibody amounts can range from 0.5 to 8 µg depending on the input DNA amount.[8] |
| Poor antibody quality | Use a highly specific, monoclonal antibody validated for MeDIP.[9][10] Perform a dot blot to verify antibody specificity. | N/A |
| Contamination with other molecules | Ensure the genomic DNA is free of RNA and proteins, which can interfere with the immunoprecipitation.[11] | N/A |
Experimental Workflow: Troubleshooting High Background
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. diagenode.com [diagenode.com]
- 8. Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA [mdpi.com]
- 9. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methylcytosine (5-mC) (D3S2Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Methylated DNA Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing RNA degradation during 5-methylcytidine detection experiments.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize RNA degradation during 5-methylcytidine (B43896) (m5C) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during experiments?
A1: RNA is an inherently unstable molecule, and its degradation is primarily caused by two factors: enzymatic activity and chemical instability.
-
RNases: Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. They are ubiquitous in the environment, present on skin, in dust, and in biological samples themselves (endogenous RNases).[1][2][3] Unlike many other enzymes, RNases are highly stable, do not require metal ion co-factors, and can even withstand autoclaving, making them a significant challenge to eliminate.[3]
-
Chemical Hydrolysis: The single-stranded nature of RNA makes it susceptible to hydrolysis, a chemical process that breaks the phosphodiester backbone.[2] This process is accelerated by factors such as high temperatures and non-optimal pH.[3][4]
-
Mechanical Stress: Physical forces during sample processing, such as harsh vortexing or aggressive homogenization, can shear RNA molecules.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing RNA samples can cause significant fragmentation and degradation.[6]
Q2: How can I create and maintain an RNase-free environment?
A2: Establishing and maintaining an RNase-free environment is critical for the success of any RNA-based experiment. Key practices include:
-
Designated Workspace: Use a clean, dedicated area specifically for RNA work to minimize contamination risks.[2]
-
Personal Protective Equipment (PPE): Always wear disposable gloves and change them frequently, especially after touching any surface that may not be RNase-free.[1][2]
-
RNase Decontamination: Regularly clean all work surfaces, pipettes, and equipment with RNase-deactivating reagents.[2][3] For non-disposable glassware, baking at 180°C for at least four hours is effective.[3] Plasticware can be treated with solutions like 0.1 M NaOH / 1 mM EDTA.[3]
-
Certified Reagents and Consumables: Use sterile, disposable plasticware and pipette tips certified as RNase-free whenever possible.[3] All solutions and buffers should also be prepared with RNase-free water.[2]
Q3: What are the best practices for sample collection and storage to ensure RNA integrity?
A3: The integrity of your RNA is often determined the moment the sample is collected.
-
Immediate Processing or Stabilization: For optimal results, extract RNA as quickly as possible after sample collection.[3] If immediate processing is not feasible, use a stabilization reagent like RNAlater or Allprotect Tissue Reagent, which inhibits RNase activity at room temperature.[6]
-
Flash Freezing: An alternative to chemical stabilization is to immediately flash-freeze samples in liquid nitrogen and then transfer them to -80°C for long-term storage.[3][6] Do not let frozen samples thaw before they are placed in a lysis buffer containing RNase inhibitors.[1][7]
-
Proper Storage: For short-term storage, -20°C may be acceptable, but for long-term preservation, -80°C is the gold standard.[2][8] Store purified RNA in aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: How should I assess the quality and integrity of my RNA samples before an m5C detection experiment?
A4: Rigorous quality control (QC) is essential before committing samples to expensive and time-consuming downstream applications. Several methods are used to assess RNA quality:
-
Agarose (B213101) Gel Electrophoresis: A simple method to visualize RNA integrity. High-quality total RNA from eukaryotes will show two distinct, sharp bands representing the 28S and 18S ribosomal RNA (rRNA).[9] Smearing on the gel indicates degradation.[1]
-
Spectrophotometry (A260/A280 and A260/A230 Ratios): The A260/A280 ratio is used to assess purity from protein contamination, with a ratio of ~2.0 generally considered pure. The A260/A230 ratio indicates contamination from residual salts or organic solvents, with a desired range of 2.0-2.2.
-
Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer): This method provides a quantitative measure of RNA integrity, known as the RNA Integrity Number (RIN).[9] A RIN value of ≥ 7 is generally required for high-quality sequencing experiments.[6] For degraded samples, such as those from FFPE tissues, the DV200 metric (percentage of RNA fragments >200 nucleotides) is often a more reliable indicator of quality.[6]
Troubleshooting Guide for m5C Detection Experiments
Part A: RNA Bisulfite Sequencing (RNA-BS-seq)
Q5: My RNA is degrading during the bisulfite conversion step. How can I prevent this?
A5: The harsh chemical and temperature conditions required for bisulfite conversion can cause significant RNA degradation.[10][11] This was a major challenge in adapting the technique from DNA to RNA.[12]
-
Problem: Standard bisulfite protocols for DNA often use very high temperatures (e.g., 95°C), which will rapidly hydrolyze RNA.[10]
-
Solution: Modern RNA-BS-seq protocols have been optimized to balance conversion efficiency with RNA integrity. This is often achieved by using lower reaction temperatures (around 60-70°C) for longer incubation times.[12][13] This adjustment significantly reduces the rate of RNA degradation while still allowing for efficient deamination of cytosine to uracil.[12] Some protocols may use multiple cycles of denaturation and conversion at varying temperatures to protect the RNA.[14]
Q6: I'm seeing low cDNA library yields after bisulfite treatment. Could this be due to RNA degradation?
A6: Yes, low cDNA yield is a common consequence of RNA degradation during bisulfite conversion.
-
Problem: When RNA is fragmented, it becomes a poor template for reverse transcription, leading to shorter cDNA fragments and overall lower library yield.
-
Solution:
-
Optimize Bisulfite Reaction: Ensure you are using an RNA-specific bisulfite conversion protocol with optimized, lower temperatures.[12]
-
Change Workflow Order: A key procedural optimization is to perform RNA fragmentation after the bisulfite conversion step, not before.[14] This approach has been shown to significantly improve the yield of the final cDNA library.[14]
-
Start with High-Quality RNA: Always begin with the highest quality RNA possible (RIN ≥ 7).[6] Degradation is cumulative, and starting with partially degraded RNA will only result in poorer outcomes after the harsh bisulfite treatment.
-
Part B: Methylated RNA Immunoprecipitation (m5C-RIP-seq)
Q7: My RNA appears degraded after the immunoprecipitation (IP) steps. What could be the cause?
A7: RNA degradation during m5C-RIP-seq can occur at several stages, often due to RNase contamination.
-
Problem: The multiple incubation and wash steps in an IP protocol increase the chances of introducing RNases. The antibody, magnetic beads, or buffers can all be sources of contamination.
-
Solution:
-
Maintain an RNase-Free Environment: Strict adherence to RNase-free techniques is paramount throughout the entire IP protocol.[15]
-
Add RNase Inhibitors: Incorporate RNase inhibitors into your lysis and wash buffers to protect the RNA from endogenous and exogenous RNases.
-
Optimize Incubation Times: While sufficient incubation is needed for antibody binding, unnecessarily long incubation times can provide more opportunity for RNA degradation. Optimize this step for your specific antibody and target.
-
Gentle Handling: Avoid harsh vortexing during wash steps. Use gentle inversion to mix samples to prevent mechanical shearing of the RNA.
-
Q8: I have high background or non-specific binding in my m5C-RIP-seq. How can I troubleshoot this?
A8: High background can obscure the specific signal and make it difficult to assess the true quality of the immunoprecipitated RNA.[16] Minimizing non-specific binding is key to a successful RIP experiment.[15]
-
Problem: Non-specific binding of RNA to the beads or antibody can lead to misleading results and high background noise.
-
Solution:
-
Antibody Quality: The success of a RIP experiment is highly dependent on the specificity and efficiency of the antibody used.[15][17] It may be necessary to test different antibodies to find one that performs best for your application.[16] Using polyclonal antibodies can sometimes be advantageous as they recognize multiple epitopes.[15]
-
Pre-clearing Lysate: Incubate the cell lysate with beads (without the antibody) before the IP step to remove proteins and RNA that non-specifically bind to the beads.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers (e.g., by moderately increasing salt concentration) to disrupt weak, non-specific interactions. Perform an adequate number of wash steps.
-
Use Controls: A crucial negative control is to perform the IP with a non-specific IgG antibody from the same host species (isotype control) or with preimmune serum.[15] This helps determine the level of background binding.[15]
-
Quantitative Data Summary
Table 1: RNA Quality Assessment Metrics
| Metric | Description | Acceptable Value | Poor Quality Indicator | Reference |
| RIN (RNA Integrity Number) | An algorithm-based score from 1 (degraded) to 10 (intact) for RNA integrity. | ≥ 7.0 for sequencing | < 7.0 | [6][9] |
| DV200 | Percentage of RNA fragments greater than 200 nucleotides in length. | > 50% (often used for FFPE) | Varies by application | [6] |
| 28S/18S rRNA Ratio | The ratio of the intensity of the 28S to 18S ribosomal RNA bands on a gel. | ~2.0 in high-quality samples | < 1.5 or smeared bands | [1] |
| A260/A280 Ratio | Spectrophotometric ratio to assess purity from protein contamination. | ~2.0 | < 1.8 | [1] |
Table 2: Recommended RNA Storage Conditions
| Storage Duration | Condition | Rationale | Reference |
| Immediate Use | On ice | Minimizes RNase activity and chemical hydrolysis during the experiment. | [2] |
| Short-Term (days to weeks) | -20°C | Slows enzymatic degradation. | [2] |
| Long-Term (months to years) | -80°C | Gold standard for preserving RNA integrity by significantly halting enzymatic and chemical degradation. | [5][6][8] |
| Sample Transport | On dry ice or with stabilization reagents | Prevents degradation during shipping when -80°C is not feasible. | [6] |
Key Experimental Protocols
Protocol 1: General RNA Handling and Quality Control Workflow
-
Sample Collection: Immediately place the sample in a guanidine-based lysis buffer or flash freeze in liquid nitrogen.[5][7]
-
RNA Extraction: Perform RNA extraction in a dedicated RNase-free workspace using certified RNase-free reagents and consumables.[2] Consider a DNase I treatment step to remove contaminating genomic DNA.[6]
-
RNA Quantification: Measure RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.[9]
-
Purity Assessment: Check A260/A280 and A260/A230 ratios.
-
Integrity Assessment: Run the sample on an Agilent Bioanalyzer to determine the RIN value or on an agarose gel to visualize rRNA bands.[9]
-
Storage: Aliquot the RNA into RNase-free tubes and store at -80°C to avoid freeze-thaw cycles.[6]
Protocol 2: High-Level Overview of RNA Bisulfite Sequencing with Anti-Degradation Checkpoints
-
mRNA Enrichment: Isolate mRNA from high-quality total RNA (RIN ≥ 7) using oligo(dT) magnetic beads.[9]
-
Bisulfite Conversion: Treat the enriched mRNA with sodium bisulfite using a commercially available kit optimized for RNA. CRITICAL STEP: Ensure the protocol uses lower temperatures (e.g., 60-70°C) to prevent RNA hydrolysis.[12]
-
RNA Fragmentation: After bisulfite conversion, fragment the RNA to the desired size for library preparation. Performing this step after conversion improves library yield.[14]
-
cDNA Synthesis: Reverse transcribe the bisulfite-treated RNA into first-strand cDNA.[9]
-
Library Preparation & Sequencing: Proceed with second-strand synthesis, adapter ligation, PCR amplification, and next-generation sequencing.[18]
Protocol 3: High-Level Overview of m5C-RIP-seq with Anti-Degradation Checkpoints
-
RNA Extraction and Fragmentation: Extract total RNA and fragment it to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods. Keep samples on ice.
-
Immunoprecipitation:
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound RNA. Keep tubes cold and use gentle agitation.
-
Elution and RNA Purification: Elute the bound RNA from the antibody-bead complexes and purify it using a standard RNA cleanup protocol.
-
Library Preparation & Sequencing: Construct a sequencing library from the enriched RNA fragments and a corresponding input control library.
Visualizations
Caption: A flowchart for troubleshooting common causes of RNA degradation.
Caption: Key steps in the RNA-BS-seq workflow highlighting the critical bisulfite conversion stage.
References
- 1. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 2. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 3. lifescience.roche.com [lifescience.roche.com]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. biostate.ai [biostate.ai]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 10. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-methylcytosine in RNA: detection, enzymatic formation and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. libstore.ugent.be [libstore.ugent.be]
- 14. academic.oup.com [academic.oup.com]
- 15. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Detection, molecular function and mechanisms of m5C in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
Technical Support Center: High-Resolution 5-Methylcytidine (m5C) Mapping in Long Non-coding RNAs
Welcome to the technical support center for improving the resolution of 5-methylcytidine (B43896) (m5C) mapping in long non-coding RNAs (lncRNAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during m5C mapping experiments.
FAQs and Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems that may arise during your m5C mapping experiments.
General Questions
Q1: What are the primary methods for high-resolution m5C mapping in lncRNAs?
A1: The main techniques for achieving single-nucleotide resolution mapping of m5C in lncRNAs are RNA bisulfite sequencing (RNA-BS-seq), methylation individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP), and TET-assisted chemical labeling sequencing (m5C-TAC-seq). Each method has its own advantages and disadvantages in terms of resolution, sensitivity, and potential biases.
Q2: How do I choose the best m5C mapping method for my research?
A2: The choice of method depends on your specific research goals, available resources, and the nature of your lncRNA of interest.
-
RNA-BS-seq is considered a gold standard for single-base resolution but can suffer from RNA degradation due to harsh chemical treatments.[1][2]
-
miCLIP offers the advantage of identifying sites targeted by specific m5C methyltransferases but relies on antibody specificity and can have a higher background signal.[3][4]
-
m5C-TAC-seq is a newer, bisulfite-free method that offers high accuracy and sensitivity with milder reaction conditions, reducing RNA degradation.[5][6][7]
Troubleshooting: RNA Bisulfite Sequencing (RNA-BS-seq)
Q1: My RNA is severely degraded after bisulfite conversion. How can I minimize this?
A1: RNA degradation is a common issue with bisulfite sequencing due to the harsh chemical and temperature conditions.[2][3] To mitigate this:
-
Use high-quality starting RNA: Ensure your initial RNA sample has a high RNA Integrity Number (RIN) score (ideally ≥ 7).
-
Optimize reaction conditions: Reduce incubation times and temperatures as much as possible without compromising conversion efficiency.
-
Use a commercial kit: Many commercially available kits are optimized to minimize RNA degradation during bisulfite treatment.
Q2: I am observing a low conversion rate of unmethylated cytosines. What could be the cause?
A2: Incomplete conversion of unmethylated cytosines to uracils can lead to false-positive m5C calls.[2]
-
Ensure complete denaturation: RNA secondary structures can hinder bisulfite accessibility. Ensure your RNA is fully denatured before treatment.
-
Check bisulfite reagent: Use freshly prepared or high-quality commercial bisulfite solution. Old or improperly stored reagents can have reduced efficiency.
-
Optimize incubation time: While longer incubation can increase degradation, it is necessary for complete conversion. You may need to perform a time-course experiment to find the optimal balance.
Q3: My sequencing library yield is very low after bisulfite treatment. What can I do?
A3: Low library yield is often a consequence of RNA degradation and loss during purification steps.
-
Increase starting material: If possible, start with a larger amount of RNA.
-
Optimize purification: Use column-based purification methods designed for RNA to maximize recovery.
-
Amplify cDNA carefully: Use a high-fidelity polymerase for PCR amplification of your cDNA library to avoid biases.
Troubleshooting: miCLIP
Q1: I am getting a high background signal in my miCLIP experiment. How can I reduce it?
A1: High background can be due to non-specific binding of the antibody or other proteins to the RNA.
-
Optimize antibody concentration: Perform a titration experiment to determine the optimal antibody concentration that enriches for m5C-containing RNAs without excessive background.
-
Increase stringency of washes: Use higher salt concentrations or detergents in your wash buffers to remove non-specifically bound proteins and RNA.
-
Use a knockout control: Calibrating analyses with data from cells where the m5C methyltransferase has been knocked out can help distinguish true signals from background.[4]
Q2: I am having trouble identifying the precise crosslink sites. What could be the issue?
A2: The identification of m5C sites in miCLIP relies on mutations (e.g., C-to-T transitions) and truncations introduced during reverse transcription at the peptide-RNA crosslink site.[8]
-
Ensure efficient crosslinking: Optimize the UV crosslinking energy and duration. Insufficient crosslinking will result in a weak signal.
-
Use a suitable reverse transcriptase: Some reverse transcriptases are more prone to read-through errors at the crosslink site. Experiment with different enzymes.
-
Refine bioinformatics pipeline: Your data analysis pipeline should be specifically designed to identify these characteristic mutations and truncations.
Troubleshooting: m5C-TAC-seq
Q1: The efficiency of TET-mediated oxidation of m5C to f5C seems low in my experiment. Why?
A1: The enzymatic activity of the TET protein is crucial for this method.
-
Check TET enzyme activity: Ensure the purified TET enzyme is active. Avoid repeated freeze-thaw cycles and store it under optimal conditions.[9]
-
Optimize reaction buffer: The composition of the reaction buffer, including co-factors like ATP, is critical for TET activity.
-
Ensure RNA purity: Contaminants in the RNA sample can inhibit enzyme activity.
Q2: I am observing false-positive C-to-T transitions that are not true m5C sites. How can I address this?
A2: False positives can arise from sequencing errors, single nucleotide polymorphisms (SNPs), or the presence of 5-formylcytosine (B1664653) (f5C) in the original RNA sample.
-
Include a no-TET control: Comparing your TET-treated sample with a control sample that has not been treated with the TET enzyme can help differentiate true m5C sites from pre-existing f5C or other sources of C-to-T transitions.[6]
-
Use high-fidelity sequencing: High-quality sequencing with low error rates is essential to minimize false positives.
-
Filter against SNP databases: Your bioinformatics pipeline should include a step to filter out known SNPs.
Quantitative Data Summary
The following table summarizes key quantitative aspects of the primary high-resolution m5C mapping techniques.
| Feature | RNA Bisulfite Sequencing (RNA-BS-seq) | miCLIP | m5C-TAC-seq |
| Resolution | Single nucleotide[1][10] | Single nucleotide[3] | Single nucleotide[5][6] |
| Principle | Chemical conversion of C to U[10] | UV crosslinking and immunoprecipitation[8] | TET enzyme oxidation and chemical labeling[6] |
| Key Advantage | Gold standard for single-base resolution | Identifies methyltransferase-specific sites | Milder conditions, less RNA degradation[7] |
| Key Disadvantage | Harsh conditions cause RNA degradation[2] | Antibody-dependent, potential for high background[4] | Requires active TET enzyme |
| Input RNA | Typically >1 µg | ~20 µg of fragmented RNA[8] | As low as 100 ng of poly(A)-selected RNA[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: RNA Bisulfite Sequencing (RNA-BS-seq) for lncRNAs
This protocol outlines the general steps for performing RNA bisulfite sequencing.
-
RNA Preparation:
-
Isolate total RNA from cells or tissues using a standard protocol, ensuring high quality and integrity (RIN ≥ 7).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Enrich for lncRNAs if desired, though many protocols proceed with total RNA or poly(A)-selected RNA.
-
-
Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit or a custom protocol.
-
Denature the RNA sample according to the manufacturer's instructions.
-
Incubate the denatured RNA with the bisulfite solution at the recommended temperature and for the optimal duration to convert unmethylated cytosines to uracils.
-
Desalt and purify the bisulfite-treated RNA using the provided columns or a suitable purification method.
-
-
cDNA Library Preparation:
-
Perform reverse transcription of the bisulfite-converted RNA to generate the first-strand cDNA.
-
Synthesize the second-strand cDNA.
-
Proceed with standard library preparation steps, including end repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR with a high-fidelity polymerase.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Analyze the sequencing data using a specialized bioinformatics pipeline that can map bisulfite-converted reads and call methylation sites.
-
Protocol 2: miCLIP for lncRNA m5C Mapping
This protocol provides a general workflow for miCLIP.
-
Cell Culture and Crosslinking:
-
Culture cells of interest to the desired confluency.
-
Irradiate the cells with UV light (254 nm) to crosslink RNA-binding proteins to RNA.
-
-
Immunoprecipitation:
-
Lyse the cells and treat with RNase to fragment the RNA.
-
Incubate the cell lysate with an anti-m5C antibody to capture m5C-containing RNA-protein complexes.
-
Use protein A/G beads to pull down the antibody-RNA-protein complexes.
-
Perform stringent washes to remove non-specific binders.
-
-
RNA Isolation and Library Preparation:
-
Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the crosslinked complexes.
-
Treat the membrane with proteinase K to digest the protein, releasing the RNA.
-
Extract the RNA from the membrane.
-
Perform reverse transcription. The peptide fragment remaining at the crosslink site will cause truncations or mutations in the resulting cDNA.
-
Prepare the sequencing library from the cDNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library.
-
Use a bioinformatics pipeline to map the reads and identify m5C sites based on the characteristic truncation and mutation patterns.
-
Protocol 3: m5C-TAC-seq for lncRNAs
This protocol outlines the key steps for m5C-TAC-seq.
-
RNA Preparation:
-
Isolate high-quality total RNA.
-
Enrich for poly(A)-containing RNAs, which will include many lncRNAs.
-
-
TET-Assisted Chemical Labeling:
-
Incubate the RNA with a purified TET enzyme to oxidize m5C to 5-formylcytosine (f5C).
-
Chemically label the f5C residues with a biotin-containing probe.
-
-
Enrichment and Library Preparation:
-
Fragment the labeled RNA.
-
Enrich the biotin-labeled RNA fragments using streptavidin beads.
-
Perform reverse transcription on the enriched RNA. The chemical label on the f5C will induce C-to-T transitions during this step.
-
Prepare the sequencing library from the resulting cDNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library.
-
Analyze the data by mapping the reads and identifying C-to-T transitions to pinpoint the original m5C sites.
-
Visualizations
The following diagrams illustrate the workflows of the described m5C mapping techniques.
Caption: Workflow for RNA Bisulfite Sequencing (RNA-BS-seq).
Caption: Workflow for miCLIP.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing 5-methylcytosine in the mammalian epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-resolution m5C profiling across the mammalian transcriptome by bisulfite-free enzyme-assisted chemical labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-nucleotide resolution mapping of m6A and m6Am throughout the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
Addressing off-target effects in CRISPR-mediated 5-methylcytidine editing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects in CRISPR-mediated 5-methylcytidine (B43896) (5mC) editing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed in CRISPR-mediated 5-methylcytidine editing?
A1: In CRISPR-mediated 5mC editing, which typically employs a catalytically inactive Cas9 (dCas9) fused to the catalytic domain of a Ten-Eleven Translocation (TET) enzyme (e.g., dCas9-TET1), two main types of off-target effects are observed:
-
sgRNA-dependent off-target effects: The dCas9-TET1 complex is guided to unintended genomic loci that have sequence similarity to the target site. This can lead to unwanted demethylation at these off-target locations.
-
sgRNA-independent off-target effects: These are caused by the enzymatic activity of the TET1 catalytic domain itself. Overexpression of the dCas9-TET1 fusion protein can lead to widespread, non-specific demethylation across the genome, independent of the sgRNA sequence.[1][2]
Q2: How can I predict potential sgRNA-dependent off-target sites for my 5mC editing experiment?
A2: You can use various in silico tools to predict potential off-target sites for your sgRNA. These tools work by searching the genome for sequences with similarity to your target sequence. It is advisable to use at least one of these tools during the sgRNA design phase.
Table 1: Computational Tools for sgRNA Design and Off-Target Prediction
| Tool | Key Features |
| CHOPCHOP | Supports various genomes and CRISPR systems. Provides predictive models for on-target efficiency and off-target specificity.[3] |
| CRISPOR | Implements the Cutting Frequency Determination (CFD) score to predict off-target sites.[3] |
| Cas-OFFinder | Not limited by the number of mismatches and allows for variations in PAM sequences.[3][4] |
| GUIDES | A web-based tool that incorporates the CFD score for off-target prediction.[3] |
| Variant-aware Cas-OFFinder | Improves off-target prediction by accounting for individual genetic variations.[5] |
Q3: What are the recommended methods for experimentally detecting off-target 5mC editing?
A3: A multi-step approach is recommended, combining locus-specific and genome-wide analyses.
-
Targeted validation of predicted off-target sites: After in silico prediction, you should experimentally assess the methylation status of the top-ranked potential off-target sites using methods like targeted bisulfite sequencing.
-
Unbiased genome-wide analysis: To detect both sgRNA-dependent and -independent off-target effects, whole-genome bisulfite sequencing (WGBS) is the gold standard.[2] This method provides a comprehensive view of the methylation landscape across the entire genome.
-
Confirmation of TET1 activity: To confirm that the observed demethylation is due to the catalytic activity of the TET1 fusion, you can measure the levels of 5-hydroxymethylcytosine (B124674) (5hmC), the product of TET1-mediated oxidation of 5mC, at both on-target and potential off-target sites.[6][7]
Troubleshooting Guide
Problem 1: High levels of genome-wide, non-specific demethylation.
This is likely due to sgRNA-independent off-target activity from the overexpression of the TET1 catalytic domain.
| Potential Cause | Recommended Solution |
| High concentration of dCas9-TET1 construct. | Titrate the concentration of the dCas9-TET1 plasmid or ribonucleoprotein (RNP) to the lowest effective dose. |
| Prolonged expression of the dCas9-TET1 fusion protein. | Use transient delivery methods like electroporation of RNP or mRNA instead of stable plasmid transfection to limit the duration of enzyme activity.[8] |
| Intrinsic activity of the TET1 catalytic domain. | Consider using a dCas9-only system. In dividing cells, dCas9 binding can sterically hinder DNA methyltransferase 1 (DNMT1), leading to passive, replication-dependent demethylation at the target site without the enzymatic off-target risks of TET1.[9] |
Problem 2: Demethylation observed at predicted off-target sites.
This indicates sgRNA-dependent off-target effects.
| Potential Cause | Recommended Solution |
| Poorly designed sgRNA with significant homology to other genomic regions. | Redesign your sgRNA using the computational tools listed in Table 1 to select a sequence with minimal predicted off-target sites.[10] |
| High concentration of the dCas9-TET1/sgRNA complex. | Optimize the delivery concentration to find a balance between on-target efficiency and off-target activity. |
| Use of standard dCas9. | Although less common for epigenetic editing, if a nuclease-active Cas9 is inadvertently used, consider high-fidelity Cas9 variants which have been engineered to reduce off-target cleavage. |
Problem 3: Low on-target editing efficiency with detectable off-target effects.
This suggests that the experimental conditions are not optimal.
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA design. | Design and test multiple sgRNAs for the target locus to identify the one with the highest on-target activity. Ensure the sgRNA does not overlap with CpG sites to be demethylated.[11] |
| Inefficient delivery of the CRISPR components. | Optimize the delivery method (e.g., electroporation parameters, lipid-based transfection reagents) for your specific cell type. |
| Inappropriate positioning of the sgRNA relative to the target CpG sites. | The effective range for dCas9-TET1 is typically within 150-200 bp of the PAM site. Design sgRNAs that position the TET1 enzyme optimally over the desired CpG sites.[11] |
| Chromatin accessibility at the target site. | The target site may be in a heterochromatin region, limiting access for the dCas9 complex. Assess chromatin accessibility using techniques like ATAC-seq. |
Experimental Protocols
Protocol 1: Whole-Genome Bisulfite Sequencing (WGBS) for Off-Target Analysis
-
Experimental Design: Include the following samples:
-
Untreated control cells.
-
Cells treated with dCas9-TET1 and a non-targeting control sgRNA.
-
Cells treated with dCas9-TET1 and the specific sgRNA for the target locus.
-
-
Genomic DNA Extraction: Extract high-quality genomic DNA from each sample.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.
-
Next-Generation Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site across the genome for all samples.
-
Compare the methylation profiles of the treated samples to the untreated control to identify differentially methylated regions (DMRs). DMRs present in the sample with the specific sgRNA but not in the non-targeting control are potential sgRNA-dependent off-targets. Widespread demethylation in both treated samples compared to the control suggests sgRNA-independent off-target activity.
-
Protocol 2: Locus-Specific 5-Hydroxymethylcytosine (5hmC) Detection
-
Genomic DNA Extraction: Isolate genomic DNA from treated and control cells.
-
5hmC-Specific Enrichment: Use a method to specifically label and enrich for DNA fragments containing 5hmC. An example is the Quest 5-hmC Detection Kit-Lite, which uses a glucose-based labeling and chemical cleavage approach.
-
Quantitative PCR (qPCR): Perform qPCR on the enriched DNA using primers flanking the on-target site and predicted off-target sites.
-
Data Analysis: An increase in the qPCR signal in the treated samples compared to the controls indicates the presence of 5hmC, confirming TET1 catalytic activity at those loci.[6]
Visualizations
Caption: Logical flow of on-target and off-target outcomes in 5mC editing.
Caption: Workflow for detecting off-target effects in 5mC editing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance [mdpi.com]
- 3. Computational Tools and Resources for CRISPR/Cas Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Tool Improves CRISPR Off-Target Predictions | Technology Networks [technologynetworks.com]
- 6. CRISPR-dCas9 mediated TET1 targeting for selective DNA demethylation at BRCA1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 11. CRISPR/dCas9-Tet1-Mediated DNA Methylation Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of 5-Methylcytidine-Modified Therapeutic Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methylcytidine (B43896) (5-mC)-modified therapeutic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating 5-methylcytidine (5-mC) into therapeutic oligonucleotides?
A1: The inclusion of 5-mC modifications in therapeutic oligonucleotides offers several key advantages:
-
Increased Duplex Stability: The methyl group in 5-mC enhances the thermal stability of the oligonucleotide duplex. Each 5-mC substitution can increase the melting temperature (Tm) by approximately 0.5°C to 1.3°C.[1][2][3][][5][6] This allows for the use of shorter oligonucleotides while maintaining strong binding affinity to the target sequence.[1][3]
-
Reduced Immunostimulation: Unmethylated CpG motifs in oligonucleotides can be recognized by the innate immune system, specifically Toll-like receptor 9 (TLR9), leading to pro-inflammatory responses.[1][7] Methylation of cytosine within these motifs, creating 5-mC, can prevent or significantly reduce this immune activation.[1]
-
Enhanced Nuclease Resistance: While the primary strategy for nuclease resistance is often backbone modifications like phosphorothioates, nucleobase modifications such as 5-mC can contribute to overall oligonucleotide stability in biological fluids.
-
Modulation of Off-Target Effects: By increasing binding specificity, 5-mC can potentially minimize unintended interactions with other RNA sequences, thereby reducing off-target effects.[1]
-
Epigenetic Regulation: Oligonucleotides containing 5-mC can be designed to influence epigenetic mechanisms, such as inducing methylation at specific gene promoters.[1]
Q2: How does 5-mC modification affect the choice of delivery vehicle?
A2: The 5-mC modification itself does not fundamentally restrict the choice of delivery vehicle. However, its properties can influence the overall formulation strategy. The increased stability and hydrophobicity from the methyl group may slightly alter interactions with lipid-based carriers. It is crucial to empirically test the encapsulation efficiency and stability of 5-mC-modified oligonucleotides with your chosen delivery system, such as lipid nanoparticles (LNPs) or polymer-based carriers.
Q3: Can 5-mC modification impact the cellular uptake of my oligonucleotide?
A3: While 5-mC primarily affects duplex stability and immune recognition, the overall chemical nature of the oligonucleotide can influence cellular uptake. The slight increase in hydrophobicity due to methylation might subtly alter interactions with cell membranes or uptake machinery. However, the dominant factors governing cellular uptake are typically the delivery vehicle (e.g., LNP composition) or conjugated targeting ligands.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency or Poor In Vitro Knockdown
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Delivery Vehicle Formulation | 1. Optimize Lipid Nanoparticle (LNP) Composition: Vary the lipid-to-oligonucleotide ratio, the type of cationic/ionizable lipid, and the inclusion of helper lipids (e.g., cholesterol, DOPE). 2. Screen Different Transfection Reagents: If using commercially available reagents, test a panel to find one compatible with modified oligonucleotides. | The physicochemical properties of 5-mC-modified oligonucleotides may require a tailored delivery system for efficient encapsulation and release. |
| Inefficient Endosomal Escape | 1. Incorporate Endosomolytic Agents: Include pH-responsive lipids or peptides in your formulation that promote endosomal membrane disruption upon acidification. 2. Use Delivery Vehicles Known for Efficient Endosomal Escape: Investigate advanced LNP formulations or polymer-based systems with inherent endosomolytic properties. | A major hurdle for oligonucleotide delivery is entrapment in endosomes.[8] Enhancing escape into the cytoplasm is critical for activity. |
| Oligonucleotide Degradation | 1. Assess Oligonucleotide Integrity: Run a gel electrophoresis or HPLC analysis of the oligonucleotide after incubation with the delivery vehicle and after transfection into cells. 2. Enhance Nuclease Resistance: If degradation is observed, consider incorporating additional stabilizing modifications, such as phosphorothioate (B77711) (PS) linkages in the backbone. | Although 5-mC adds some stability, it may not be sufficient to prevent degradation by cellular nucleases. |
| Poor Target Accessibility | 1. Perform a Secondary Structure Analysis: Use RNA folding software to predict if the target region on the mRNA is accessible. 2. Design Oligonucleotides Targeting Different Regions: Test multiple oligonucleotides targeting various sites within the same mRNA to identify the most effective one. | The secondary structure of the target RNA can block the binding of the therapeutic oligonucleotide. |
Problem 2: In Vivo Toxicity or Inflammatory Response
| Possible Cause | Troubleshooting Step | Rationale |
| Immune Stimulation by CpG Motifs | 1. Confirm 5-mC Incorporation: Verify the successful synthesis and methylation of all intended CpG sites via mass spectrometry. 2. Scramble CpG Motifs: If possible, redesign the oligonucleotide sequence to eliminate or alter CpG motifs without compromising on-target activity. | Incomplete methylation can still lead to TLR9 activation and an inflammatory cascade.[1][7] |
| Delivery Vehicle Toxicity | 1. Evaluate Empty Vehicle Toxicity: Dose animals with the delivery vehicle alone (without the oligonucleotide) to assess its intrinsic toxicity. 2. Modify LNP Composition: Reduce the amount of cationic lipid, which is often a source of toxicity, or switch to a more biocompatible lipid. 3. Improve Targeting: Conjugate a targeting ligand (e.g., GalNAc for hepatocytes) to the delivery vehicle to concentrate the therapeutic in the target tissue and reduce systemic exposure. | The delivery vehicle itself can induce an immune response or cause cellular damage.[9][10] |
| Off-Target Effects | 1. Perform a BLAST Search: Ensure your oligonucleotide sequence does not have significant homology to other transcripts. 2. Test with a Mismatched Control: Synthesize an oligonucleotide with a similar composition but a scrambled sequence to confirm that the observed effects are sequence-specific. | The therapeutic oligonucleotide may be hybridizing with unintended mRNA targets, leading to toxicity. |
Data Presentation
Table 1: Impact of 5-Methylcytidine on Oligonucleotide Duplex Stability
| Modification | Number of 5-mC Substitutions | ΔTm per Modification (°C) | Reference |
| Deoxycytidine (dC) | 0 | N/A | - |
| 5-Methyl-dC | 1 | +1.3 | [1][3] |
| 5-Methyl-dC | Multiple | ~+0.5 | [2][][5][6] |
Note: The exact ΔTm can vary based on the sequence context and buffer conditions.
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation for 5-mC Oligonucleotides
This protocol provides a general methodology for formulating 5-mC-modified oligonucleotides into LNPs using a microfluidic mixing device.
-
Preparation of Solutions:
-
Lipid Mixture: Prepare a stock solution of lipids (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid in a specific molar ratio) in ethanol (B145695).
-
Oligonucleotide Solution: Dissolve the 5-mC-modified oligonucleotide in an aqueous buffer (e.g., sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the oligonucleotide-aqueous solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) on the microfluidic device, typically ranging from 3:1 to 4:1.
-
Initiate mixing. The rapid change in solvent polarity will cause the lipids to self-assemble around the oligonucleotide, forming LNPs.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated oligonucleotide.
-
Concentrate the purified LNPs using a centrifugal filter device.
-
-
Characterization:
-
Size and Polydispersity: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated oligonucleotide using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.
-
Visualizations
Caption: LNP formulation workflow for 5-mC oligonucleotides.
Caption: Troubleshooting logic for low in vitro knockdown.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 5. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 7. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Delivery of Oligonucleotides: Tissue-specific Challenges and Novel Conjugation [informaconnect.com]
- 9. embopress.org [embopress.org]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
Enhancing the stability of 5-methylcytidine-modified RNA in different buffer conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 5-methylcytidine (B43896) (m5C)-modified RNA in various buffer conditions. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of m5C-modified RNA transcript | 1. RNase contamination. | - Use certified RNase-free tubes, tips, and reagents.[1] - Work in a designated clean area. - Treat solutions with DEPC (diethyl pyrocarbonate) where appropriate, avoiding Tris-based buffers.[1] |
| 2. Inappropriate storage temperature. | - For long-term storage, keep RNA at -70°C or below.[1] - For short-term storage, -20°C is acceptable for up to 3 weeks.[1] | |
| 3. Suboptimal buffer pH. | - RNA hydrolysis is increased in alkaline conditions; avoid buffers with a pH greater than 7.5.[1] - A slightly acidic pH (e.g., 6.0) can be beneficial for stability. | |
| 4. Multiple freeze-thaw cycles. | - Aliquot RNA samples upon receipt to minimize the number of freeze-thaw cycles. | |
| Inconsistent results in stability assays | 1. Inaccurate RNA quantification. | - Use a fluorometric assay for quantification as it is more specific for RNA than UV absorbance (A260), which does not distinguish between RNA, DNA, and free nucleotides.[1] - If using UV absorbance, ensure a 260/280 ratio of ~2.0 for pure RNA.[1] |
| 2. Variability in buffer preparation. | - Prepare buffers fresh and from high-quality, RNase-free stock solutions. - Verify the pH of each buffer preparation. | |
| 3. Inconsistent incubation conditions. | - Use a calibrated incubator or water bath to ensure consistent temperature throughout the experiment. | |
| Low yield of m5C-modified RNA after in vitro transcription | 1. Suboptimal transcription reaction conditions. | - Ensure the correct concentration of 5-Methyl-CTP is used in the transcription reaction.[2] - Follow the manufacturer's protocol for the T7 RNA polymerase kit. |
| 2. Degradation during purification. | - Perform purification steps at 4°C where possible. - Use RNase-free purification columns and elution buffers. |
Frequently Asked Questions (FAQs)
Q1: How does 5-methylcytidine (m5C) modification affect RNA stability?
A1: The 5-methylcytidine (m5C) modification generally enhances the stability of RNA.[3] It can protect RNA from degradation by certain nucleases and contributes to the overall structural integrity of the molecule.[3][4] This increased stability is a key reason for its use in the development of RNA therapeutics.[5]
Q2: What is the optimal buffer for storing m5C-modified RNA?
A2: While the optimal buffer can be application-specific, for general storage, a slightly acidic, buffered solution is preferable to nuclease-free water. Buffers such as 10 mM sodium citrate (B86180) at pH 6.0 or TE buffer (10 mM Tris, 1 mM EDTA) at pH 7.5 have been shown to provide good stability for RNA.[1] It is crucial to ensure all buffer components are RNase-free.
Q3: How does pH affect the stability of my m5C-modified RNA?
A3: The pH of the storage buffer can significantly impact RNA stability. Alkaline conditions (pH > 7.5) promote the hydrolysis of the phosphodiester backbone of RNA, leading to degradation.[1] Slightly acidic to neutral pH is generally recommended for maintaining RNA integrity.
Q4: Can I expect m5C-modified RNA to be more stable than unmodified RNA under UV exposure?
A4: Yes, studies have shown that 5-methylcytidine has a greater photostability compared to the canonical cytidine (B196190). Under identical UV irradiation conditions in phosphate (B84403) buffer (pH 7.4), m5C photodegrades at a rate that is three times slower than cytidine.[1][6]
Q5: How can I assess the integrity of my m5C-modified RNA?
A5: The integrity of your RNA can be assessed using denaturing agarose (B213101) gel electrophoresis. Intact RNA will show sharp, clear bands corresponding to the expected size of your transcript. Degraded RNA will appear as a smear towards the lower molecular weight region of the gel. For a more quantitative assessment, microfluidic capillary electrophoresis systems can be used.
Data Presentation
Table 1: Photodegradation Rates of 5-Methylcytidine (m5C) vs. Cytidine (C)
This table summarizes the comparative photodegradation rates of m5C and canonical cytidine in phosphate buffer, demonstrating the enhanced stability of the modified nucleoside upon UV exposure.
| Nucleoside | Buffer Condition | Relative Photodegradation Rate | Source |
| Cytidine (C) | 16 mM Phosphate Buffer, pH 7.4 | 1.00 (Reference) | [1][6] |
| 5-Methylcytidine (m5C) | 16 mM Phosphate Buffer, pH 7.4 | 0.33 | [1][6] |
Table 2: Illustrative Stability of m5C-Modified RNA in Common Laboratory Buffers
The following table provides illustrative data on the expected stability of a 1kb m5C-modified RNA transcript after incubation at 37°C for 24 hours in different buffers. This data is based on general principles of RNA stability and is intended to represent expected trends. Actual stability should be determined experimentally.
| Buffer (10 mM) | pH | Expected % Intact RNA (after 24h at 37°C) |
| Nuclease-Free Water | 7.0 | ~ 60% |
| PBS (Phosphate-Buffered Saline) | 7.4 | ~ 85% |
| TE Buffer (Tris-EDTA) | 7.5 | ~ 90% |
| Sodium Citrate | 6.0 | > 95% |
Experimental Protocols
Protocol: In Vitro Stability Assay of m5C-Modified RNA
This protocol details a method for comparing the stability of m5C-modified RNA in different buffer conditions over a time course.
1. Materials:
-
m5C-modified RNA of interest (at a known concentration, e.g., 100 ng/µL)
-
Nuclease-free water
-
Experimental buffers to be tested (e.g., 10 mM Sodium Citrate pH 6.0, 10 mM TE Buffer pH 7.5, 10 mM PBS pH 7.4)
-
RNase-free microcentrifuge tubes
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
RNA loading dye (denaturing)
-
Agarose gel electrophoresis system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
-
Optional: Microfluidic capillary electrophoresis system for quantitative analysis.
2. Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare aliquots of your m5C-modified RNA to avoid repeated freeze-thawing of the stock.
-
Label RNase-free microcentrifuge tubes for each buffer condition and time point.
-
-
Reaction Setup:
-
For each buffer condition, prepare a master mix. For example, for a 5-point time course, you might prepare a 60 µL reaction containing 6 µL of your 100 ng/µL RNA stock and 54 µL of the test buffer.
-
Vortex gently and spin down.
-
-
Incubation:
-
Place the tubes in the incubator or water bath at the desired temperature (e.g., 37°C).
-
At each designated time point (e.g., 0, 2, 6, 12, 24 hours), remove a 10 µL aliquot from each master mix and immediately place it on ice or at -20°C to stop the degradation. The T=0 sample serves as the undegraded control.
-
-
Analysis by Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1.2% denaturing agarose gel.
-
To each 10 µL aliquot, add an appropriate volume of denaturing RNA loading dye and mix.
-
Heat the samples at 70°C for 5-10 minutes, then immediately place on ice.
-
Load the samples onto the gel. Include a lane with an RNA ladder.
-
Run the gel according to standard procedures.
-
Stain the gel with an appropriate fluorescent dye and visualize using a gel imaging system.
-
-
Data Interpretation:
-
Compare the intensity of the RNA band for your transcript at each time point for the different buffer conditions. A decrease in band intensity and the appearance of a smear at lower molecular weights indicate degradation.
-
For a more quantitative analysis, use gel analysis software to measure the band intensity at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for the in vitro stability assay of m5C-modified RNA.
Caption: General pathways of eukaryotic mRNA degradation.
References
- 1. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sileks.com [sileks.com]
Validation & Comparative
Comparing the effects of 5-methylcytidine and N6-methyladenosine on mRNA translation.
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the roles of 5-methylcytidine (B43896) (m5C) and N6-methyladenosine (m6A) in the intricate dance of mRNA translation, supported by experimental data and detailed protocols.
In the dynamic world of post-transcriptional gene regulation, two key players have emerged as critical modulators of mRNA fate: 5-methylcytidine (m5C) and N6-methyladenosine (m6A). These chemical modifications, often referred to as "epitranscriptomic marks," add a layer of complexity to the central dogma, influencing everything from mRNA stability and splicing to nuclear export and, most notably, translation. While both are simple methyl additions to RNA bases, their downstream effects on protein synthesis are distinct and context-dependent. This guide provides a comprehensive comparison of the effects of m5C and m6A on mRNA translation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
At a Glance: m5C vs. m6A in Translation
| Feature | 5-methylcytidine (m5C) | N6-methyladenosine (m6A) |
| Primary Effect on Translation | Generally considered a mild repressor, but can be context-dependent.[1][2] | Can both enhance and repress translation, depending on its location and reader proteins.[3][4][5][6] |
| Location of Modification | Enriched in 5'UTRs and near start codons.[1] | Enriched in 3'UTRs, near stop codons, and within long internal exons; also found in 5'UTRs.[6] |
| Key "Writer" Enzymes | NSUN2, NSUN6, TRDMT1 (DNMT2)[1][2] | METTL3/METTL14/WTAP complex[4] |
| Key "Reader" Proteins | ALYREF, YBX1[7] | YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2, eIF3[8] |
| Mechanism of Action | Can influence mRNA export and stability, which indirectly affects translation. May also directly impact ribosome association.[9] | Can promote cap-dependent and cap-independent translation initiation, or in some contexts, lead to translation elongation stalling.[3][8] |
Quantitative Insights: The Impact of m5C and m6A on Translation Efficiency
The following tables summarize quantitative data from key studies, illustrating the impact of m5C and m6A on mRNA translation efficiency. It is important to note that the experimental systems and methodologies may vary between studies, making direct comparisons challenging.
Table 1: Quantitative Effects of N6-methyladenosine (m6A) on Translation Efficiency
| Experimental Condition | Observation | Fold Change in Translation Efficiency | Reference |
| Knockdown of METTL3 (m6A writer) in HeLa cells | Decreased translation efficiency of YTHDF1 target transcripts. | Overall decrease for target transcripts | [4] |
| Tethering of YTHDF1 (m6A reader) to a luciferase reporter mRNA | Increased translation of the reporter mRNA. | ~1.72-fold increase | [4] |
| Overexpression of METTL3 in HL-1 cells | Upregulation of translation for a subset of genes. | Varies by gene | [3] |
| m6A modification in the 5'UTR of reporter mRNAs under heat shock | Promotion of cap-independent translation. | Varies depending on the reporter | |
| High levels of m6A within the coding sequence of synthetic mRNAs | Inhibition of in vitro translation. | Inversely proportional to the number of m6A sites | [8] |
Table 2: Quantitative Effects of 5-methylcytidine (m5C) on Translation Efficiency
| Experimental Condition | Observation | Correlation/Effect on Translation Efficiency | Reference |
| Polysome profiling of HEK293T cells | Negative correlation between m5C methylation and ribosome association. | Higher methylation in non-ribosome-bound mRNAs | [2][10] |
| Dual-luciferase reporter assay with m5C sites in HEK293T cells | Weak negative correlation between m5C and translation. | Slight decrease in luciferase levels for methylated transcripts | [2] |
| Analysis of m5C abundance in coding sequences (CDS) | Negative correlation with mRNA translation efficiency. | Varies | [9] |
| Analysis of m5C abundance in the 3' UTR | Positive correlation with mRNA translation efficiency. | Varies | [9] |
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
To understand how these subtle modifications exert their influence, it is crucial to visualize their molecular pathways and the experimental workflows used to study them.
Signaling Pathways in Translation Regulation
The following diagrams illustrate the distinct and overlapping mechanisms by which m6A and m5C modulate mRNA translation.
Experimental Workflows
The following diagrams outline the key steps in the experimental protocols used to study m6A and m5C.
Detailed Experimental Protocols
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for m6A Detection
MeRIP-seq is a powerful technique to identify m6A-modified transcripts on a transcriptome-wide scale.[11][12][13][14][15][16]
1. RNA Extraction and Fragmentation:
-
Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.
-
Fragment the purified mRNA into ~100-nucleotide fragments by chemical or enzymatic methods.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. This will specifically pull down the RNA fragments containing the m6A modification.
-
A parallel input control sample (without antibody) should be processed to account for non-specific binding and to normalize the data.
3. Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound RNA fragments.
-
Elute the m6A-containing RNA fragments from the antibody-bead complex.
4. Library Preparation and Sequencing:
-
Construct cDNA libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Perform high-throughput sequencing of the prepared libraries.
5. Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify regions enriched for m6A in the IP sample compared to the input control.[12][13]
-
Perform motif analysis on the identified peaks to confirm the presence of the consensus m6A motif (RRACH).
RNA Bisulfite Sequencing (bsRNA-seq) for m5C Detection
bsRNA-seq provides single-nucleotide resolution for the identification of m5C sites.[17][18][19][20]
1. RNA Isolation and Quality Control:
-
Extract total RNA and ensure it is of high quality and free of DNA contamination.
-
Assess RNA integrity using methods like agarose (B213101) gel electrophoresis or a Bioanalyzer.
2. Bisulfite Conversion:
-
Treat the RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine (C) residues to uracil (B121893) (U), while 5-methylcytosine (B146107) (m5C) residues are protected from this conversion and remain as cytosines.
3. RNA Cleanup and Reverse Transcription:
-
Purify the bisulfite-treated RNA to remove excess bisulfite and other reagents.
-
Reverse transcribe the treated RNA into cDNA. During this step, the uracils will be read as thymines (T).
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the cDNA.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Compare the sequenced reads to the reference sequence. A C-to-T conversion indicates an unmethylated cytosine, while the retention of a cytosine at a C position in the reference indicates a potential m5C site.
-
Use specialized bioinformatics tools to call m5C sites with high confidence, accounting for conversion efficiency and sequencing errors.
Conclusion: Distinct Roles and Future Directions
While both m5C and m6A are simple methyl modifications, their impact on mRNA translation is governed by a complex interplay of their location, the cellular context, and the specific reader proteins they recruit. m6A appears to have a more direct and potent role in actively recruiting or repelling the translational machinery, leading to both enhancement and repression of translation. In contrast, the effects of m5C on translation seem to be more nuanced, often linked to its influence on mRNA export and stability, and generally exhibiting a milder, often repressive, effect on ribosome association.
The continued development of high-resolution, quantitative methods to map these modifications and their dynamics will be crucial for a deeper understanding of their roles in health and disease. For drug development professionals, the enzymes that write, read, and erase these marks represent a promising new class of therapeutic targets for a wide range of diseases, including cancer and neurological disorders. The intricate regulatory networks governed by m5C and m6A are a testament to the elegant complexity of gene expression, offering exciting avenues for future research and therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Profiling of m6A mRNA Modification in Bovine Mammary Epithelial Cells Treated with Escherichia coli [mdpi.com]
- 8. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 12. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 13. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 19. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 20. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-methylcytidine Sites: A Head-to-Head Comparison of Sequencing and Mass Spectrometry
A crucial step in epitranscriptomics and epigenetics is the accurate identification and validation of 5-methylcytidine (B43896) (m5C) sites. While high-throughput sequencing methods provide genome-wide maps of potential m5C locations, mass spectrometry stands as a powerful tool for orthogonal validation and precise quantification. This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals the necessary information to choose the best approach for their experimental needs.
Introduction to 5-methylcytidine (m5C) Detection Methods
The landscape of m5C detection is dominated by two primary technologies: next-generation sequencing (NGS)-based methods and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sequencing techniques, particularly bisulfite sequencing, offer single-nucleotide resolution on a transcriptome- or genome-wide scale.[1][2][3] In contrast, LC-MS/MS provides highly sensitive and quantitative measurements of m5C levels but does not inherently provide sequence context.[1] The choice between these methods, or their combined use, depends on the specific research question, balancing the need for high-throughput screening with the demand for rigorous quantitative validation.
Performance Comparison: Sequencing vs. Mass Spectrometry
The following table summarizes the key performance characteristics of sequencing-based methods (represented by bisulfite sequencing as the "gold standard") and LC-MS/MS for the validation of m5C sites.
| Feature | Sequencing (Bisulfite Sequencing) | Mass Spectrometry (LC-MS/MS) |
| Resolution | Single-nucleotide[2][4] | Global quantification (no sequence context)[1] |
| Sensitivity | Can detect low levels of methylation, but can be affected by incomplete conversion and sequencing depth. | High sensitivity, with limits of detection in the femtomole to attomole range.[5] |
| Specificity | Can be prone to false positives due to incomplete bisulfite conversion or sequencing errors.[2] | High specificity due to the unique mass-to-charge ratio of 5-methylcytidine. |
| Quantification | Semi-quantitative, based on the ratio of converted to unconverted reads. | Highly quantitative, providing absolute or relative amounts of m5C. |
| Throughput | High-throughput, enabling genome-wide or transcriptome-wide analysis. | Lower throughput, typically analyzing purified RNA or DNA digests. |
| Input Material | Requires micrograms of RNA for traditional methods, though newer methods are reducing this amount.[6] | Can analyze nanogram to microgram quantities of nucleic acids. |
| Workflow Complexity | Multi-step process involving bisulfite treatment, library preparation, sequencing, and bioinformatics analysis. | Involves enzymatic digestion of nucleic acids followed by chromatographic separation and mass analysis. |
| Confirmation | Often requires orthogonal validation for novel sites.[7] | Considered a "gold standard" for quantitative validation. |
Experimental Protocols
Protocol 1: RNA Bisulfite Sequencing (RNA-BS-seq) for m5C Identification
RNA bisulfite sequencing is a widely used method for identifying m5C sites at single-base resolution.[2] The workflow involves the chemical conversion of unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.
Methodology:
-
RNA Isolation and Purification: Isolate total RNA from cells or tissues of interest. Ensure high-quality RNA with minimal degradation.
-
mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) beads.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosine residues to uracil. 5-methylcytosine (B146107) is resistant to this conversion.
-
RNA Fragmentation and cDNA Synthesis: Fragment the bisulfite-treated RNA and perform reverse transcription to generate cDNA. During this step, the uracils are read as thymines.
-
Library Preparation: Prepare a sequencing library from the cDNA. This involves adapter ligation and PCR amplification.
-
Next-Generation Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify m5C sites by comparing the sequenced reads to the reference sequence. Unmethylated cytosines will appear as thymines, while 5-methylcytosines will remain as cytosines.
Protocol 2: LC-MS/MS for Quantitative Validation of m5C
Liquid chromatography-tandem mass spectrometry is a highly sensitive and accurate method for quantifying the absolute or relative levels of 5-methylcytidine in a given RNA or DNA sample.
Methodology:
-
Nucleic Acid Isolation: Isolate total RNA or DNA from the biological sample.
-
Enzymatic Digestion: Digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) column. A gradient of solvents is used to elute the different nucleosides at distinct retention times.
-
Tandem Mass Spectrometry (MS/MS) Analysis: The eluate from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: The nucleosides are ionized, typically using electrospray ionization (ESI).
-
First Mass Analyzer (MS1): The precursor ion corresponding to 5-methylcytidine is selected.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented.
-
Second Mass Analyzer (MS2): The resulting fragment ions are detected. The specific transition from the precursor ion to a characteristic product ion for 5-methylcytosine is monitored for quantification.
-
-
Quantification: The amount of 5-methylcytidine is quantified by comparing the peak area of its specific transition to that of a stable isotope-labeled internal standard.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in sequencing-based m5C identification and its validation by mass spectrometry.
Caption: Workflow for m5C identification and validation.
Logical Relationship of Methodologies
The relationship between sequencing and mass spectrometry in the context of m5C validation is complementary. Sequencing serves as a high-throughput discovery tool, while mass spectrometry provides the quantitative rigor for validation.
Caption: Complementary roles of sequencing and mass spectrometry.
Conclusion
The validation of 5-methylcytidine sites is a critical aspect of epigenetic and epitranscriptomic research. While high-throughput sequencing methods are invaluable for the initial discovery of potential m5C sites across the genome or transcriptome, they are not without limitations, including the potential for false positives. Mass spectrometry, with its high sensitivity and specificity, serves as an essential tool for the orthogonal validation and accurate quantification of these modifications. The integrated use of both technologies provides a robust and reliable workflow for researchers to confidently identify and characterize the roles of 5-methylcytidine in biological processes and disease.
References
- 1. Statistically robust methylation calling for whole-transcriptome bisulfite sequencing reveals distinct methylation patterns for mouse RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-validation of 5-methylcytidine mapping results from different detection methods.
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-methylcytidine (B43896) (m5C), a critical epitranscriptomic modification, is paramount. This guide provides an objective comparison of common m5C mapping technologies, supported by experimental data, to aid in the selection of appropriate methods and the interpretation of results.
The landscape of RNA modifications, often termed the epitranscriptome, is a rapidly expanding field of study, with 5-methylcytosine (B146107) (m5C) emerging as a key regulator of various biological processes, including RNA stability, translation, and nuclear export. [2] Consequently, a variety of techniques have been developed to map m5C sites across the transcriptome. However, the results generated by these different methods can vary, highlighting the importance of cross-validation to ensure the accuracy and reliability of m5C mapping.
This guide delves into the experimental cross-validation of four prominent m5C detection methods:
-
RNA-Bisulfite Sequencing (RNA-BS-seq): Long considered a gold standard, this method relies on the chemical conversion of unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. [4]
-
m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-seq): This antibody-based approach utilizes an antibody specific to m5C to enrich for RNA fragments containing the modification. [16]
-
5-azacytidine-mediated RNA Immunoprecipitation (Aza-IP): This technique involves the metabolic labeling of RNA with 5-azacytidine (B1684299), which forms a covalent bond with m5C methyltransferases, allowing for the immunoprecipitation of the enzyme-RNA complex. [2]
-
methylation-individual-nucleotide-resolution Crosslinking and Immunoprecipitation (miCLIP): This method combines UV crosslinking of the m5C methyltransferase to its target RNA with immunoprecipitation to identify m5C sites at single-nucleotide resolution. [9]
Comparative Analysis of m5C Detection Methods
A key aspect of validating m5C mapping results is understanding the degree of concordance between different detection methods. A study comparing RNA-BS-seq, Aza-IP, and miCLIP in the same human cell lines provides valuable insights into the performance and overlap of these techniques. [1]
| Method | Number of m5C Sites Identified (Human HeLa cells) | Overlap with RNA-BS-seq | Overlap with Aza-IP | Overlap with miCLIP |
| RNA-Bisulfite Sequencing | ~10,500 | - | 1 (non-tRNA) | 5 (non-tRNA) |
| Aza-IP (NSUN2-specific) | ~600 | 1 (non-tRNA) | - | 10 (non-tRNA) |
| miCLIP (NSUN2-specific) | ~1,100 | 5 (non-tRNA) | 10 (non-tRNA) | - |
Table 1: Comparison of m5C sites identified by different sequencing methods. Data from a comparative study illustrates the number of sites identified and the limited overlap between methods for non-tRNA sites, underscoring the necessity of orthogonal validation. [1]
The data reveals a surprisingly low level of overlap between the methods, particularly for non-tRNA sites. This suggests that each method may have its own biases and may capture different subsets of the m5C landscape. [1] Therefore, for high-confidence identification of m5C sites, utilizing at least two orthogonal methods is highly recommended. [1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols for the key m5C mapping techniques.
RNA-Bisulfite Sequencing (RNA-BS-seq)
This method provides single-base resolution information on m5C sites.
Experimental Workflow:
-
RNA Isolation: Isolate total RNA from the sample of interest.
-
rRNA Depletion (Optional): Remove ribosomal RNA to enrich for messenger RNA and other non-coding RNAs.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite, which converts unmethylated cytosine to uracil. 5-methylcytosine is resistant to this conversion.
-
RNA Fragmentation: Fragment the bisulfite-treated RNA to a suitable size for sequencing.
-
Reverse Transcription: Synthesize cDNA from the fragmented RNA.
-
Library Preparation: Prepare a sequencing library from the cDNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome/transcriptome and identify sites where cytosines were not converted, indicating the presence of m5C. [4]
m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-seq)
This antibody-based method enriches for RNA fragments containing m5C.
Experimental Workflow:
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces.
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to 5-methylcytidine.
-
Enrichment: Capture the antibody-RNA complexes using protein A/G beads.
-
RNA Elution: Elute the enriched RNA fragments from the beads.
-
Library Preparation: Construct a sequencing library from the enriched RNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome/transcriptome and identify peaks of enrichment, which indicate regions containing m5C. [16, 17]
5-azacytidine-mediated RNA Immunoprecipitation (Aza-IP)
This method identifies the targets of specific m5C methyltransferases.
Experimental Workflow:
-
Cell Treatment: Treat cells with 5-azacytidine, a cytidine (B196190) analog that gets incorporated into newly transcribed RNA.
-
Covalent Complex Formation: The 5-azacytidine forms a covalent bond with m5C methyltransferases at the site of methylation.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and use an antibody against the specific methyltransferase (or an epitope tag) to immunoprecipitate the enzyme-RNA complexes.
-
RNA Isolation: Purify the crosslinked RNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align reads to identify the RNA targets of the specific methyltransferase. [13]
methylation-individual-nucleotide-resolution Crosslinking and Immunoprecipitation (miCLIP)
This technique maps m5C sites at single-nucleotide resolution by identifying reverse transcription truncation sites.
Experimental Workflow:
-
UV Crosslinking: Irradiate cells with UV light to induce covalent crosslinks between RNA and interacting proteins, including m5C methyltransferases.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the methyltransferase of interest.
-
RNA Trimming and Ligation: Trim the unbound RNA and ligate an adapter to the 3' end of the crosslinked RNA fragments.
-
Reverse Transcription: Perform reverse transcription. The reverse transcriptase will often terminate at the crosslinked amino acid, leaving a cDNA that ends one nucleotide prior to the m5C site.
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align reads and identify the positions where reverse transcription was truncated to map m5C sites at nucleotide resolution. [9]
Visualizing Experimental Workflows
Figure 1: High-level workflows for four common m5C detection methods.
Conclusion
The accurate mapping of 5-methylcytosine is crucial for advancing our understanding of its roles in health and disease. This guide highlights the importance of cross-validating results from different detection methods. While each technique offers unique advantages, the observed discrepancies in their outputs underscore the need for a multi-pronged approach. By combining the strengths of different methods, such as the single-base resolution of RNA-BS-seq and the enzyme-specific information from Aza-IP or miCLIP, researchers can build a more complete and accurate picture of the m5C epitranscriptome. This integrated approach will be essential for identifying reliable m5C biomarkers and developing novel therapeutic strategies targeting RNA methylation pathways.
A Comparative Analysis of 5-methylcytidine (m5C) Distribution in Healthy Versus Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-methylcytidine (B43896) (m5C), a critical epitranscriptomic mark, detailing its distribution in healthy human tissues versus its aberrant patterns in various disease states, primarily cancer. This analysis is supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a deeper understanding of m5C's role in cellular function and pathology.
Introduction to 5-methylcytidine (m5C)
5-methylcytosine (B146107) (m5C) is a post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3] This modification is dynamically regulated by a set of proteins: "writers" (methyltransferases like NSUN2), "erasers" (demethylases such as TET enzymes), and "readers" (m5C-binding proteins like YBX1 and ALYREF) that recognize the mark and mediate its downstream effects.[4] The m5C modification plays a crucial role in regulating multiple aspects of RNA metabolism, including RNA stability, nuclear export, and translation efficiency.[1][5][6] Consequently, dysregulation of m5C methylation is increasingly implicated in the pathogenesis of human diseases, most notably cancer.[4][7][8]
Quantitative Comparison of m5C Levels
The abundance of m5C in RNA varies significantly across different tissues and is frequently altered in diseased states. The following tables summarize quantitative data from studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive method for quantifying RNA modifications.[9][10]
Table 1: m5C Levels in Total RNA from Healthy Human and Mouse Tissues
| Tissue | Organism | m5C Level (modifications per 100 cytidines) | Reference |
| Brain | Mouse | 0.51 | [11] |
| Heart | Mouse | 0.93 | [11] |
| Spleen | Mouse | 0.41 | [11] |
| Pancreas | Mouse | 0.29 | [11] |
Data synthesized from studies quantifying m5C in total RNA extracts.
Table 2: Comparative m5C Levels in Healthy vs. Diseased States
| Tissue Type | Condition | m5C Level/Change | Method | Key Findings & References |
| Bladder | Urothelial Carcinoma | Hypermethylation | RNA-BisSeq | Oncogene RNAs show hypermethylated m5C sites, linked to their upregulation.[12][13] |
| Liver | Hepatocellular Carcinoma (HCC) | Significantly Higher | Transcriptomic Analysis | Hypermethylation activates signaling pathways like PI3K and Ras.[14] |
| Lung | Non-Small Cell Lung Cancer | Aberrant Hypermethylation | Not Specified | Implicated in resistance to EGFR inhibitors like gefitinib.[14][15] |
| Abdominal Aorta | Abdominal Aortic Aneurysm (AAA) | Markedly Elevated | Not Specified | Key modulators NSUN2, NSUN5, and Aly/REF are upregulated.[6] |
| Colorectum | Colorectal Cancer (CRC) | Altered | Not Specified | Affects cancer cell proliferation, migration, and drug resistance.[13] |
Experimental Protocols for m5C Detection
Accurate detection and quantification of m5C are paramount for research. Below are summaries of two gold-standard methodologies.
RNA Bisulfite Sequencing (RNA-BisSeq)
RNA-BisSeq provides single-nucleotide resolution mapping of m5C sites across the transcriptome.[2][16][17]
Principle: The methodology is based on the chemical conversion of unmethylated cytosine residues to uracil (B121893) by sodium bisulfite, while 5-methylcytosine remains unchanged.[16][17] Subsequent reverse transcription and sequencing allow for the identification of m5C sites by comparing the treated sequence to an untreated reference.
Detailed Protocol Steps:
-
RNA Isolation & Quality Control: Extract total RNA from tissues or cells. Assess RNA integrity and concentration using methods like agarose (B213101) gel electrophoresis and Qubit fluorometry.[16]
-
mRNA Enrichment (Optional): Isolate mRNA using Oligo(dT) magnetic beads to focus the analysis on protein-coding transcripts.[16]
-
Bisulfite Conversion: Treat the RNA with a sodium bisulfite solution. This reaction converts cytosine to uracil, but m5C is protected from this conversion.
-
RNA Purification: Purify the bisulfite-treated RNA to remove chemicals and fragmented RNA, often using specialized spin columns.[16]
-
Reverse Transcription & Library Preparation: Synthesize cDNA from the converted RNA. During this step, the uracils are read as thymines. Prepare a sequencing library from the cDNA.
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites that remain as cytosine in the sequenced reads (and were cytosine in the reference) are identified as m5C sites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly accurate and sensitive method for the absolute quantification of m5C within a total RNA population.[9][18]
Principle: This technique separates and identifies molecules based on their mass-to-charge ratio. RNA is first digested into individual nucleosides, which are then separated by liquid chromatography and quantified by a mass spectrometer.
Detailed Protocol Steps:
-
RNA Isolation: Extract total RNA from the sample of interest.
-
RNA Digestion: Hydrolyze the RNA into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and bacterial alkaline phosphatase.[19] This process should be carried out for a sufficient duration (e.g., 3 hours at 37°C) to ensure complete digestion.[19]
-
Sample Preparation: Prepare the digested nucleoside samples for analysis. This may involve filtration or other cleanup steps to remove proteins and other contaminants.[19]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The nucleosides are separated on a chromatography column before entering the mass spectrometer, where they are ionized, fragmented, and detected.
-
Quantification: Calculate the amount of m5C relative to the amount of canonical cytosine (C) by comparing the signal intensities of the specific mass transitions for each nucleoside against a standard curve generated from known concentrations.
Visualizing m5C Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Experimental workflow for m5C detection using RNA Bisulfite Sequencing (RNA-BisSeq).
Caption: NSUN2/YBX1 signaling axis in bladder cancer pathogenesis.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer [ouci.dntb.gov.ua]
- 4. Detection, molecular function and mechanisms of m5C in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into the role of 5-Methylcytosine RNA methylation in human abdominal aortic aneurysm [imrpress.com]
- 7. m5C RNA methylation in cancer: from biological mechanism to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modomics - A Database of RNA Modifications [genesilico.pl]
- 13. researchgate.net [researchgate.net]
- 14. The role of m5C, m1A and m7G modifications in tumors of urinary system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 17. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 18. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of 5-methylcytidine with its oxidative derivatives like 5-hydroxymethylcytidine.
For Researchers, Scientists, and Drug Development Professionals
The reversible methylation of cytosine is a cornerstone of epigenetic regulation, influencing gene expression, genomic stability, and cellular identity. While 5-methylcytidine (B43896) (5-mC) has long been recognized as a key epigenetic mark, the discovery of its oxidative derivatives—5-hydroxymethylcytidine (5-hmC), 5-formylcytidine (B110004) (5-fC), and 5-carboxylcytidine (5-caC)—has unveiled a more intricate and dynamic regulatory landscape. This guide provides a comprehensive functional comparison of 5-mC and its oxidative counterparts, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding their distinct and overlapping roles.
At a Glance: Key Functional Distinctions
| Feature | 5-methylcytidine (5-mC) | 5-hydroxymethylcytidine (5-hmC) | 5-formylcytidine (5-fC) & 5-carboxylcytidine (5-caC) |
| Primary Role | Generally associated with stable transcriptional repression, particularly at promoter regions.[1][2] | A stable epigenetic mark in its own right, often associated with active gene bodies and enhancers. Also serves as an intermediate in active DNA demethylation.[3][4][5] | Primarily transient intermediates in the active DNA demethylation pathway, recognized and excised by the base excision repair machinery.[3][6][7] |
| Genomic Location | Enriched in heterochromatin, CpG islands in repressed promoters, and intergenic regions. | Enriched in euchromatin, gene bodies of active genes, enhancers, and regions flanking transcription start sites.[4] | Found at very low levels, often enriched at poised and active enhancers. |
| Protein Recognition | Tightly bound by Methyl-CpG binding domain (MBD) proteins (e.g., MeCP2, MBD1, MBD2), leading to chromatin compaction and gene silencing. | Generally shows reduced binding by most MBD proteins compared to 5-mC, which can lead to a more open chromatin state. Recognized by a distinct set of "reader" proteins.[8] | Recognized by the DNA repair protein Thymine-DNA Glycosylase (TDG) for excision.[6][7] |
| Transcriptional Impact | High levels at promoters are strongly correlated with gene silencing.[1] Gene body methylation can be associated with active transcription.[2] | Presence in gene bodies and enhancers is often positively correlated with gene expression. Can contribute to "functional demethylation" and facilitate transcription.[4][5] | Can stall RNA polymerase II, suggesting a role in transcriptional regulation beyond being simple demethylation intermediates. |
Quantitative Comparison of 5-mC and its Oxidative Derivatives
The relative abundance and functional impact of these cytosine modifications can be quantified through various experimental approaches. The following tables summarize key quantitative data.
Table 1: Relative Abundance in Mouse Tissues (% of total cytosines)
| Modification | Brain | Liver | Kidney | Spleen | Embryonic Stem Cells |
| 5-mC | ~4.0 | ~3.5 | ~3.8 | ~4.2 | ~2.5 |
| 5-hmC | ~0.4 | ~0.07 | ~0.05 | ~0.02 | ~0.15 |
| 5-fC | ~0.002 | ~0.001 | ~0.0005 | ~0.0003 | ~0.002 |
| 5-caC | ~0.0003 | ~0.0001 | n.d. | n.d. | ~0.0006 |
n.d. = not detected. Data compiled from various sources and represent approximate values.
Table 2: Binding Affinities (Dissociation Constant, Kd) of Key Reader Proteins
| Protein | DNA with 5-mC | DNA with 5-hmC | DNA with 5-fC | DNA with 5-caC |
| MeCP2 | ~50 nM[9] | ~80-400 nM (context-dependent)[9] | Greatly reduced binding | Greatly reduced binding |
| UHRF1 (SRA domain) | Similar to 5-hmC | Similar to 5-mC[10][11] | - | - |
| DNMT1 | High affinity (maintenance) | Low affinity[12] | - | - |
| TET2 (catalytic domain) | High activity (substrate)[13][14] | Lower activity than 5-mC[13][14] | Lower activity than 5-hmC[13][14] | - |
| TDG | No binding | No binding | High affinity (substrate) | High affinity (substrate) |
Table 3: Impact on DNA Stability and Transcription
| Parameter | Effect of 5-mC | Effect of 5-hmC | Effect of 5-fC |
| DNA Melting Temperature (Tm) | Small increase or no significant change.[15] | Less uniform effect, can be destabilizing.[15] | Destabilizes the DNA duplex, decreasing Tm by ~2°C.[16] |
| Transcription Rate | Repressive at promoters. | Generally permissive, can facilitate transcription.[4][5] | Can cause RNA Polymerase II stalling. |
Signaling and Metabolic Pathways
The generation and removal of these cytosine modifications are tightly regulated by specific enzymatic pathways, primarily the TET-mediated oxidation pathway and the subsequent base excision repair (BER) pathway.
Experimental Protocols
Accurate differentiation between 5-mC and its oxidative derivatives is crucial for understanding their specific roles. Several key techniques have been developed for this purpose.
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the direct, quantitative, single-base resolution mapping of 5-mC.
Principle:
-
Genomic DNA is split into two aliquots.
-
One aliquot is subjected to standard bisulfite (BS) treatment, which converts unmethylated cytosine (C) to uracil (B121893) (U), while 5-mC and 5-hmC remain as C.
-
The second aliquot undergoes oxidation with potassium perruthenate (KRuO4), which converts 5-hmC to 5-fC. Subsequent bisulfite treatment converts both C and the newly formed 5-fC to U, leaving only 5-mC as C.[17]
-
By comparing the sequencing results of the BS-treated and oxBS-treated samples, the levels of 5-mC and 5-hmC can be inferred at single-base resolution.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq is a method for the direct, single-base resolution mapping of 5-hmC.
Principle:
-
5-hmC in the genomic DNA is protected by glucosylation using β-glucosyltransferase (β-GT).[18][19][20]
-
The DNA is then treated with TET enzymes to oxidize 5-mC to 5-caC.[18][19][20]
-
Subsequent bisulfite treatment converts unmethylated C and 5-caC (derived from 5-mC) to U, while the protected 5-hmC remains as C.[18][19][20]
-
Sequencing of the treated DNA reveals the locations of 5-hmC as cytosines.
Hydroxymethylated DNA Immunoprecipitation (hMeDIP-Seq)
hMeDIP-Seq is an antibody-based method for enriching and sequencing regions of the genome containing 5-hmC.
Principle:
-
Genomic DNA is fragmented.
-
An antibody specific to 5-hmC is used to immunoprecipitate DNA fragments containing this modification.
-
The enriched DNA is then sequenced to identify regions with high levels of 5-hmC.
This method provides information on the genomic location of 5-hmC enrichment but does not offer single-base resolution.
Conclusion
The functional diversification of cytosine modifications, from the well-established repressive role of 5-mC to the more nuanced and dynamic functions of its oxidative derivatives, highlights the complexity of epigenetic regulation. 5-hmC emerges not merely as a transient intermediate but as a stable epigenetic mark with distinct roles in gene activation and chromatin modulation. In contrast, 5-fC and 5-caC appear to be key players in the active removal of DNA methylation. A comprehensive understanding of the interplay between these modifications, their specific reader proteins, and their impact on DNA structure and transcription is essential for advancing our knowledge in developmental biology, neuroscience, and cancer epigenetics. The experimental approaches outlined in this guide provide the necessary tools for researchers to dissect the intricate functions of each of these "letters" in the expanding epigenetic alphabet.
References
- 1. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomodal.com [biomodal.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of MeCP2 distribution on non-CpG methylated and hydroxymethylated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition of 5-hydroxymethylcytosine by the Uhrf1 SRA domain [pubmed.ncbi.nlm.nih.gov]
- 11. Recognition of 5-Hydroxymethylcytosine by the Uhrf1 SRA Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. epigenie.com [epigenie.com]
- 18. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TAB-Seq - Enseqlopedia [enseqlopedia.com]
Assessing the immunogenicity of 5-methylcytidine-modified RNA compared to unmodified RNA.
For researchers, scientists, and drug development professionals, understanding the immunogenic properties of synthetic RNA is paramount for the development of safe and effective RNA-based therapeutics and vaccines. This guide provides a comprehensive comparison of the immunogenicity of 5-methylcytidine (B43896) (m5C)-modified RNA versus unmodified RNA, supported by experimental data, detailed protocols, and visual signaling pathways.
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The activation of these receptors triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can impact the efficacy and safety of RNA-based products. The incorporation of modified nucleosides, such as 5-methylcytidine (m5C), has emerged as a key strategy to modulate this immune response.
Quantitative Assessment of Immune Response
The incorporation of 5-methylcytidine into RNA molecules has been shown to significantly dampen the innate immune response compared to unmodified RNA. This is primarily observed through a reduction in the secretion of key pro-inflammatory cytokines.
| Cytokine | RNA Type | Cell Type | Fold Change (Modified vs. Unmodified) | Reference |
| IFN-α | self-amplifying RNA | Peripheral Blood Mononuclear Cells (PBMCs) | Attenuated | [1] |
| TNF-α | synthetic oligonucleotides | Monocyte-derived Dendritic Cells (MDDCs) | Abolished | [2] |
| IFN-β | in vitro transcribed RNA | A549 cells | Reduced (inferred from NSUN2 depletion studies) | [3][4] |
Table 1: Comparison of cytokine induction by 5-methylcytidine (m5C)-modified RNA versus unmodified RNA. The data indicates a general trend of reduced cytokine production with m5C-modified RNA.
Signaling Pathways of Innate RNA Recognition
The immunogenicity of RNA is primarily mediated by the endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic RIG-I-like receptors (RLRs), such as RIG-I.
TLR7/8 Signaling Pathway
TLR7 and TLR8 recognize single-stranded RNA (ssRNA) within endosomes. Upon ligand binding, they recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6. This ultimately leads to the activation of transcription factors NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons.[5][6][7][8] Studies have shown that m5C-modified RNA can inhibit the signaling activity activated by TLR7 and TLR8.[9]
RIG-I Signaling Pathway
RIG-I is a cytosolic sensor that recognizes double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon RNA binding, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[10][11] MAVS then acts as a scaffold to assemble a signaling complex involving TRAF proteins, TBK1, and IKKε.[12][13][14] This complex phosphorylates and activates the transcription factors IRF3 and IRF7, which translocate to the nucleus to induce the expression of type I interferons.[1][15][16] Depletion of the m5C methyltransferase NSUN2 has been shown to enhance type I IFN responses in a RIG-I-dependent manner, suggesting that m5C modification of host non-coding RNAs helps to suppress this pathway.[3][4][17]
Experimental Protocols
In Vitro Transcription of 5-Methylcytidine-Modified RNA
This protocol describes the synthesis of RNA incorporating 5-methylcytidine using a commercially available in vitro transcription kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, UTP solutions
-
5-Methylcytidine-5'-Triphosphate (5-mCTP) solution
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in a nuclease-free tube by adding the following components in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription buffer
-
2 µL ATP solution (75 mM)
-
2 µL GTP solution (75 mM)
-
2 µL UTP solution (75 mM)
-
2 µL 5-mCTP solution (75 mM) (for modified RNA) OR 2 µL CTP solution (75 mM) (for unmodified RNA)
-
1 µg linearized DNA template
-
1 µL RNase inhibitor
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purify the RNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and determine the concentration and quality using a spectrophotometer and gel electrophoresis.[18][19][20][21][22]
Measurement of Cytokine Response in Dendritic Cells
This protocol outlines the transfection of monocyte-derived dendritic cells (MDDCs) with RNA and the subsequent measurement of cytokine production.
Materials:
-
Human monocyte-derived dendritic cells (MDDCs)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
In vitro transcribed modified (m5C) and unmodified RNA
-
Lipofection-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Human TNF-α and IFN-α ELISA kits
Procedure:
-
Cell Culture: Culture MDDCs in complete RPMI 1640 medium.
-
RNA Transfection:
-
For each transfection, dilute 5 µg of RNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions and incubate for 5 minutes at room temperature.
-
Combine the diluted RNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the RNA-transfection reagent complexes to the MDDCs.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cytokine Quantification:
Conclusion
The evidence strongly indicates that the incorporation of 5-methylcytidine into synthetic RNA is an effective strategy for reducing its inherent immunogenicity. This is achieved by mitigating the activation of key innate immune sensors, namely TLR7, TLR8, and RIG-I, resulting in lower production of type I interferons and pro-inflammatory cytokines. For the development of RNA-based therapeutics and vaccines, the use of m5C-modified RNA can therefore offer a superior safety profile and potentially enhanced therapeutic efficacy due to increased protein translation and reduced immune-mediated clearance. The experimental protocols provided herein offer a framework for researchers to assess the immunomodulatory properties of their own RNA constructs.
References
- 1. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 9. RNA m5C methylation modification: a potential therapeutic target for SARS-CoV-2-associated myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial antiviral-signaling protein - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease [frontiersin.org]
- 12. Frontiers | MAVS: A Two-Sided CARD Mediating Antiviral Innate Immune Signaling and Regulating Immune Homeostasis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulating IRFs in IFN Driven Disease [frontiersin.org]
- 17. 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 21. transcription - mRNA with Pseudouridine and 5-methylcytidine? - Biology Stack Exchange [biology.stackexchange.com]
- 22. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 23. criver.com [criver.com]
- 24. DC-Research Knowledge Portal [dc-research.eu]
- 25. Evaluation of RNA Amplification Methods to Improve DC Immunotherapy Antigen Presentation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-methylcytidine (m5C) Modifications: A Comparative Guide to Knockout Models and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The epitranscriptomic mark 5-methylcytosine (B146107) (m5C) is emerging as a critical regulator of RNA metabolism and function. Understanding the physiological roles of specific m5C modifications is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. The use of knockout (KO) models targeting the m5C methyltransferase "writer" enzymes has been instrumental in this endeavor. This guide provides an objective comparison of knockout models with alternative validation techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
Performance Comparison: Knockout Models vs. Alternative Methods
The validation of m5C's role is often approached by ablating the responsible methyltransferase and observing the downstream consequences. Knockout models offer a complete and permanent loss of function, providing a clear window into the fundamental roles of these enzymes. However, alternative methods such as siRNA/shRNA-mediated knockdown and small molecule inhibitors can offer more nuanced or temporally controlled insights.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Readouts |
| Knockout (KO) Models (e.g., CRISPR-Cas9) | Permanent genetic deletion of the methyltransferase gene. | - Complete loss of function, providing definitive insights into essential roles.- Stable and heritable, ensuring consistent experimental outcomes.- Enables the study of developmental and long-term effects. | - Potential for embryonic lethality if the gene is essential.- Off-target effects of gene editing machinery need to be carefully evaluated.- Time-consuming and technically demanding to generate. | - Absence of m5C at specific sites (RNA bisulfite sequencing).- Altered phenotype (e.g., body weight, cell proliferation).- Changes in protein expression of downstream targets. |
| siRNA/shRNA Knockdown | Transient reduction of methyltransferase mRNA levels. | - Rapid and relatively easy to implement.- Allows for the study of genes that are essential for viability.- Dose-dependent effects can be investigated. | - Incomplete knockdown can lead to ambiguous results.- Off-target effects are a common concern.- Transient nature is not suitable for long-term studies. | - Reduced mRNA and protein levels of the target methyltransferase.- Partial reduction in m5C levels.- Reversible phenotypic changes. |
| Small Molecule Inhibitors | Chemical compounds that block the catalytic activity of the methyltransferase. | - Temporal control over enzyme inhibition.- Potential for therapeutic applications. | - Lack of specific inhibitors for most RNA m5C methyltransferases.- Potential for off-target effects on other enzymes.- Pharmacokinetic and pharmacodynamic properties need to be considered. | - Decreased enzymatic activity in in vitro assays.- Reduction in global or site-specific m5C levels.- Dose-dependent phenotypic changes. |
| In Vitro Methylation Assays | Recombinant methyltransferase is used to methylate a specific RNA substrate in a test tube. | - Directly assesses the enzymatic activity and substrate specificity.- Allows for detailed mechanistic studies.- High-throughput screening of inhibitors. | - Does not fully recapitulate the cellular environment.- Requires purified components. | - Incorporation of radiolabeled methyl groups.- Change in fluorescence upon methylation. |
Quantitative Data from Knockout Studies
The following tables summarize key quantitative findings from studies utilizing knockout models for prominent m5C methyltransferases.
Table 1: Impact of NSUN2 Knockout on m5C Methylation and Phenotype
| Model System | Measurement | Wild-Type (WT) | NSUN2 KO | Reference |
| HEK293T cells | mRNA m5C methylation level | Present | Nearly eliminated | [1] |
| HCT15 cells | Number of m5C peaks in mRNA | 13,101 | 8,225 | [2] |
| Mouse Liver | ct-tRNAGly levels | Normal | Significantly reduced | [3] |
| Mouse Liver | mt-tRNA levels | Normal | No significant change | [3] |
| HCC cells | m5C/C density in mRNAs | High | Significantly decreased | [4] |
Table 2: Phenotypic Consequences of NSUN5 Knockout
| Model System | Measurement | Wild-Type (WT) | NSUN5 KO | Reference |
| HeLa cells | Median cell diameter | 17.75 µm | 16.85 µm (3.5% decrease) | [5] |
| Mouse (4 or 8 weeks) | Body weight ratio (KO/WT) | 1.0 | Decreased | [5] |
| Mouse Kidney | Survival rate after PD 21 | High | 20% | [6] |
| Mouse Embryo OFT | Cell proliferation (Ki67+ cells) | Normal | Reduced | [7] |
Table 3: Functional Effects of TRDMT1 Knockout
| Model System | Measurement | Wild-Type (WT) | TRDMT1 KO | Reference |
| Glioblastoma cells | Global DNA methylation | Normal | ~15% decrease | [8] |
| U2OS cells | Alt-NHEJ repair efficiency | Normal | Promoted | [9] |
| Osteosarcoma cells | Sensitivity to etoposide | Normal | More sensitive | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key techniques used in the validation of m5C modifications.
Protocol 1: Generation of Knockout Cell Lines using CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the methyltransferase gene using online tools (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a Cas9 expression vector (e.g., pX459, which also contains a puromycin (B1679871) resistance gene).
-
-
Transfection:
-
Transfect the Cas9-gRNA plasmids into the target cell line using a suitable method (e.g., lipofection, electroporation).
-
-
Selection and Clonal Isolation:
-
Select for transfected cells by adding puromycin to the culture medium for 48-72 hours.
-
Perform limiting dilution to isolate single cell-derived colonies in 96-well plates.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein by Western blotting.
-
Protocol 2: RNA Bisulfite Sequencing (BS-RNA-seq)
-
RNA Isolation and Quality Control:
-
Isolate total RNA from wild-type and knockout cells or tissues.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
-
Bisulfite Conversion:
-
Treat the RNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Commercially available kits (e.g., Zymo EZ RNA Methylation Kit) are recommended.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription of the bisulfite-converted RNA to generate cDNA.
-
Prepare a sequencing library from the cDNA using a standard library preparation kit (e.g., Illumina TruSeq).
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome that has been computationally converted (C-to-T and G-to-A).
-
Identify sites where cytosines are consistently read as cytosines in the sequencing data, indicating the presence of m5C.
-
Compare the methylation levels at specific sites between wild-type and knockout samples.
-
Mandatory Visualizations
Experimental Workflow: Generation of a Methyltransferase Knockout Mouse Model
Caption: Workflow for generating a conditional knockout mouse model using the Cre-loxP system.
Signaling Pathway: Downstream Effects of NSUN2-mediated m5C Modification
Caption: Simplified pathway of NSUN2-mediated m5C modification and its impact on gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Overview of distinct 5-methylcytosine profiles of messenger RNA in normal and knock-down NSUN2 colorectal cancer cells [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Loss of the ribosomal RNA methyltransferase NSUN5 impairs global protein synthesis and normal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Mutations in RNA Methyltransferase Gene NSUN5 Confer High Risk of Outflow Tract Malformation [frontiersin.org]
- 8. Knockout of TRDMT1 methyltransferase affects DNA methylome in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRDMT1 methyltransferase gene knockout attenuates STING-based cell death signaling during self-extracellular RNA-mediated response in drug-induced senescent osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different enzymatic writers for site-specific 5-methylcytidine installation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different enzymatic writers for the site-specific installation of 5-methylcytidine (B43896) (m5C), a critical epigenetic and epitranscriptomic modification. The following sections detail the performance of key enzymes that catalyze this modification on both DNA and RNA, supported by experimental data and detailed protocols.
Introduction to 5-Methylcytidine Enzymatic Writers
5-methylcytosine (B146107) (5mC) is a crucial epigenetic mark in DNA that plays a significant role in gene regulation, genomic stability, and development. In recent years, the presence and functional importance of m5C in various RNA species have also been increasingly recognized, adding another layer of complexity to post-transcriptional gene regulation. The enzymes responsible for installing these methyl marks are known as "writers." This guide focuses on the primary enzymatic writers of m5C in mammals: the DNA methyltransferases (DNMTs) for DNA and the NOL1/NOP2/SUN domain (NSUN) family and DNMT2 for RNA.
Comparison of RNA 5-Methylcytidine (m5C) Writers
The primary enzymatic writers of m5C in RNA are NSUN2 and DNMT2. While both catalyze the same chemical modification, they exhibit distinct substrate specificities and play complementary roles in cellular function.
| Feature | NSUN2 | DNMT2 |
| Primary Substrates | mRNAs, tRNAs, and other non-coding RNAs[1][2] | Primarily specific tRNAs (tRNA-Asp, tRNA-Gly, tRNA-Val)[3][4] |
| Specificity | Broader substrate specificity[1] | High specificity for the C38 position in the anticodon loop of specific tRNAs[4] |
| Cellular Function | mRNA stability and export, tRNA stability, protein synthesis, stress response[2][3][5] | tRNA stability and protection from cleavage, promoting protein synthesis[3][4] |
| Efficacy | Efficiently methylates various RNAs. For example, in vitro methylation of the p16 3'UTR is fast and efficient (~40% completion within 1 minute)[6] | Exhibits weaker in vitro tRNA methylation activity compared to other tRNA methyltransferases[7] |
| Off-Target Activity | Transcriptome-wide studies have identified numerous NSUN2 targets, indicating a broader but regulated methylation pattern[5][8][9] | High specificity for its target tRNAs suggests minimal off-target activity. |
Comparison of DNA 5-Methylcytidine (m5C) Writers
In mammals, DNA methylation is primarily carried out by three catalytically active DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B. These enzymes have distinct roles in establishing and maintaining DNA methylation patterns.
| Feature | DNMT1 | DNMT3A | DNMT3B |
| Primary Function | Maintenance of methylation patterns during DNA replication[10] | De novo methylation during development[10][11] | De novo methylation during early development[10][11] |
| Substrate Preference | Hemi-methylated DNA[12] | Unmethylated and hemi-methylated DNA[11] | Unmethylated and hemi-methylated DNA[11] |
| Catalytic Efficiency | Approximately 100 times more active than DNMT3A and DNMT3B[6] | Lower catalytic activity compared to DNMT1. | Lower catalytic activity compared to DNMT1. Exhibits a noncooperative and processive mechanism.[13] |
| Specificity | High fidelity in copying existing methylation patterns. | Shows preference for certain flanking sequences. | Has a lower CpG specificity than DNMT3A and can be influenced by flanking bases[14][15] |
| Off-Target Activity | Genome-wide binding is not restricted to methylated regions, suggesting potential for off-target methylation, especially when overexpressed[16] | Overexpression of the catalytic domain can lead to global off-target hypermethylation[15] | Similar to DNMT3A, its overexpression can lead to widespread off-target methylation[16] |
Experimental Protocols
In Vitro Methyltransferase Activity Assay using Radiolabeled S-Adenosyl-L-Methionine (SAM)
This protocol is adapted for the general in vitro assay of RNA and DNA methyltransferase activity.
Materials:
-
Recombinant methyltransferase (e.g., NSUN2, DNMT1)
-
Substrate RNA or DNA
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 10 mM MgCl₂)
-
Scintillation cocktail
-
Filter paper (e.g., DE81)
-
Wash buffers (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 20-50 µL.
-
To the tube, add the reaction buffer, substrate RNA/DNA to the desired final concentration (e.g., 1 µM), and recombinant enzyme (e.g., 100-500 nM).
-
Initiate the reaction by adding [³H]-SAM to a final concentration of 1-10 µM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto a DE81 filter paper.
-
Wash the filter paper three times with the wash buffer to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and let the filter paper dry completely.
-
Place the filter paper in a scintillation vial, add the scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.
Quantification of 5-Methylcytidine by LC-MS/MS
This protocol provides a general workflow for the quantification of m5C in RNA samples. A similar principle applies to DNA.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 reverse-phase column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
5-methylcytidine standard
Procedure:
-
RNA Digestion:
-
To 1-2 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Filter the digested sample to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto the C18 column.
-
Separate the nucleosides using a gradient of mobile phase B.
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for cytidine (B196190) and 5-methylcytidine.
-
The transition for cytidine is typically m/z 244 -> 112, and for 5-methylcytidine is m/z 258 -> 126.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 5-methylcytidine standard.
-
Quantify the amount of m5C in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of m5C to the amount of cytidine to determine the relative abundance of m5C.
-
Visualizations
Caption: Workflow for comparing the efficacy of enzymatic m5C writers.
Caption: Enzymatic installation of 5-methylcytosine.
References
- 1. researchgate.net [researchgate.net]
- 2. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA cytosine methylation by Dnmt2 and NSun2 promotes tRNA stability and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSun2-Mediated Cytosine-5 Methylation of Vault Noncoding RNA Determines Its Processing into Regulatory Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers [frontiersin.org]
- 10. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dnmt3a and Dnmt3b have Overlapping and Distinct Functions in Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dnmt3b Methylates DNA by a Noncooperative Mechanism, and Its Activity Is Unaffected by Manipulations at the Predicted Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Linking DNA Methyltransferases (DNMTs) to Epigenetic Marks and Nucleosome Structure Genome-Wide in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of 5-methylcytidine levels across different subcellular compartments.
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on 5-Methylcytidine (B43896) (m5C) Levels
The distribution of m5C in RNA is not uniform throughout the cell. Different RNA species, which are often enriched in specific subcellular locations, exhibit varying levels of m5C modification. The following tables summarize quantitative data on m5C levels in total RNA, messenger RNA (mRNA), and in nuclear versus cytoplasmic fractions, as reported in independent studies.
Table 1: 5-Methylcytidine (m5C) Levels in Total RNA and mRNA
| Sample Type | Cell/Tissue Type | m5C Level (per 100 cytidines) | Reference |
| Total RNA | HeLa cells | 0.22 | [1] |
| Total RNA | WM-266-4 cells | 0.34 | [1] |
| Total RNA | MCF7 cells | 0.32 | [1] |
| Total RNA | HCT116 cells | 0.25 | [1] |
| Total RNA | Mouse Pancreas | 0.29 | [1] |
| Total RNA | Mouse Spleen | 0.41 | [1] |
| Total RNA | Mouse Heart | 0.93 | [1] |
| Total RNA | Mouse Brain | 0.51 | [1] |
| mRNA | HEK293T cells | Significantly lower than total RNA | [1] |
Table 2: Comparison of m5C Levels in Nuclear and Cytoplasmic mRNA
| Cell Type | Compartment | Observation | Reference |
| HEK293T cells | Nucleus vs. Cytoplasm | m5C levels of a substantial fraction of Type II m5C sites were higher in the cytoplasm than in the nucleus. | [2] |
| Mouse Embryonic Stem Cells (ESCs) | Nucleus vs. Total Poly(A) RNA | Almost twice as many m5C sites in nuclear RNA compared to total poly(A) RNA. | [3] |
| Mouse Brain | Nucleus vs. Total Poly(A) RNA | Almost four times more m5C sites in nuclear RNA compared to total poly(A) RNA. | [3] |
It is important to note that while m5C has been detected in mitochondrial RNA (mt-RNA), particularly on tRNAs and rRNAs, specific quantitative levels comparable to those in nuclear and cytoplasmic RNA are not well-documented in the reviewed literature.[4][5] Studies on mitochondrial DNA suggest that 5-methyldeoxycytidine levels are very low compared to nuclear DNA.[6]
Experimental Protocols
The quantification of m5C in RNA is primarily achieved through sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and next-generation sequencing approaches.
Quantification of m5C by LC-MS/MS
This method allows for the direct measurement of m5C nucleosides in RNA samples.
1. RNA Isolation and Digestion:
-
Isolate total RNA or RNA from specific subcellular fractions using standard protocols (e.g., TRIzol extraction).
-
Treat RNA with DNase I to remove any contaminating DNA.
-
Digest the RNA to single nucleosides using a mixture of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
2. Stable Isotope-Labeled Internal Standard:
-
Add a known amount of a stable isotope-labeled internal standard, such as [¹³C,¹⁵N₂]-5-methylcytidine, to the digested RNA sample. This allows for accurate quantification by correcting for variations in sample processing and instrument response.
3. Liquid Chromatography Separation:
-
Separate the nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) column. The mobile phase typically consists of a gradient of two solvents, such as water with a small amount of formic acid and methanol.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the protonated molecular ion of m5C to its characteristic product ion, and similarly for the internal standard.
5. Quantification:
-
The concentration of m5C in the original RNA sample is determined by comparing the peak area ratio of endogenous m5C to the stable isotope-labeled internal standard against a standard curve generated with known concentrations of m5C.[1]
Transcriptome-wide Mapping of m5C by m5C-RNA-BisSeq
RNA bisulfite sequencing (RNA-BisSeq) enables the identification of m5C sites at single-base resolution across the transcriptome.
1. RNA Fragmentation and Bisulfite Conversion:
-
Isolate and fragment the RNA to a suitable size for sequencing.
-
Treat the fragmented RNA with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil (B121893), while 5-methylcytosine (B146107) remains unchanged.
2. cDNA Synthesis and Library Preparation:
-
Synthesize cDNA from the bisulfite-treated RNA. During this process, the uracil residues are read as thymine (B56734).
-
Prepare a sequencing library from the cDNA.
3. High-Throughput Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform.
4. Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify sites where a cytosine is present in the reference sequence but a thymine is observed in the sequencing reads. These represent unmethylated cytosines.
-
Sites where a cytosine is consistently read as a cytosine indicate the presence of a 5-methylcytosine. The methylation level at a specific site can be quantified as the percentage of reads supporting methylation.
Mandatory Visualizations
Experimental Workflow for m5C Quantification
Caption: Experimental workflows for m5C quantification.
Cellular Localization of Key m5C Regulators
Caption: Subcellular localization of key m5C writer, reader, and eraser proteins.
References
- 1. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distinct 5-methylcytosine profiles in poly(A) RNA from mouse embryonic stem cells and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5'-O-Methylcytidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5'-O-Methylcytidine, a modified nucleoside used in various research applications, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, adhering to standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[2]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal Request :
-
Contact your institution's EHS office or the designated chemical waste disposal service to arrange for pickup.
-
Provide them with accurate information about the waste contents.
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]
-
Clean : Carefully collect the absorbent material and any contaminated debris. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose : Place all contaminated materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The toxicological properties of many nucleoside analogs may not be fully investigated.[2] It is crucial to handle all such chemicals with caution and to consult your institution's specific safety and disposal protocols. Never dispose of chemical waste down the drain or in the regular trash.
References
Essential Safety and Operational Guidance for Handling 5'-O-Methylcytidine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 5'-O-Methylcytidine, including detailed operational and disposal plans to support your laboratory safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary hazards include acute oral toxicity, skin irritation, and serious eye irritation[1]. The following table summarizes the recommended PPE for handling this compound.
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 | Protective gloves, laboratory coat |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile), laboratory coat |
| Serious Eye Damage/Irritation | Category 2A | Safety glasses with side shields or chemical safety goggles, face shield (if splash hazard exists) |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed information.
Experimental Protocol: Safe Handling of this compound
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid powder to avoid dust and aerosol formation[1].
-
Ensure a safety shower and eyewash station are readily accessible[2].
2. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact[1][2].
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1][2].
-
Body Protection: Wear a laboratory coat or other protective clothing to prevent skin exposure[1][2].
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing[2].
-
Avoid inhalation of dust or aerosols[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Keep the container tightly closed when not in use[2].
Operational Plan: Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the spilled material and any contaminated absorbent material in a closed, suitable container for disposal[2].
-
Clean the spill area thoroughly.
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1][2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing[2].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations[1][2].
General Disposal Protocol:
-
Collect waste material in a clearly labeled, closed, and suitable container[2].
-
It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Do not dispose of down the drain or into the environment.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
